molecular formula C29H22ClF4N5O3 B15137018 AGI-14100

AGI-14100

Cat. No.: B15137018
M. Wt: 600.0 g/mol
InChI Key: KICQCOSIQLKQBA-OZXSUGGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGI-14100 is a useful research compound. Its molecular formula is C29H22ClF4N5O3 and its molecular weight is 600.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H22ClF4N5O3

Molecular Weight

600.0 g/mol

IUPAC Name

(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C29H22ClF4N5O3/c30-22-4-2-1-3-21(22)26(27(41)37-19-13-29(33,34)14-19)38(20-11-17(31)10-18(32)12-20)28(42)23-5-6-25(40)39(23)24-9-16(15-35)7-8-36-24/h1-4,7-12,19,23,26H,5-6,13-14H2,(H,37,41)/t23-,26-/m0/s1

InChI Key

KICQCOSIQLKQBA-OZXSUGGESA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CC(=C2)F)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CC(=C2)F)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Origin of Product

United States

Foundational & Exploratory

AGI-14100: A Deep Dive into its Mechanism of Action in IDH1 Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AGI-14100, a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Point mutations in the IDH1 gene are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] this compound was developed as a targeted therapy to counteract the oncogenic effects of mutant IDH1.

Core Mechanism: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

The primary mechanism of action of this compound is the specific and potent inhibition of the mutated IDH1 enzyme. In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's function, causing it to convert α-KG to 2-HG.[1][2][3] This aberrant production and accumulation of 2-HG is a central event in the pathogenesis of IDH1-mutant cancers.[1][2]

This compound acts as a competitive inhibitor of the mutant IDH1 enzyme, effectively blocking its ability to produce 2-HG. This leads to a significant reduction in intracellular 2-HG levels in cancer cells harboring the IDH1 mutation.[3][4]

Downstream Effects of 2-HG Reduction

The reduction of 2-HG levels by this compound triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects. The oncometabolite 2-HG is structurally similar to α-KG and can competitively inhibit α-KG-dependent dioxygenases, a large family of enzymes involved in various cellular processes, including epigenetic regulation and cellular differentiation.[1][3]

By lowering 2-HG levels, this compound restores the normal function of these enzymes, leading to:

  • Epigenetic Reprogramming: 2-HG inhibits histone and DNA demethylases, leading to a hypermethylated state that can block cellular differentiation.[3][5] Treatment with mutant IDH1 inhibitors like this compound can reverse these epigenetic alterations, including the demethylation of histone H3K9me3, promoting the expression of genes associated with differentiation.[3][4]

  • Induction of Cellular Differentiation: A key consequence of 2-HG reduction is the induction of differentiation in cancer cells. In AML, for instance, treatment with mutant IDH1 inhibitors can induce myeloid differentiation.[1][6] Similarly, in glioma models, these inhibitors have been shown to promote gliogenic differentiation.[3][4]

The signaling pathway can be visualized as follows:

AGI-14100_Mechanism_of_Action cluster_0 IDH1 Mutant Cell cluster_1 Downstream Effects cluster_2 Therapeutic Outcome alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mutant_IDH1 two_HG D-2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->two_HG Neomorphic Activity aKG_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, JHDM) two_HG->aKG_dioxygenases Inhibition AGI_14100 This compound AGI_14100->mutant_IDH1 restored_function Restored Dioxygenase Function epigenetic_dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) aKG_dioxygenases->epigenetic_dysregulation differentiation_block Block in Cellular Differentiation epigenetic_dysregulation->differentiation_block tumor_growth Tumor Growth differentiation_block->tumor_growth epigenetic_reversal Reversal of Hypermethylation restored_function->epigenetic_reversal differentiation_induction Induction of Differentiation epigenetic_reversal->differentiation_induction tumor_inhibition Inhibition of Tumor Growth differentiation_induction->tumor_inhibition

Figure 1: Signaling pathway of this compound in IDH1 mutant cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor/related compounds.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)Reference
Mutant IDH1 (R132H) Enzyme Inhibition-6[7]
Cell ProliferationHT-1080 (fibrosarcoma, IDH1 R132C)0.76[6]
Cell ProliferationU87-MG (glioblastoma, transfected with IDH1 R132H)0.74[6]
Cell ProliferationTF1 (erythroleukemia, transfected with IDH1 R132H)1.75[6]

Table 2: Pharmacokinetic and Physicochemical Properties of this compound and a Precursor Compound (AGI-5198)

CompoundPropertyValue/ObservationReference
This compoundMetabolic StabilityGood metabolic stability. Low clearance in liver microsomal incubations across species.[1][8][9]
This compoundhPXR ActivationPotential cytochrome P450 (CYP) 3A4 inducer (~70% of rifampicin).[1][8]
AGI-5198Metabolic StabilityPoor metabolic stability.[1]
AGI-5198PharmacokineticsPoor pharmaceutical properties precluded clinical studies.[1]

Experimental Protocols

Detailed experimental protocols for the cited data are often found in the supplementary materials of the primary research articles. Below is a generalized workflow for a key experiment.

Cellular 2-HG Measurement Assay Workflow

This workflow outlines the typical steps to measure the effect of an mIDH1 inhibitor on intracellular 2-HG levels.

Experimental_Workflow start Start: IDH1-mutant cell culture treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation cell_lysis Cell Lysis and Metabolite Extraction incubation->cell_lysis lc_ms LC-MS/MS Analysis to quantify 2-HG levels cell_lysis->lc_ms data_analysis Data Analysis: Determine IC50 for 2-HG reduction lc_ms->data_analysis end End: Quantified effect of this compound data_analysis->end

Figure 2: Generalized workflow for measuring intracellular 2-HG levels.

Methodology for Mutant IDH1 Enzyme Inhibition Assay:

A typical biochemical assay to determine the IC50 of an inhibitor against the mutant IDH1 enzyme involves the following steps:

  • Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) homodimer is purified.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, NADPH, and the substrate α-ketoglutarate.

  • Inhibitor Addition: this compound is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature.

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1 that demonstrates a clear mechanism of action by reducing the oncometabolite 2-HG in IDH1-mutant cells. This leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation, ultimately inhibiting tumor growth. While this compound itself showed potential liabilities regarding CYP3A4 induction, its discovery and characterization were pivotal in the development of the clinically approved mutant IDH1 inhibitor, ivosidenib (AG-120).[1][7] The study of this compound has provided a solid foundation for understanding the therapeutic potential of targeting mutant IDH1 in cancer.

References

The Enzymatic Target of AGI-14100: A Technical Guide to Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic target of AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This compound served as a crucial preclinical compound in the development of ivosidenib (AG-120), a first-in-class mIDH1 inhibitor approved for the treatment of various cancers. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the associated signaling pathways and drug development workflows.

The Enzymatic Target: Mutant Isocitrate Dehydrogenase 1 (mIDH1)

The primary enzymatic target of this compound is the mutated form of isocitrate dehydrogenase 1 (IDH1).[1][2] Wild-type IDH1 is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity. Instead of producing α-KG, mIDH1 converts it to the oncometabolite D-2-hydroxyglutarate (D-2-HG). The accumulation of D-2-HG is a key driver in the pathogenesis of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, primarily through epigenetic dysregulation. This compound is a metabolically stable and orally available inhibitor of mIDH1 with an IC50 of 6 nM.[1]

Quantitative Data: Inhibitory Profile of this compound and Comparators

The following tables summarize the in vitro inhibitory potency of this compound and its clinically approved successor, ivosidenib (AG-120).

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
This compound mIDH1Enzymatic6-[1]
This compound mIDH1 (R132H)Cellular0.74U87-MG[2]
This compound mIDH1 (R132H)Cellular0.76HT-1080[2]
This compound mIDH1 (R132H)Cellular1.75TF1[2]
Ivosidenib (AG-120) mIDH1 (R132H)Enzymatic<20-[3]
Ivosidenib (AG-120) mIDH1 (R132C)Enzymatic<20-[3]
Ivosidenib (AG-120) mIDH1 (R132G)Enzymatic<20-[3]
Ivosidenib (AG-120) mIDH1 (R132S)Enzymatic<20-[3]
Ivosidenib (AG-120) mIDH1 (R132L)Enzymatic<20-[3]
Ivosidenib (AG-120) Wild-type IDH1Enzymatic>1000-[4]
Ivosidenib (AG-120) Wild-type IDH2EnzymaticNo inhibition at µM concentrations-[5]
Ivosidenib (AG-120) Mutant IDH2EnzymaticNo inhibition at µM concentrations-[5]

Signaling Pathway and Mechanism of Action

This compound acts by selectively binding to and inhibiting the neomorphic activity of mIDH1. This inhibition blocks the conversion of α-KG to D-2-HG, leading to a reduction in the intracellular levels of this oncometabolite. The subsequent decrease in D-2-HG alleviates its inhibitory effects on α-KG-dependent dioxygenases, such as TET enzymes and histone demethylases. This, in turn, can lead to a reversal of the hypermethylated state of DNA and histones, promoting cellular differentiation and inhibiting tumor growth.

mIDH1_Signaling_Pathway Isocitrate Isocitrate alphaKG α-Ketoglutarate (α-KG) Isocitrate->alphaKG Wild-type IDH1 D2HG D-2-Hydroxyglutarate (D-2-HG) alphaKG->D2HG TET_KDM α-KG-Dependent Dioxygenases (e.g., TET, KDMs) D2HG->TET_KDM Inhibition mIDH1 Mutant IDH1 (e.g., R132H) AGI14100 This compound AGI14100->mIDH1 Inhibition Hypermethylation Histone & DNA Hypermethylation TET_KDM->Hypermethylation Reverses DifferentiationBlock Block in Cellular Differentiation Hypermethylation->DifferentiationBlock Tumorigenesis Tumorigenesis DifferentiationBlock->Tumorigenesis

Figure 1: mIDH1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

mIDH1 Enzymatic Assay (Fluorescence-Based)

This protocol describes a common method to determine the in vitro potency of inhibitors against mIDH1. The assay measures the consumption of the cofactor NADPH, which is monitored by a decrease in fluorescence.

Materials:

  • Recombinant human mIDH1 enzyme (e.g., R132H)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • This compound or other test compounds

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant mIDH1 enzyme in cold assay buffer to the desired concentration.

  • Reaction Mixture: In each well of the 384-well plate, add the following in order:

    • Assay buffer

    • Test compound (or DMSO for control)

    • mIDH1 enzyme solution

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a substrate solution containing α-KG and NADPH in assay buffer. Add this solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence signal at 340 nm excitation and 460 nm emission every minute for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cellular D-2-HG Measurement by LC-MS/MS

This protocol outlines the quantification of the oncometabolite D-2-HG in cells treated with an mIDH1 inhibitor.

Materials:

  • mIDH1-mutant cell line (e.g., HT-1080)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Internal standard (e.g., 13C-labeled 2-HG)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed mIDH1-mutant cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for 24-72 hours.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solution (e.g., 80% methanol) containing the internal standard to each well.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation:

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.[6]

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., HILIC).[6]

    • Detect and quantify D-2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: Calculate the concentration of D-2-HG in each sample by comparing the peak area ratio of D-2-HG to the internal standard against a standard curve. Normalize the D-2-HG levels to cell number or total protein content.

Drug Discovery and Development Workflow

The development of this compound and its evolution into ivosidenib (AG-120) exemplifies a typical targeted drug discovery workflow. This compound was identified as a potent mIDH1 inhibitor but was found to have off-target activity, specifically activation of the human pregnane X receptor (hPXR), which could lead to drug-drug interactions.[5] This necessitated further medicinal chemistry efforts to optimize the molecule, leading to the discovery of AG-120 with a more favorable safety profile.

Drug_Discovery_Workflow Target_ID Target Identification (mIDH1) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead AGI_14100 Lead Compound (this compound) Hit_to_Lead->AGI_14100 Lead_Opt Lead Optimization AGI_14100->Lead_Opt Address hPXR activation liability AG_120 Clinical Candidate (AG-120/Ivosidenib) Lead_Opt->AG_120 Preclinical Preclinical Development (In vivo models, Toxicology) AG_120->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical

Figure 2: Representative drug discovery workflow for an mIDH1 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1, a key enzymatic driver in various cancers. Its mechanism of action involves the direct inhibition of the neomorphic activity of mIDH1, leading to a reduction in the oncometabolite D-2-HG and subsequent restoration of normal cellular differentiation. While this compound itself did not advance to clinical trials due to off-target effects, its development was instrumental in the discovery of ivosidenib (AG-120), a successful therapeutic agent. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on mIDH1 inhibitors and other targeted cancer therapies.

References

AGI-14100: A Technical Guide on its Impact on 2-Hydroxyglutarate Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical data and methodologies associated with AGI-14100, a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), and its effect on the oncometabolite 2-hydroxyglutarate (2-HG). This compound was a significant developmental precursor to the clinically approved drug Ivosidenib (AG-120). This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols relevant to the evaluation of this compound and similar mIDH1 inhibitors.

Introduction: The Role of Mutant IDH1 and 2-Hydroxyglutarate in Cancer

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations, most commonly occurring at the R132 residue of the enzyme's active site, confer a neomorphic gain-of-function activity. Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme catalyzes the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][3]

This compound was developed as a potent and selective inhibitor of mIDH1, with the therapeutic goal of reducing 2-HG levels and restoring normal cellular processes.

This compound: Mechanism of Action and Preclinical Potency

This compound is an orally available small molecule designed to selectively inhibit the activity of the mutant IDH1 enzyme.[4] While detailed in vivo pharmacodynamic data for this compound is limited in publicly available literature, its in vitro potency has been characterized in various cancer cell lines harboring the IDH1-R132H mutation.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different human cancer cell lines.

Cell LineCancer TypeIDH1 MutationThis compound IC50 (nM)
HT-1080FibrosarcomaR132C (endogenous)0.76[4]
U87-MGGlioblastomaR132H (transfected)0.74[4]
TF-1ErythroleukemiaR132H (transfected)1.75[4]

Note: While the primary publication refers to HT-1080 having an R132H mutation, it is endogenously R132C.

This compound demonstrated single-digit nanomolar potency in inhibiting cell proliferation in these mIDH1-harboring cell lines.[4] However, further development of this compound was discontinued due to its potential to induce cytochrome P450 (CYP) 3A4 enzymes through activation of the human pregnane X receptor (hPXR), a liability that was addressed in the development of its successor, AG-120 (Ivosidenib).[2][5]

Signaling Pathway and Experimental Workflows

Mutant IDH1 Signaling Pathway

The following diagram illustrates the core signaling pathway affected by mIDH1 and the mechanism of action of this compound.

Mutant_IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mIDH1 Mutant IDH1 Isocitrate->mIDH1 Wild-type activity (reduced) alpha_KG α-Ketoglutarate alpha_KG->mIDH1 Neomorphic activity NADPH NADPH NADPH->mIDH1 NADP NADP+ mIDH1->alpha_KG mIDH1->NADP Two_HG 2-Hydroxyglutarate (2-HG) mIDH1->Two_HG aKG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, KDM) Two_HG->aKG_Dioxygenases Inhibition AGI14100 This compound AGI14100->mIDH1 Inhibition Epigenetic_Dysregulation Epigenetic Dysregulation (Hypermethylation) aKG_Dioxygenases->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block

Caption: Mutant IDH1 pathway and this compound inhibition.

Experimental Workflow: In Vitro 2-HG Quantification

The following diagram outlines a typical workflow for measuring the effect of an mIDH1 inhibitor on intracellular 2-HG levels.

In_Vitro_2HG_Quantification_Workflow start Seed mIDH1 Cancer Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (Dose-Response) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 media_collection Collect Cell Culture Media incubation2->media_collection cell_lysis Lyse Cells incubation2->cell_lysis extraction Metabolite Extraction (e.g., with Methanol) media_collection->extraction cell_lysis->extraction derivatization Chiral Derivatization (e.g., with DATAN) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_analysis Data Analysis: Quantify D-2-HG and L-2-HG lcms->data_analysis In_Vivo_Xenograft_Workflow start Implant mIDH1 Cancer Cells (Subcutaneous or Orthotopic) into Immunocompromised Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) tumor_growth->randomization dosing Oral Dosing (e.g., Daily) randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint collection Collect Tumors and Plasma endpoint->collection analysis Analyze 2-HG Levels (LC-MS/MS) collection->analysis

References

AGI-14100: A Potent and Selective Chemical Probe for Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer metabolism, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This aberrant enzymatic activity drives oncogenesis through widespread epigenetic and metabolic reprogramming. AGI-14100 has been identified as a potent, selective, and orally bioavailable small molecule inhibitor of mutant IDH1 (mIDH1). This technical guide provides a comprehensive overview of this compound as a chemical probe for studying mIDH1 biology. It includes a detailed summary of its biochemical and cellular activity, in-depth experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mIDH1-mutated cancers.

Introduction

Somatic point mutations in the active site of isocitrate dehydrogenase 1 (IDH1), most commonly at arginine 132 (R132), confer a neomorphic enzymatic function.[1] Instead of its canonical role in converting isocitrate to α-ketoglutarate (α-KG), mutant IDH1 catalyzes the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2][3] This leads to a global hypermethylation phenotype, altered gene expression, and a block in cellular differentiation, ultimately contributing to tumorigenesis.[4][5]

The discovery of mIDH1 as a driver of oncogenesis has spurred the development of targeted inhibitors. This compound emerged from these efforts as a potent and selective chemical probe for mIDH1.[6][7] It is characterized by its metabolic stability and oral availability, making it a valuable tool for in vitro and in vivo studies.[6] However, this compound was also found to be a potent activator of the human pregnane X receptor (hPXR), a liability that led to its further optimization into the clinical candidate AG-120 (Ivosidenib).[7][8] This guide focuses on the foundational role of this compound in the exploration of mIDH1 biology.

Data Presentation: Biochemical and Cellular Activity of this compound

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency in various assays.

ParameterValueAssay TypeCell Line/EnzymeReference
Biochemical IC50 6 nMEnzymatic AssaymIDH1[6]
Cellular IC50 0.76 nMCell-based 2-HG InhibitionHT-1080 (IDH1 R132H)[9]
0.74 nMCell-based 2-HG InhibitionU87-MG (IDH1 R132H)[9]
1.75 nMCell-based 2-HG InhibitionTF1 (IDH1 R132H)[9]
hPXR Activation ~70% of RifampicinhPXR Reporter AssayNot Specified[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

mIDH1 Biochemical Assay (NADPH Consumption)

This assay measures the enzymatic activity of mIDH1 by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in fluorescence.

Materials:

  • Recombinant purified mIDH1 enzyme (e.g., R132H or R132C)

  • This compound or other test compounds

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.

  • In a 384-well plate, add 5 µL of the diluted this compound solution to the appropriate wells. Include wells with DMSO only as a vehicle control.

  • Prepare a reaction mixture containing mIDH1 enzyme and NADPH in Assay Buffer.

  • Add 10 µL of the enzyme/NADPH mixture to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of a solution containing α-KG in Assay Buffer.

  • Immediately read the fluorescence at time zero.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Read the fluorescence again at the end of the incubation period.

  • The activity of mIDH1 is determined by the change in fluorescence over time. The IC50 value for this compound is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay (LC-MS/MS)

This assay quantifies the intracellular and extracellular levels of 2-HG produced by mIDH1-expressing cells upon treatment with an inhibitor.

Materials:

  • mIDH1-mutant cancer cell line (e.g., HT-1080, U87-MG)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., 13C5-2-HG)

  • LC-MS/MS system

Procedure:

  • Seed mIDH1-mutant cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • For extracellular 2-HG: Collect the cell culture medium.

  • For intracellular 2-HG: Wash the cells with ice-cold PBS, then add a pre-chilled extraction solution (e.g., 80% methanol in water) containing the internal standard. Scrape the cells and collect the lysate.

  • Centrifuge the medium samples and cell lysates at high speed to pellet any debris.

  • Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • Analyze the samples using a validated LC-MS/MS method for 2-HG quantification.

  • The concentration of 2-HG is determined by comparing the peak area ratio of 2-HG to the internal standard against a standard curve. The cellular potency (IC50) is calculated based on the dose-dependent reduction of 2-HG levels.

hPXR Activation Assay (Luciferase Reporter)

This assay determines the potential of a compound to activate the human pregnane X receptor (hPXR), which can lead to the induction of drug-metabolizing enzymes like CYP3A4.

Materials:

  • A stable cell line co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter construct (e.g., HepG2-based).

  • Cell culture medium and supplements.

  • This compound or other test compounds.

  • Rifampicin (as a positive control).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound, rifampicin, and a vehicle control (DMSO) for 24-48 hours.

  • After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • The fold activation of hPXR is calculated by normalizing the luminescence signal of the compound-treated wells to that of the vehicle control wells. The results for this compound are often expressed as a percentage of the activation induced by the positive control, rifampicin.

Mandatory Visualizations

Signaling Pathway of mIDH1 and Inhibition by this compound

mIDH1_Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 Two_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->Two_HG NADPH alpha_KG_dep_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, KDM) Two_HG->alpha_KG_dep_dioxygenases Competitive Inhibition mIDH1 Mutant IDH1 AGI14100 This compound AGI14100->mIDH1 Inhibition Epigenetic_Regulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) alpha_KG_dep_dioxygenases->Epigenetic_Regulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Regulation->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis

Caption: Mechanism of this compound in blocking mIDH1-driven oncogenesis.

Experimental Workflow for Characterization of this compound

AGI14100_Workflow Start Start: Compound Synthesis Biochemical_Screening Biochemical Screening (NADPH Consumption Assay) Start->Biochemical_Screening Hit_Identification Hit Identification: This compound Biochemical_Screening->Hit_Identification Cellular_Assay Cellular Potency (2-HG Measurement by LC-MS) Hit_Identification->Cellular_Assay Off_Target_Screening Off-Target Profiling (hPXR Activation Assay) Cellular_Assay->Off_Target_Screening In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Off_Target_Screening->In_Vivo_Studies Lead_Optimization Lead Optimization (e.g., to AG-120) In_Vivo_Studies->Lead_Optimization

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound stands as a pivotal chemical probe in the study of mIDH1-driven cancers. Its high potency and selectivity have enabled significant advancements in our understanding of the role of 2-HG in oncogenesis. While its off-target hPXR activity precluded its direct clinical development, the insights gained from this compound were instrumental in the design of next-generation mIDH1 inhibitors with improved safety profiles, such as ivosidenib. The data and protocols presented in this guide underscore the value of this compound as a research tool and provide a framework for the continued investigation of mIDH1 as a therapeutic target.

References

The Discovery and Preclinical Development of AGI-14100: A Potent Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AGI-14100 is a potent, selective, and orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme. The discovery of somatic mutations in IDH1, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), has unveiled a new therapeutic target in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. This compound emerged from a lead optimization program as a promising candidate with single-digit nanomolar potency in both enzymatic and cell-based assays and desirable metabolic stability. However, its development was ultimately halted due to its potential to induce cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document serves as a valuable resource for researchers and scientists in the field of oncology and drug development, offering insights into the optimization and challenges of developing targeted cancer therapies.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, recurrent point mutations in the active site of IDH1 (most commonly at arginine 132) result in a gain-of-function enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG)[1]. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.

The discovery of the role of mIDH1 in cancer pathogenesis spurred the development of targeted inhibitors. This compound was identified as a potent and metabolically stable mIDH1 inhibitor. This guide details the preclinical data that highlighted its potential and the critical liabilities that prevented its further clinical development, paving the way for the development of its successor, AG-120 (Ivosidenib).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from enzymatic, cellular, and pharmacokinetic studies.

Table 1: In Vitro Potency and Cellular Activity of this compound
Assay TypeTarget/Cell LineIC50 (nM)Reference
Enzymatic AssaymIDH1 (R132H)6[2]
Cellular 2-HG AssayHT-1080 (fibrosarcoma)0.76[3]
Cellular 2-HG AssayU87-MG (glioblastoma)0.74[3]
Cellular 2-HG AssayTF1 (erythroleukemia)1.75[3]
Table 2: In Vivo Pharmacokinetic Parameters of this compound

Detailed pharmacokinetic data for this compound in rat, dog, and cynomolgus monkey were reported in Table S1 of Popovici-Muller et al., ACS Medicinal Chemistry Letters, 2018, 9(4), 300-305. While the full supplementary data was not accessible, the main text confirms low clearance was observed across these species.[1][4]

Table 3: Off-Target Liability of this compound
AssayParameterResultReference
hPXR Activation% of Rifampicin activity~70%[1][4]
CYP3A4 InductionHuman HepatocytesConfirmed Inducer[1][4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the neomorphic activity of mutant IDH1, thereby reducing the levels of the oncometabolite 2-HG. The following diagram illustrates the signaling pathway affected by mIDH1 and the point of intervention for this compound.

mIDH1 Signaling Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH1 (WT) TET2, KDM TET2, KDM alpha-KG->TET2, KDM Cofactor Histone/DNA Demethylation Histone/DNA Demethylation TET2, KDM->Histone/DNA Demethylation Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut IDH1 (WT allele) 2-HG 2-Hydroxyglutarate alpha-KG_mut->2-HG IDH1 (Mutant) TET2, KDM_mut TET2, KDM 2-HG->TET2, KDM_mut Inhibits This compound This compound This compound->2-HG Inhibits Hypermethylation Histone/DNA Hypermethylation TET2, KDM_mut->Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis

Figure 1: mIDH1 signaling pathway and this compound mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below. These protocols are based on standard practices and information inferred from the primary literature.

Mutant IDH1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the mutant IDH1 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human mIDH1 (R132H) enzyme is purified. The substrate solution is prepared containing α-ketoglutarate and NADPH in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol).

  • Compound Dilution: this compound is serially diluted in DMSO to create a concentration gradient.

  • Assay Reaction: The enzymatic reaction is initiated by adding the mIDH1 enzyme to the substrate solution in the presence of varying concentrations of this compound or DMSO (vehicle control).

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using a nonlinear regression curve fit (e.g., four-parameter logistic equation).

Cellular 2-HG Assay

Objective: To measure the effect of this compound on the production of 2-HG in cancer cell lines harboring an IDH1 mutation.

Protocol:

  • Cell Culture: Human cancer cell lines with endogenous IDH1 mutations (e.g., HT-1080, U87-MG) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction: After treatment, the cell culture medium is collected, and intracellular metabolites are extracted from the cells using a cold solvent mixture (e.g., 80% methanol).

  • 2-HG Quantification: The concentration of 2-HG in the medium and cell extracts is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The levels of 2-HG are normalized to the cell number or total protein content. The IC50 value for 2-HG reduction is determined by plotting the normalized 2-HG levels against the this compound concentration.

Human Pregnane X Receptor (hPXR) Activation Assay

Objective: To assess the potential of this compound to activate the human pregnane X receptor (hPXR), a key regulator of drug-metabolizing enzymes.

Protocol:

  • Cell Line: A stable cell line co-transfected with a human PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene) is used.

  • Compound Treatment: The cells are treated with this compound at various concentrations, a known PXR agonist as a positive control (e.g., Rifampicin), and a vehicle control (DMSO).

  • Incubation: The treated cells are incubated for a period sufficient to allow for PXR activation and reporter gene expression (e.g., 24 hours).

  • Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to cell viability. The fold activation relative to the vehicle control is calculated. The activity of this compound is often expressed as a percentage of the maximal activation achieved with the positive control.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the discovery and preclinical evaluation of a mIDH1 inhibitor like this compound.

Drug_Discovery_Workflow Lead_ID Lead Identification (High-Throughput Screening) Lead_Opt Lead Optimization (Medicinal Chemistry) Lead_ID->Lead_Opt In_Vitro_Potency In Vitro Potency (Enzymatic & Cellular Assays) Lead_Opt->In_Vitro_Potency ADME ADME/PK Profiling (In Vitro & In Vivo) In_Vitro_Potency->ADME In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADME->In_Vivo_Efficacy Safety Safety & Toxicology (Off-target, CYP Induction) In_Vivo_Efficacy->Safety Candidate_Selection Candidate Selection Safety->Candidate_Selection Favorable Profile Discontinuation Discontinuation Safety->Discontinuation Unfavorable Profile (e.g., PXR activation)

Figure 2: General workflow for the discovery of a mIDH1 inhibitor.

Preclinical_Evaluation_Workflow Compound This compound Enzyme_Assay mIDH1 Enzymatic Assay Compound->Enzyme_Assay Cell_Assay Cellular 2-HG Assay Compound->Cell_Assay PK_Studies Pharmacokinetic Studies (Rodent, Non-rodent) Enzyme_Assay->PK_Studies Cell_Assay->PK_Studies Efficacy_Studies AML Xenograft Efficacy Studies PK_Studies->Efficacy_Studies Safety_Assay hPXR Activation & CYP3A4 Induction Assays Efficacy_Studies->Safety_Assay Decision Go/No-Go Decision Safety_Assay->Decision

Figure 3: Preclinical evaluation workflow for this compound.

Conclusion

This compound was a highly potent and metabolically stable inhibitor of mutant IDH1 that showed promising preclinical activity. Its discovery and development provided crucial insights into the therapeutic potential of targeting mIDH1 in cancer. However, the identification of its significant potential for CYP3A4 induction via hPXR activation highlighted a critical off-target liability, leading to the discontinuation of its development. The knowledge gained from the this compound program was instrumental in the successful design and development of AG-120 (Ivosidenib), a clinically approved mIDH1 inhibitor with a superior safety profile. The story of this compound serves as a compelling case study in drug discovery, emphasizing the importance of early and comprehensive safety and liability screening in the development of targeted therapies.

References

AGI-14100: An In-Depth Technical Guide to its Role in Epigenetic Modification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme implicated in the epigenetic dysregulation of various cancers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying epigenetic modifications. We delve into the core signaling pathways affected by this compound, present quantitative data on its activity, and provide detailed experimental protocols for its use in research settings. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting epigenetic alterations in cancer.

Introduction to this compound and its Epigenetic Target

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation.[2][3][4]

This compound was developed as a potent, orally available inhibitor of the mIDH1 enzyme.[5] It served as a crucial lead compound in the development of Ivosidenib (AG-120), a clinically approved mIDH1 inhibitor.[6][7] By inhibiting the production of 2-HG, this compound provides a powerful tool to probe the epigenetic consequences of mIDH1 mutations and to explore the potential for therapeutic intervention.

Mechanism of Action: Reversing Epigenetic Dysregulation

The primary mechanism of action of this compound is the direct inhibition of the mIDH1 enzyme. This leads to a dose-dependent reduction in the intracellular levels of the oncometabolite 2-HG.[8][9] The subsequent decrease in 2-HG relieves the inhibition of key epigenetic modifying enzymes, namely TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[4][10] This restoration of enzyme function leads to the demethylation of histones and DNA, ultimately impacting gene expression and promoting cellular differentiation.[1]

Signaling Pathway

The signaling cascade initiated by the IDH1 mutation and its reversal by this compound is depicted below.

AGI-14100_Signaling_Pathway cluster_0 mIDH1 Activity cluster_1 Epigenetic Regulation cluster_2 Cellular Consequences Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate WT IDH1 2-Hydroxyglutarate 2-Hydroxyglutarate alpha-Ketoglutarate->2-Hydroxyglutarate Mutant IDH1 Histone Demethylases (KDMs) Histone Demethylases (KDMs) 2-Hydroxyglutarate->Histone Demethylases (KDMs) Inhibits TET Enzymes TET Enzymes 2-Hydroxyglutarate->TET Enzymes Inhibits This compound This compound This compound->2-Hydroxyglutarate Inhibits Histone Demethylation\n(e.g., H3K9me3, H3K27me3) Histone Demethylation (e.g., H3K9me3, H3K27me3) Histone Demethylases (KDMs)->Histone Demethylation\n(e.g., H3K9me3, H3K27me3) DNA Demethylation DNA Demethylation TET Enzymes->DNA Demethylation Altered Gene Expression Altered Gene Expression Histone Demethylation\n(e.g., H3K9me3, H3K27me3)->Altered Gene Expression DNA Demethylation->Altered Gene Expression Cellular Differentiation Cellular Differentiation Altered Gene Expression->Cellular Differentiation Blocked Differentiation Blocked Differentiation Altered Gene Expression->Blocked Differentiation

This compound signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/EnzymeReference
mIDH1 (R132H) IC50 6 nMPurified enzyme[5]
Cell Proliferation IC50 0.76 nMHT-1080 (IDH1 R132C)-
Cell Proliferation IC50 0.74 nMU87-MG (IDH1 R132H)-
Cell Proliferation IC50 1.75 nMTF1 (IDH1 R132H)-

Table 2: Pharmacokinetic and Off-Target Profile of this compound

ParameterValueSpecies/SystemReference
Metabolic Stability Low clearanceHuman liver microsomes[6][7]
hPXR Activation ~70% of rifampicinHuman Pregnane X Receptor screen[6][7]

Table 3: Effect of mIDH1 Inhibition on 2-HG Levels (Data from related compound AG-120)

TreatmentDose% 2-HG InhibitionModel SystemReference
AG-12050 mg/kg92.0%HT1080 xenograft[7]
AG-120150 mg/kg95.2%HT1080 xenograft[7]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on epigenetic modifications.

Cell Culture and this compound Treatment
  • Cell Lines: Utilize IDH1-mutant cell lines such as HT-1080 (fibrosarcoma, endogenous R132C) or engineered cell lines like U87-MG glioma cells overexpressing mIDH1 (R132H).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.

  • Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The duration of treatment will vary depending on the endpoint being measured (e.g., 24-72 hours for 2-HG measurement, longer for epigenetic changes).[12][13]

Measurement of 2-Hydroxyglutarate (2-HG) Levels

A robust method for quantifying 2-HG is essential to confirm the on-target activity of this compound.

  • Sample Preparation: After treatment, harvest cells and/or collect the culture medium. For cellular 2-HG, lyse the cells and deproteinize the lysate.

  • Quantification: Utilize a sensitive method such as gas chromatography-mass spectrometry (GC-MS) or a commercially available 2-HG assay kit. These kits often rely on an enzymatic reaction that converts 2-HG to α-KG, with a coupled reaction that produces a detectable colorimetric or fluorometric signal.

Analysis of Histone Methylation by Chromatin Immunoprecipitation (ChIP)

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to assess changes in specific histone marks at particular genomic loci or across the genome.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3 or anti-H3K27me3).

  • Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated chromatin.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Analysis: Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters or analyze the entire enriched DNA population using next-generation sequencing (ChIP-seq).

Analysis of DNA Methylation by Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from this compound-treated and control cells.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the target regions of interest from the bisulfite-converted DNA using specific primers.

  • Sequencing: Sequence the PCR products. During sequencing, the uracils are read as thymines.

  • Data Analysis: Align the sequences to a reference genome and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (unmethylated).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the epigenetic effects of this compound.

AGI-14100_Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical & Cellular Assays cluster_2 Epigenetic Analysis cluster_3 Downstream Analysis Start Start Seed mIDH1 Cells Seed mIDH1 Cells Start->Seed mIDH1 Cells Treat with this compound Treat with this compound Seed mIDH1 Cells->Treat with this compound Measure 2-HG Levels Measure 2-HG Levels Treat with this compound->Measure 2-HG Levels Assess Cell Viability/Proliferation Assess Cell Viability/Proliferation Treat with this compound->Assess Cell Viability/Proliferation ChIP for Histone Marks ChIP for Histone Marks Treat with this compound->ChIP for Histone Marks Bisulfite Sequencing for DNA Methylation Bisulfite Sequencing for DNA Methylation Treat with this compound->Bisulfite Sequencing for DNA Methylation Data Interpretation Data Interpretation Measure 2-HG Levels->Data Interpretation Assess Cell Viability/Proliferation->Data Interpretation ChIP for Histone Marks->Data Interpretation Bisulfite Sequencing for DNA Methylation->Data Interpretation Gene Expression Analysis (qPCR/RNA-seq) Gene Expression Analysis (qPCR/RNA-seq) Data Interpretation->Gene Expression Analysis (qPCR/RNA-seq) Conclusion Conclusion Data Interpretation->Conclusion

Experimental workflow for this compound studies.

Conclusion

This compound is a valuable chemical probe for dissecting the intricate relationship between mIDH1, oncometabolite production, and epigenetic reprogramming. Its high potency and selectivity make it an ideal tool for in vitro and in vivo studies aimed at understanding the fundamental mechanisms of IDH-mutant cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments that will further elucidate the therapeutic potential of targeting epigenetic dysregulation in cancer. While this compound itself did not advance to the clinic due to off-target liabilities, the knowledge gained from its study was instrumental in the development of the successful therapeutic agent, Ivosidenib, highlighting the importance of such tool compounds in drug discovery.

References

Preclinical Oncology Profile of AGI-14100: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Preclinical research has demonstrated its ability to effectively lower the oncometabolite 2-hydroxyglutarate (2-HG) in cancer models harboring IDH1 mutations. This leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. While this compound showed promise in early studies, its development was ultimately halted due to its potential to induce cytochrome P450 (CYP) 3A4, a key drug-metabolizing enzyme. Nevertheless, the preclinical data for this compound provided the foundational evidence for the development of the FDA-approved mIDH1 inhibitor, ivosidenib (AG-120). This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently observed in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic alterations that block cellular differentiation and promote tumorigenesis.[1] this compound was developed as a targeted inhibitor of the mutant IDH1 enzyme, with the therapeutic goal of reducing 2-HG levels and restoring normal cellular differentiation.

Mechanism of Action

This compound is a potent inhibitor of the mIDH1 enzyme.[2] By selectively binding to the mutant form of the IDH1 enzyme, this compound blocks the production of 2-HG. The reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA. This epigenetic reprogramming results in the expression of genes associated with cellular differentiation, ultimately leading to the maturation of cancer cells and a reduction in the leukemic blast burden.[3]

AGI-14100_Mechanism_of_Action This compound Mechanism of Action mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG Converts alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH1 alpha_KG_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, JHDMs) two_HG->alpha_KG_dioxygenases Inhibits AGI_14100 This compound AGI_14100->mutant_IDH1 Inhibits histone_demethylation Histone Demethylation (e.g., ↓H3K9me3, ↓H3K27me3) alpha_KG_dioxygenases->histone_demethylation Promotes dna_demethylation DNA Demethylation alpha_KG_dioxygenases->dna_demethylation Promotes gene_expression Gene Expression (Differentiation Genes) histone_demethylation->gene_expression Enables dna_demethylation->gene_expression Enables differentiation Cellular Differentiation gene_expression->differentiation Induces tumor_growth Tumor Growth differentiation->tumor_growth Suppresses

Figure 1: this compound inhibits mutant IDH1, leading to reduced 2-HG and restored cellular differentiation.

Quantitative Preclinical Data

In Vitro Potency

This compound demonstrated potent inhibition of the mIDH1 enzyme and the proliferation of cancer cell lines harboring IDH1 mutations.

ParameterValueCell Line/EnzymeReference
Enzymatic IC50 6 nMMutant IDH1[2]
Cellular IC50 Not SpecifiedHT1080 (chondrosarcoma)[4]
In Vivo Efficacy

In a preclinical xenograft model of human AML, this compound demonstrated significant anti-leukemic activity. While specific tumor growth inhibition percentages are not publicly available, reports indicate a significant reduction in the leukemic blast burden in the peripheral blood of treated animals.[5] Further studies would be required to quantify the extent of tumor growth inhibition and impact on survival.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound were conducted in several preclinical species. The compound exhibited low clearance, suggesting good metabolic stability. However, a significant liability was identified with its potential to induce CYP3A4 via activation of the human pregnane X receptor (hPXR).

SpeciesClearancehPXR Activation (% of Rifampicin)Reference
Rat LowNot Applicable[4]
Dog LowNot Applicable[4]
Monkey LowNot Applicable[4]
Human (in vitro) Not Applicable~70%[4]

Experimental Protocols

Mutant IDH1 Enzymatic Assay

The inhibitory activity of this compound on the mutant IDH1 enzyme was determined using a biochemical assay that measures the production of NADPH. The protocol is based on the methods described in the supplementary information of Popovici-Muller et al., 2018.

Enzymatic_Assay_Workflow Mutant IDH1 Enzymatic Assay Workflow start Start prepare_reagents Prepare Reagents: - Mutant IDH1 Enzyme - this compound (or test compound) - α-Ketoglutarate (substrate) - NADPH (cofactor) start->prepare_reagents incubate Incubate Enzyme and Inhibitor prepare_reagents->incubate add_substrate_cofactor Add α-KG and NADPH to initiate reaction incubate->add_substrate_cofactor measure_nadph Measure NADPH consumption over time (spectrophotometrically at 340 nm) add_substrate_cofactor->measure_nadph calculate_ic50 Calculate IC50 values measure_nadph->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the mutant IDH1 enzymatic assay.

Protocol:

  • Recombinant mutant IDH1 enzyme is incubated with varying concentrations of this compound in an appropriate buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, α-ketoglutarate, and the cofactor, NADPH.

  • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

The effect of this compound on intracellular 2-HG levels in cancer cells was determined using a liquid chromatography-mass spectrometry (LC-MS/MS) based method.[6]

Protocol:

  • IDH1-mutant cancer cells (e.g., HT1080) are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are treated with a dose range of this compound for a specified period (e.g., 48-72 hours).

  • Intracellular metabolites are extracted using a solvent mixture (e.g., 80% methanol).

  • The cell extracts are analyzed by LC-MS/MS to quantify the levels of D-2-HG.

  • 2-HG levels are normalized to cell number or protein concentration.

Cellular Differentiation Assay

The ability of this compound to induce differentiation in AML cells is assessed by flow cytometry analysis of cell surface markers.[7]

Protocol:

  • AML cells (e.g., MOLM-13, TF-1) are cultured in the presence of this compound for several days.

  • Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.

  • The percentage of cells expressing these markers is quantified using a flow cytometer.

  • An increase in the percentage of CD11b and CD14 positive cells indicates myeloid differentiation.

Cellular_Differentiation_Assay AML Cellular Differentiation Assay Workflow start Start culture_cells Culture AML cells with this compound start->culture_cells harvest_stain Harvest and stain cells with fluorescently labeled antibodies (e.g., anti-CD11b, anti-CD14) culture_cells->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry quantify_markers Quantify percentage of CD11b+ and CD14+ cells flow_cytometry->quantify_markers end End quantify_markers->end

Figure 3: Workflow for assessing AML cell differentiation.

Conclusion

The preclinical research on this compound provided critical proof-of-concept for the therapeutic strategy of targeting mutant IDH1 in oncology. The compound demonstrated potent and selective inhibition of the mIDH1 enzyme, leading to a reduction in the oncometabolite 2-HG and the induction of cellular differentiation in cancer models. While the development of this compound was discontinued due to its potential for drug-drug interactions through CYP3A4 induction, the knowledge gained from its preclinical evaluation was instrumental in the successful development of its successor, ivosidenib (AG-120). This technical guide serves as a comprehensive resource for researchers in the field of cancer metabolism and targeted therapy, detailing the foundational preclinical work on a pioneering mIDH1 inhibitor.

References

The Pharmacodynamics of AGI-14100: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, downstream cellular effects, and relevant experimental data. The primary therapeutic action of this compound stems from its ability to lower the levels of the oncometabolite D-2-hydroxyglutarate (2-HG), which is produced at high concentrations in tumors harboring IDH1 mutations. The reduction in 2-HG levels leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. This guide is intended to serve as a technical resource for researchers and professionals involved in the study and development of targeted cancer therapies.

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG)[1][2]. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations that block cellular differentiation and promote tumorigenesis[1][2][3][4].

This compound was developed as a potent and selective inhibitor of the mIDH1 enzyme, with the therapeutic goal of reducing 2-HG levels and thereby restoring normal cellular differentiation. While this compound demonstrated significant preclinical activity, its development was succeeded by AG-120 (Ivosidenib) due to findings of potential cytochrome P450 (CYP) 3A4 induction with this compound[5][6][7]. Nevertheless, the study of this compound has provided critical insights into the therapeutic potential of mIDH1 inhibition.

Mechanism of Action and Signaling Pathway

The primary pharmacodynamic effect of this compound is the direct inhibition of the mIDH1 enzyme. This inhibition reduces the production of 2-HG, leading to a cascade of downstream effects that collectively contribute to its anti-tumor activity.

Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

This compound is a highly potent inhibitor of the mIDH1 R132H mutant enzyme. By binding to the mutant enzyme, this compound blocks the conversion of α-KG to 2-HG. This leads to a significant and dose-dependent reduction in intracellular 2-HG levels in mIDH1-harboring cancer cells.

Reversal of Epigenetic Dysregulation

The elevated levels of 2-HG in mIDH1-mutant tumors competitively inhibit α-KG-dependent dioxygenases, which include the TET family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases[1][2][3][4]. This inhibition results in a hypermethylated state of both DNA and histones, leading to altered gene expression and a block in cellular differentiation[2][8]. Specifically, 2-HG has been shown to lead to increased levels of repressive histone marks such as H3K9me3[9][10][11].

By reducing 2-HG levels, this compound relieves the inhibition of these dioxygenases. This allows for the demethylation of histones and DNA, leading to a more normal epigenetic landscape. For instance, treatment with a similar mIDH1 inhibitor has been shown to decrease H3K9me3 levels at the promoters of genes associated with gliogenic differentiation, such as GFAP and AQP4, thereby inducing their expression[9].

Induction of Cellular Differentiation

A key consequence of the epigenetic reprogramming induced by this compound is the induction of cellular differentiation. In preclinical models of mIDH1-mutant cancers, such as AML and glioma, treatment with mIDH1 inhibitors has been shown to overcome the differentiation block and promote the maturation of malignant cells into a more terminally differentiated state[9][12]. This is a primary mechanism of its anti-leukemic and anti-tumor activity.

This compound Signaling Pathway cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Epigenetic Regulation cluster_3 Cellular Outcome AGI14100 This compound mIDH1 Mutant IDH1 AGI14100->mIDH1 Inhibits Differentiation Cellular Differentiation AGI14100->Differentiation Promotes twoHG 2-Hydroxyglutarate (2-HG) mIDH1->twoHG Produces aKG α-Ketoglutarate aKG->mIDH1 Dioxygenases α-KG-Dependent Dioxygenases (TETs, JmjC Demethylases) twoHG->Dioxygenases Inhibits Histone_DNA_Methylation Histone & DNA Hypermethylation (e.g., H3K9me3) Dioxygenases->Histone_DNA_Methylation Prevents Diff_Block Differentiation Block Histone_DNA_Methylation->Diff_Block Leads to Tumor_Growth Tumor Growth Diff_Block->Tumor_Growth mIDH1 Enzyme Assay Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A1 Prepare assay buffer B1 Add buffer, enzyme, and this compound to microplate A1->B1 A2 Dilute mIDH1 enzyme A2->B1 A3 Prepare this compound serial dilutions A3->B1 A4 Prepare substrate solution (α-KG and NADPH) B3 Initiate reaction by adding substrate solution A4->B3 B2 Incubate at room temperature B1->B2 B2->B3 C1 Measure NADPH consumption (decrease in absorbance at 340 nm) or use a coupled diaphorase/resazurin reaction (fluorescence) B3->C1 C2 Plot dose-response curve C1->C2 C3 Calculate IC50 value C2->C3 Cellular Differentiation Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis A1 Culture mIDH1-mutant cells (e.g., AML patient samples) A2 Treat with this compound or vehicle control A1->A2 A3 Incubate for several days to allow differentiation A2->A3 B1 Harvest and wash cells A3->B1 B2 Block Fc receptors B1->B2 B3 Incubate with fluorescently labeled antibodies against differentiation markers (e.g., CD11b, CD14) B2->B3 B4 Wash to remove unbound antibodies B3->B4 C1 Acquire data on a flow cytometer B4->C1 C2 Gate on the cell population of interest C1->C2 C3 Quantify the percentage of cells expressing the differentiation markers C2->C3

References

AGI-14100: An In-depth Technical Guide to its Application in Cancer Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme implicated in the metabolic reprogramming of various cancers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its utility as a research tool to investigate cancer metabolism. Detailed experimental protocols for key assays, a summary of its biological and pharmacokinetic properties, and visualizations of the relevant signaling pathways are presented to facilitate its application in preclinical cancer research. This compound served as a crucial lead compound in the development of Ivosidenib (AG-120), an FDA-approved therapeutic for mIDH1-mutated malignancies.[1][2] Understanding the characteristics of this compound offers valuable insights into the principles of targeting metabolic pathways in oncology.

Introduction to this compound

This compound is a metabolically stable and orally available small molecule inhibitor of the R132H and R132C mutations of isocitrate dehydrogenase 1 (IDH1).[1][3] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] The accumulation of 2-HG in cancer cells disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[3] this compound was developed as a potent inhibitor of this mutant enzyme to reverse these pathological effects. While a promising preclinical candidate, this compound was found to be an inducer of the cytochrome P450 enzyme CYP3A4, a liability that led to its further optimization to yield AG-120 (Ivosidenib).[2][3]

Mechanism of Action

Inhibition of Mutant IDH1

The primary mechanism of action of this compound is the selective inhibition of the mutated IDH1 enzyme. By binding to the mutant enzyme, this compound blocks the conversion of α-KG to 2-HG. This leads to a significant reduction in intracellular 2-HG levels, thereby mitigating its downstream oncogenic effects, including the reversal of epigenetic alterations and the induction of cellular differentiation in cancer cells.

cluster_0 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-type IDH1 D2HG D2HG aKG->D2HG Mutant IDH1 (R132H/C) Epigenetic_Alterations Epigenetic_Alterations D2HG->Epigenetic_Alterations Inhibition of α-KG-dependent dioxygenases Block_in_Differentiation Block_in_Differentiation Epigenetic_Alterations->Block_in_Differentiation Leads to Tumorigenesis Tumorigenesis Block_in_Differentiation->Tumorigenesis AGI14100 AGI14100 AGI14100->aKG Inhibits cluster_1 Tumor Microenvironment cluster_2 Cancer Cell Low_Glucose Low_Glucose AG120 AG-120 (Ivosidenib) Low_Magnesium Low_Magnesium Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-type IDH1 NADPH NADPH Isocitrate->NADPH Wild-type IDH1 Biosynthesis Biosynthesis aKG->Biosynthesis Redox_Homeostasis Redox_Homeostasis NADPH->Redox_Homeostasis AG120->Isocitrate Inhibits start Start prepare_reagents Prepare this compound dilutions, enzyme, and substrates start->prepare_reagents plate_setup Add this compound/vehicle to 96-well plate prepare_reagents->plate_setup add_enzyme Add mIDH1 enzyme and pre-incubate plate_setup->add_enzyme start_reaction Add α-KG and NADPH add_enzyme->start_reaction read_plate Monitor NADPH oxidation (A340nm) start_reaction->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end start Start seed_cells Seed mIDH1 cells start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells wash_cells Wash cells with PBS treat_cells->wash_cells extract_metabolites Extract metabolites wash_cells->extract_metabolites analyze_samples Analyze 2-HG by LC-MS/MS extract_metabolites->analyze_samples normalize_data Normalize to cell number/protein analyze_samples->normalize_data calculate_ic50 Calculate IC50 normalize_data->calculate_ic50 end End calculate_ic50->end

References

Methodological & Application

Application Notes and Protocols for AGI-14100 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in in vitro cell culture assays. This compound serves as a valuable research tool for studying the effects of mutant IDH1 inhibition in various cancer cell models.

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a key oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation.[3]

This compound is a metabolically stable and orally available small molecule inhibitor of mutant IDH1.[1][4] It demonstrates high potency in both enzymatic and cell-based assays, making it a suitable tool for investigating the biological consequences of mutant IDH1 inhibition in vitro.[1] The development of this compound was a step towards the creation of the clinical candidate AG-120 (Ivosidenib).[4]

Data Presentation

The following table summarizes the in vitro potency of this compound in various human cancer cell lines expressing mutant IDH1.

Cell LineCancer TypeIDH1 MutationAssay TypeIC50 (nM)Reference
HT-1080ChondrosarcomaR132CCell Proliferation8[1]
U87 MGGlioblastomaR132H (overexpression)Cell-based19[1]
COR-L105Lung CarcinomaR132CCell-based15[1]
HCCC-9810CholangiocarcinomaR132SCell-based12[1]
TF-1ErythroleukemiaR132H (transfected)Cell Proliferation1.75[5]

Signaling Pathway

This compound selectively inhibits the mutated IDH1 enzyme, leading to a downstream cascade of events that can restore normal cellular processes. The diagram below illustrates the targeted signaling pathway.

AGI14100_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway in Cancer cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Energy Production Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut Wild-Type IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->two_HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Proliferation Uncontrolled Cell Proliferation Differentiation_Block->Proliferation AGI_14100 This compound AGI_14100->aKG_mut Inhibits

Caption: this compound signaling pathway in mutant IDH1 cancer cells.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro cell culture assays with this compound.

General Cell Culture and Maintenance

It is crucial to maintain sterile conditions throughout all cell culture procedures to prevent contamination.[6]

  • Cell Thawing and Seeding:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a sterile conical tube containing pre-warmed complete culture medium.

    • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet them.

    • Resuspend the cell pellet in fresh, pre-warmed culture medium and transfer to a culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Cell Passaging:

    • When cells reach 80-90% confluency, they should be passaged.[6]

    • For adherent cells (e.g., HT-1080, U87-MG), aspirate the medium, wash with sterile PBS, and add a suitable dissociation reagent (e.g., Trypsin-EDTA).

    • Incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium and centrifuge as described above.

    • Resuspend the cells in fresh medium and seed into new flasks at the appropriate subculture ratio.

Cell Proliferation Assay (e.g., using a colorimetric reagent like MTT or a fluorescence-based reagent like resazurin)

This protocol describes a method to assess the effect of this compound on the proliferation of mutant IDH1 cancer cells.

Materials:

  • Mutant IDH1 expressing cell line (e.g., HT-1080)

  • Complete culture medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell proliferation reagent (e.g., MTT, WST-1, or resazurin)

  • Solubilization buffer (if using MTT)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well for HT-1080) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution. It is important to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Measurement of Cell Proliferation:

    • Following incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT reagent).

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% proliferation).

    • Plot the percentage of proliferation against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro cell-based assay with this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Thaw, Seed, Passage) start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 3. Treat with this compound (Serial Dilutions) cell_seeding->treatment incubation 4. Incubate (e.g., 72 hours) treatment->incubation assay 5. Add Proliferation/ Viability Reagent incubation->assay readout 6. Measure Signal (Absorbance/Fluorescence) assay->readout analysis 7. Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Caption: General workflow for an in vitro cell-based assay using this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols: AGI-14100 for HT1080 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in studies involving the HT1080 human fibrosarcoma cell line. This document includes recommended starting concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a small molecule inhibitor targeting the mutated form of IDH1, particularly the R132H and R132C mutations.[1][2] These mutations are gain-of-function, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG are implicated in epigenetic dysregulation and tumorigenesis.[3] HT1080 cells endogenously express the heterozygous IDH1 R132C mutation, making them a valuable in vitro model for studying the effects of mIDH1 inhibition.[4] this compound has demonstrated potent inhibition of 2-HG production and cell proliferation in HT1080 cells.[2] It served as a lead compound in the development of Ivosidenib (AG-120), a clinically approved mIDH1 inhibitor.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in HT1080 cells.

ParameterValueCell LineReference
IC50 (Cell Proliferation) 0.76 nMHT-1080[2]
IC50 (Enzymatic) 6 nMmIDH1[1]

Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that gives half-maximal response. A lower IC50 indicates a more potent compound.

Recommended Starting Concentration

Based on the low nanomolar IC50 value for cell proliferation, a starting concentration of 10 nM this compound is recommended for initial experiments with HT1080 cells. This concentration is approximately 13-fold higher than the reported IC50, which should be sufficient to elicit a significant biological response in most assays. It is advisable to perform a dose-response experiment (e.g., from 0.1 nM to 1 µM) to determine the optimal concentration for your specific experimental setup and endpoint.

Signaling Pathway

This compound selectively inhibits the mutated IDH1 enzyme, thereby blocking the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This leads to a reduction in intracellular 2-HG levels, which in turn can affect various downstream cellular processes, including epigenetic regulation and cell differentiation.

AGI14100_Pathway cluster_cell HT1080 Cell AKG α-Ketoglutarate mIDH1 Mutant IDH1 (R132C) AKG->mIDH1 Substrate TwoHG 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Catalyzes conversion Epigenetics Epigenetic Dysregulation TwoHG->Epigenetics Inhibits TET enzymes Alters histone & DNA methylation Proliferation Tumor Cell Proliferation Epigenetics->Proliferation Promotes AGI14100 This compound AGI14100->mIDH1 Inhibits

Caption: Mechanism of action of this compound in HT1080 cells.

Experimental Protocols

Cell Culture of HT1080 Cells

This protocol describes the standard procedure for culturing and maintaining HT1080 cells.

Materials:

  • HT-1080 cells (ATCC CCL-121)

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose[8]

  • Fetal Bovine Serum (FBS), heat-inactivated[8]

  • Penicillin-Streptomycin solution[8]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75)[9]

  • Incubator (37°C, 5% CO2)[9]

Procedure:

  • Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Thaw frozen HT1080 cells rapidly in a 37°C water bath.[9]

  • Transfer the thawed cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 3 minutes.[10]

  • Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

  • Transfer the cell suspension to a T-25 flask containing 5 mL of complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 70-80% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:6 ratio.[9][10]

Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the IC50 of this compound in HT1080 cells using a standard MTT or resazurin-based assay.

Materials:

  • HT1080 cells

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed HT1080 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete growth medium. A suggested range is from 1 µM down to 0.01 nM, including a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_workflow Workflow for Determining Optimal this compound Concentration Start Seed HT1080 cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat cells with This compound Incubate1->Treat PrepareDrug Prepare serial dilutions of this compound PrepareDrug->Treat Incubate2 Incubate 72h Treat->Incubate2 ViabilityAssay Perform Cell Viability Assay Incubate2->ViabilityAssay Measure Measure signal (absorbance/fluorescence) ViabilityAssay->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Caption: Experimental workflow for determining the optimal concentration.

Western Blotting for IDH1

This protocol can be used to assess the total IDH1 protein levels in HT1080 cells following treatment with this compound.

Materials:

  • Treated and untreated HT1080 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IDH1[11][12]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-IDH1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][13][14]

Immunofluorescence for 2-HG Detection (Conceptual)

While direct immunofluorescence for 2-HG is not standard, a common method to assess the effect of this compound is to measure 2-HG levels by mass spectrometry.[15] Alternatively, enzymatic assays can be used to quantify 2-HG.[16] For visualization, one could potentially use an antibody against a downstream epigenetic mark that is altered by 2-HG levels, such as H3K4me3 or 5-hydroxymethylcytosine (5hmC). The following is a general immunofluorescence protocol that can be adapted for such a purpose.

Materials:

  • HT1080 cells grown on coverslips

  • Paraformaldehyde (PFA) or methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against the target of interest

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.[17][18]

  • Wash three times with PBS in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips on slides with mounting medium.

  • Visualize using a fluorescence microscope.

References

Application Notes and Protocols: AGI-14100 in U87-MG Glioma Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-14100 is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1, particularly the R132H substitution, are a common feature in a significant subset of gliomas, including secondary glioblastomas. The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG), while the mutant form neomorphically reduces α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2][3] Elevated levels of D-2-HG are implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism.[1][2][3][4] this compound was a developmental precursor to Ivosidenib (AG-120), a first-in-class mutant IDH1 inhibitor.

The U87-MG (Uppsala 87 Malignant Glioma) cell line is a widely utilized human glioblastoma cell line in cancer research. It is important to note that the parental U87-MG cell line expresses wild-type IDH1. Therefore, to investigate the specific effects of a mutant IDH1 inhibitor like this compound, it is essential to use a U87-MG cell line that has been genetically engineered to express the mutant IDH1 protein, typically the R132H variant. This can be achieved through stable transfection or other gene-editing techniques.

These application notes provide a comprehensive overview of the use of this compound in experiments involving the U87-MG cell line expressing the IDH1-R132H mutation, including detailed protocols for key cellular assays.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the activity of this compound in U87-MG cells expressing the IDH1-R132H mutation.

ParameterCell LineValueReference
IC50 (Cell Proliferation) U87-MG (IDH1-R132H transfected)0.74 nM

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of mutant IDH1 and the mechanism of action for this compound.

Mutant_IDH1_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 D_2_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->D_2_HG NADPH -> NADP+ Mutant_IDH1 Mutant IDH1 (R132H) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D_2_HG->Epigenetic_Dysregulation Altered_Metabolism Altered Cellular Metabolism D_2_HG->Altered_Metabolism Gliomagenesis Gliomagenesis Epigenetic_Dysregulation->Gliomagenesis Altered_Metabolism->Gliomagenesis AGI_14100 This compound AGI_14100->Mutant_IDH1 Inhibition

Caption: Mutant IDH1 pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound on U87-MG cells expressing mutant IDH1.

Experimental_Workflow Start Start Cell_Culture Culture U87-MG (IDH1-R132H) and parental U87-MG cells Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Endpoint_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Endpoint_Assays->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Target Proteins) Endpoint_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Preparing AGI-14100 for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and glioma. This compound demonstrated promising preclinical activity, including the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) and induction of cancer cell differentiation.[1][2] Although it was a precursor to the clinically approved drug AG-120 (Ivosidenib), this compound itself showed potential for cytochrome P450 (CYP) 3A4 induction, which limited its clinical development.[3][4] This document provides a comprehensive overview of the available information and detailed protocols for the preparation and use of this compound in in vivo animal studies, based on the data from related compounds and general best practices.

Mechanism of Action

Mutant IDH1 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote oncogenesis.[5] this compound selectively inhibits the mIDH1 enzyme, leading to a reduction in 2-HG levels and the subsequent reversal of these epigenetic changes, thereby inducing cancer cell differentiation.[1][2] There is also emerging evidence that mIDH1 can activate the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival.[1][6][7]

Mutant_IDH1_Signaling_Pathway cluster_0 Cell Alpha-Ketoglutarate Alpha-Ketoglutarate Mutant_IDH1 Mutant IDH1 Alpha-Ketoglutarate->Mutant_IDH1 Substrate 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) Mutant_IDH1->2-Hydroxyglutarate Produces PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Mutant_IDH1->PI3K_AKT_mTOR_Pathway Activates Alpha-KG_Dependent_Dioxygenases α-KG-Dependent Dioxygenases 2-Hydroxyglutarate->Alpha-KG_Dependent_Dioxygenases Inhibits This compound This compound This compound->Mutant_IDH1 Inhibits Epigenetic_Alterations Histone/DNA Hypermethylation Alpha-KG_Dependent_Dioxygenases->Epigenetic_Alterations Prevents Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Leads to Cell_Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR_Pathway->Cell_Proliferation_Survival Promotes In_Vivo_Efficacy_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cancer Cell Culture (mIDH1 positive) Xenograft_Implantation 2. Xenograft Implantation (e.g., subcutaneous or orthotopic) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Animal Randomization (into treatment groups) Tumor_Growth->Randomization Treatment_Initiation 5. Treatment Initiation (Vehicle vs. This compound) Randomization->Treatment_Initiation Data_Collection 6. Data Collection - Tumor Volume - Body Weight - Clinical Signs Treatment_Initiation->Data_Collection Endpoint 7. Study Endpoint (e.g., tumor size, time) Data_Collection->Endpoint Analysis 8. Analysis - Efficacy (TGI) - Pharmacodynamics (2-HG levels) - Toxicity Endpoint->Analysis

References

Application Notes and Protocols for AGI-14100 Xenograft Model Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-14100 is a potent and orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1][2] IDH1 mutations are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation.[3][4] this compound was a developmental precursor to Ivosidenib (AG-120) and, while effective, was noted to be a potential inducer of cytochrome P450 3A4 (CYP3A4).[5][6]

These application notes provide a comprehensive experimental design for evaluating the in vivo efficacy of this compound using a xenograft model. The protocols detailed below cover cell line selection, xenograft establishment, drug formulation and administration, and endpoint analysis to assess tumor growth inhibition and induction of differentiation.

I. Experimental Design and Workflow

A. Recommended Cell Lines

The choice of cell line is critical for a successful xenograft study. It is imperative to use a cell line that harbors an endogenous IDH1 mutation.

Cell LineCancer TypeIDH1 MutationKey Characteristics
HT-1080 FibrosarcomaR132CCommercially available, well-characterized, and known to form aggressive tumors in xenograft models.[1]
U-87 MG (mIDH1) GlioblastomaR132H (engineered)A commonly used glioblastoma cell line that can be engineered to stably express mutant IDH1, providing a valuable model for glioma studies.[7][8]
B. Xenograft Model Establishment

This protocol describes the subcutaneous implantation of tumor cells into immunodeficient mice.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT-1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[9]

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture HT-1080 cells in complete medium until they reach 80-90% confluency.

  • Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. A trypan blue exclusion assay should be performed to ensure high cell viability (>95%).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/mL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.[1]

  • Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

C. This compound Formulation and Administration

Formulation (Vehicle): this compound is a water-insoluble compound. A suitable vehicle for oral gavage can be a suspension in 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh daily.

Dosing: Based on preclinical studies with the closely related compound AG-120, a starting dose of 50-150 mg/kg administered orally once or twice daily is recommended.[5][6] Dose-response studies may be necessary to determine the optimal therapeutic dose for this compound.

Administration Protocol:

  • Prepare the this compound suspension at the desired concentration.

  • Administer the formulation to the mice via oral gavage at a volume of 10 mL/kg body weight.

  • The control group should receive the vehicle only.

  • Treatment should continue for a predetermined period, typically 21-28 days, or until the tumors in the control group reach the maximum allowable size as per IACUC guidelines.

D. Monitoring and Endpoint Analysis

Tumor Volume Measurement:

  • Measure the tumor dimensions 2-3 times per week using digital calipers.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .[10][11]

Animal Welfare Monitoring:

  • Monitor the body weight of the mice 2-3 times per week.

  • Observe the animals daily for any signs of distress, such as changes in behavior, appetite, or grooming.[12]

  • Euthanize animals if tumors become ulcerated or exceed the size limits set by the IACUC.

Endpoint Data Collection: At the end of the study, euthanize the mice and collect the following:

  • Final tumor volume and weight.

  • A portion of the tumor should be snap-frozen in liquid nitrogen for 2-HG analysis.

  • A portion of the tumor should be fixed in 10% neutral buffered formalin for immunohistochemical analysis.

II. Quantitative Data Summary

GroupTreatmentNumber of Animals (n)Initial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Tumor Weight (g)Change in Body Weight (%)
1Vehicle Control8-10
2This compound (50 mg/kg)8-10
3This compound (100 mg/kg)8-10
GroupTreatment2-HG Levels (nmol/g tissue)
1Vehicle Control
2This compound (50 mg/kg)
3This compound (100 mg/kg)

III. Detailed Experimental Protocols

A. D-2-Hydroxyglutarate (2-HG) Measurement in Tumor Tissue

This protocol is adapted from a commercially available colorimetric assay kit.[13]

Materials:

  • Frozen tumor tissue

  • D2HG Assay Buffer

  • Dounce homogenizer

  • Microcentrifuge

  • D-2-Hydroxyglutarate Assay Kit (Colorimetric)

Protocol:

  • Weigh approximately 10-20 mg of frozen tumor tissue.

  • Add 100 µL of cold D2HG Assay Buffer to the tissue.

  • Homogenize the tissue on ice using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.

  • Collect the supernatant for the assay.

  • Follow the manufacturer's instructions for the colorimetric assay to determine the concentration of D-2HG.

  • Normalize the 2-HG concentration to the initial tissue weight.

B. Immunohistochemistry (IHC) for Differentiation Markers

This protocol provides a general guideline for IHC staining of paraffin-embedded tumor sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (see table below)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

Recommended Primary Antibodies:

TargetCell LineageExpected Change with this compound
GFAP Glial (for U-87 MG)Increased expression, indicating astrocytic differentiation.[14][15]
ATRX General (nuclear)Restoration of nuclear expression in some models.[14][16]
CD34 Myeloid (for AML models)Decreased expression of this blast marker.[17][18]
CD117 Myeloid (for AML models)Decreased expression of this blast marker.[17]
Myeloperoxidase (MPO) Myeloid (for AML models)Increased expression, indicating myeloid differentiation.[18]
CD68 Myeloid (for AML models)Increased expression, indicating monocytic/macrophagic differentiation.[18]

IHC Staining Protocol:

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20 minutes.

  • Allow the slides to cool to room temperature, then wash with PBS.

  • Block non-specific binding by incubating the slides in blocking solution for 1 hour at room temperature.

  • Incubate the slides with the primary antibody at the recommended dilution overnight at 4°C.

  • Wash the slides with PBS and incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

  • Wash with PBS and incubate with streptavidin-HRP for 30 minutes at room temperature.

  • Develop the signal using a DAB substrate kit, monitoring for the desired color intensity.

  • Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Image the slides using a light microscope and perform semi-quantitative or quantitative analysis of protein expression.

IV. Visualizations

AGI14100_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell cluster_2 Downstream Effects of D-2HG cluster_3 Therapeutic Intervention Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate wtIDH1->alpha_KG NADP+ to NADPH mIDH1 Mutant IDH1 (mIDH1) D2HG D-2-Hydroxyglutarate (D-2HG) (Oncometabolite) mIDH1->D2HG NADPH to NADP+ alpha_KG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, KDM) D2HG->alpha_KG_Dioxygenases Inhibition alpha_KG_mut α-Ketoglutarate alpha_KG_mut->mIDH1 Epigenetic_Changes Histone & DNA Hypermethylation alpha_KG_Dioxygenases->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Differentiation_Restored Restoration of Cellular Differentiation Differentiation_Block->Differentiation_Restored AGI14100 This compound AGI14100->mIDH1 Inhibition mIDH1_inhibited Inhibited mIDH1

Caption: Mechanism of action of this compound in mIDH1 cancer.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (IDH1-mutant cell line) start->cell_culture xenograft 2. Xenograft Implantation (Subcutaneous injection) cell_culture->xenograft tumor_growth 3. Tumor Growth Monitoring (Caliper measurements) xenograft->tumor_growth randomization 4. Randomization (Tumor volume ~100-150 mm³) tumor_growth->randomization treatment 5. Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring 6. In-life Monitoring (Tumor volume, body weight) treatment->monitoring endpoint 7. Endpoint Analysis (Tumor weight, 2-HG, IHC) monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for AGI-14100 and Ara-C Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-14100 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in the metabolic reprogramming of certain cancers, including acute myeloid leukemia (AML).[1][2] It functions by reducing the oncometabolite D-2-hydroxyglutarate (2-HG), which is known to drive epigenetic alterations and block cellular differentiation.[2] Ara-C (cytarabine) is a cornerstone of AML chemotherapy, acting as a pyrimidine nucleoside analog that inhibits DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4][5][6][7] This document outlines theoretical protocols for investigating the synergistic potential of combining this compound and Ara-C in mIDH1-mutated cancer models. The following sections provide detailed methodologies for in vitro experiments to assess the efficacy and mechanism of this combination therapy.

Mechanism of Action

The proposed combination of this compound and Ara-C targets two distinct and critical pathways in cancer cell biology. This compound aims to reverse the epigenetic dysregulation and differentiation block induced by mIDH1, while Ara-C directly induces cytotoxic DNA damage. The synergistic potential lies in the hypothesis that priming mIDH1-mutant cells with this compound may sensitize them to the cytotoxic effects of Ara-C.

Signaling Pathway of this compound and Ara-C

G cluster_0 This compound Pathway cluster_1 Ara-C Pathway AGI14100 This compound mIDH1 Mutant IDH1 (R132H/C) AGI14100->mIDH1 Inhibits twoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1->twoHG Produces alphaKG α-Ketoglutarate alphaKG->mIDH1 TET2 TET2 twoHG->TET2 Inhibits Histone_Demethylases Histone Demethylases twoHG->Histone_Demethylases Inhibits Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Histone_Demethylases->Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis AraC Ara-C (Cytarabine) AraCMP Ara-CMP AraC->AraCMP Phosphorylation by dCK AraCDP Ara-CDP AraCMP->AraCDP by CMPK AraCTP Ara-CTP (Active Metabolite) AraCDP->AraCTP by NDPK DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase Inhibits dCK dCK CMPK CMPK NDPK NDPK DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Signaling pathways of this compound and Ara-C.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Ara-C as Single Agents
Cell Line (IDH1 Status)CompoundIC50 (nM)
TF-1 (R132C)This compound1.75
Ara-CData dependent on experimental conditions
U87-MG (R132H)This compound0.74
Ara-CData dependent on experimental conditions
HT-1080 (R132C)This compound0.76
Ara-CData dependent on experimental conditions
HL-60 (IDH1-WT)This compound>10,000
Ara-CData dependent on experimental conditions

Note: IC50 values for Ara-C are highly dependent on the cell line and exposure time. The value for this compound in IDH1-WT cells is expected to be high, indicating specificity for the mutant enzyme.

Table 2: Synergy Analysis of this compound and Ara-C Combination
Cell Line (IDH1 Status)Combination Ratio (this compound:Ara-C)Combination Index (CI) at Fa 0.5Synergy Interpretation
TF-1 (R132C)1:10e.g., 0.7e.g., Synergistic
1:20e.g., 0.6e.g., Synergistic
U87-MG (R132H)1:10e.g., 0.8e.g., Synergistic
1:20e.g., 0.7e.g., Synergistic
HL-60 (IDH1-WT)1:10e.g., 1.1e.g., Additive

Note: The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism. Fa represents the fraction of cells affected (e.g., 0.5 = 50% inhibition).

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis

This protocol outlines the procedure for determining cell viability and assessing the synergistic effects of this compound and Ara-C.

G cluster_workflow Cell Viability and Synergy Workflow start Seed mIDH1 and WT cell lines in 96-well plates treatment Treat with serial dilutions of This compound, Ara-C, and combinations start->treatment incubation Incubate for 72-96 hours treatment->incubation assay Add CellTiter-Glo® Reagent incubation->assay read Measure Luminescence assay->read analysis Calculate IC50 and Combination Index (CI) read->analysis

Caption: Workflow for cell viability and synergy analysis.

Materials:

  • mIDH1-mutant and IDH1-wildtype cell lines (e.g., TF-1, U87-MG, HL-60)

  • Complete cell culture medium

  • This compound (powder, dissolve in DMSO)

  • Ara-C (powder, dissolve in sterile water or PBS)

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Ara-C. For combination treatments, prepare a matrix of concentrations based on the IC50 values of the individual drugs.

  • Treatment: Add 100 µL of the drug solutions to the respective wells. Include wells for untreated controls and single-agent controls.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Calculate the IC50 values for single agents using a non-linear regression model.

    • Determine the Combination Index (CI) using software such as CompuSyn to assess synergy.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis in cells treated with this compound and Ara-C using flow cytometry.

G cluster_workflow Apoptosis Assay Workflow start Seed cells in 6-well plates treatment Treat with this compound, Ara-C, and combination at IC50 concentrations start->treatment incubation Incubate for 48 hours treatment->incubation harvest Harvest and wash cells incubation->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain acquire Acquire data on a flow cytometer stain->acquire analysis Analyze apoptosis rates acquire->analysis

Caption: Workflow for apoptosis assay.

Materials:

  • mIDH1-mutant and IDH1-wildtype cell lines

  • 6-well plates

  • This compound and Ara-C

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, Ara-C, or the combination at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical investigation of this compound and Ara-C combination therapy in mIDH1-mutated cancers. The rationale for this combination is strong, targeting both the metabolic and proliferative drivers of the disease. The successful execution of these experiments will provide crucial insights into the potential synergistic effects and underlying mechanisms of this novel therapeutic strategy, paving the way for further in vivo studies and potential clinical translation.

References

Measuring 2-Hydroxyglutarate Reduction with AGI-14100 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] Elevated levels of 2-HG are implicated in epigenetic dysregulation and impaired cellular differentiation, contributing to tumorigenesis.[3][4][5]

AGI-14100 is a potent and selective small-molecule inhibitor of mutant IDH1 (mIDH1).[6][7] It serves as a crucial research tool for studying the therapeutic potential of targeting mIDH1 and for understanding the downstream effects of 2-HG reduction. This compound was a precursor to the clinically approved drug Ivosidenib (AG-120).[6][8] This document provides detailed application notes and protocols for utilizing this compound to induce and measure the reduction of 2-HG in in vitro cancer models.

Mechanism of Action of this compound

This compound is an orally available and metabolically stable inhibitor that specifically targets the mutant form of the IDH1 enzyme.[6] It exhibits potent inhibition of mIDH1, thereby blocking the production of 2-HG from α-KG. The primary molecular endpoint for therapeutic IDH inhibition is the reduction of 2-HG levels, which is expected to reverse the oncogenic epigenetic changes and promote cellular differentiation.[3]

cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) TCA_Cycle TCA_Cycle aKG->TCA_Cycle TCA Cycle Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (WT allele) TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG IDH1 (Mutant) Epigenetic_Changes Epigenetic Dysregulation & Blocked Differentiation TwoHG->Epigenetic_Changes aKG_treated α-Ketoglutarate mIDH1 Mutant IDH1 aKG_treated->mIDH1 AGI14100 This compound AGI14100->mIDH1 Inhibition

Figure 1: Mechanism of Mutant IDH1 and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various human cell lines expressing mutant IDH1.

Cell LineCancer TypeIDH1 MutationThis compound IC50 (nM)Reference
HT-1080FibrosarcomaR132C0.76[7][9]
U87-MGGlioblastomaR132H (transfected)0.74[7][9]
TF1ErythroleukemiaR132H (transfected)1.75[7][9]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cancer Cell Lines with this compound

This protocol outlines the procedure for treating adherent or suspension cancer cells harboring an IDH1 mutation with this compound.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT-1080)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density that will not exceed 80-90% confluency at the end of the experiment.

    • For suspension cells, seed at a concentration that allows for logarithmic growth throughout the treatment period.

  • Cell Adherence/Acclimatization: Allow cells to adhere (for adherent lines) or acclimate for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) must be included.

  • Treatment: Remove the existing medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours) to allow for sufficient 2-HG reduction.

  • Sample Collection:

    • Cell Pellets: For intracellular 2-HG measurement, harvest the cells. For adherent cells, wash with PBS, detach with trypsin (if necessary), and centrifuge to obtain a cell pellet. For suspension cells, directly centrifuge the culture. Wash the pellet with cold PBS and store at -80°C until analysis.

    • Culture Supernatant: For extracellular 2-HG measurement, collect the cell culture medium and centrifuge to remove any cellular debris. Store the supernatant at -80°C.

cluster_harvest Sample Collection start Seed IDH1-mutant cells adhere Incubate 24h (Adherence/Acclimatization) start->adhere prepare Prepare this compound dilutions adhere->prepare treat Treat cells with this compound (and vehicle control) prepare->treat incubate Incubate for 48-72h treat->incubate harvest Harvest samples incubate->harvest pellet Cell Pellet (Intracellular 2-HG) harvest->pellet Centrifuge supernatant Supernatant (Extracellular 2-HG) harvest->supernatant Collect medium

Figure 2: Experimental Workflow for this compound Cell Treatment.
Protocol 2: Measurement of 2-HG Levels using a Colorimetric Assay

This protocol is a general guideline based on commercially available D-2-Hydroxyglutarate assay kits that utilize the enzymatic conversion of D-2-HG to α-KG, which is coupled to the production of a colored product.[2][10][11][12] Always refer to the specific manufacturer's instructions for the chosen kit.

Materials:

  • D-2-Hydroxyglutarate Assay Kit (e.g., from Abcam, MyBioSource)[1][10][11]

  • Cell pellets or culture supernatants from Protocol 1

  • D2HG Assay Buffer (provided in the kit)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Cell Lysates: Resuspend cell pellets (e.g., 1 x 10^6 cells) in 100 µL of ice-cold D2HG Assay Buffer.[13] Homogenize by pipetting up and down. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[13] Collect the supernatant for the assay.

    • Culture Supernatants: Supernatants can often be used directly, but may require deproteinization according to the kit manual.

  • Standard Curve Preparation: Prepare a standard curve using the provided 2-HG standard to allow for the quantification of 2-HG in the samples.

  • Assay Reaction:

    • Add samples and standards to a 96-well plate.

    • Prepare a Reaction Mix containing the D2HG Enzyme Mix and Substrate Mix as per the kit's instructions.

    • Add the Reaction Mix to all wells containing samples and standards.

    • For samples with high background, a sample background control (without the enzyme) may be necessary.[13]

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[13]

  • Measurement: Measure the absorbance at OD 450 nm using a microplate reader.

  • Calculation: Subtract the blank reading from all measurements. Determine the concentration of 2-HG in the samples by comparing their absorbance to the standard curve.

cluster_enzymatic Enzymatic Reaction cluster_workflow Assay Workflow TwoHG D-2-Hydroxyglutarate aKG α-Ketoglutarate TwoHG->aKG D2HG Dehydrogenase probe_ox Probe (colorless) probe_red Probe (colored) probe_ox->probe_red Intermediate prep Prepare Samples & Standards add_rxn Add Reaction Mix prep->add_rxn incubate Incubate 37°C, 60 min add_rxn->incubate read Read OD 450 nm incubate->read calc Calculate [2-HG] read->calc

Figure 3: Principle and Workflow of Colorimetric 2-HG Assay.

Troubleshooting and Considerations

  • Cell Viability: Ensure that the concentrations of this compound used do not significantly impact cell viability, as this could confound the 2-HG measurements. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is recommended.

  • Assay Specificity: The described colorimetric assays are specific for D-2-hydroxyglutarate and do not detect the L-enantiomer.[11]

  • Fluorometric Assays: For higher sensitivity and detection of lower 2-HG concentrations (<10 µM), fluorometric assay kits are also available.[1] These assays typically involve the reduction of a probe to a fluorescent product.[1][14]

  • Mass Spectrometry: While more resource-intensive, LC-MS/MS remains the gold standard for absolute quantification of 2-HG and can be used to validate assay kit results.[15]

By following these protocols, researchers can effectively utilize this compound to investigate the role of mutant IDH1 in cancer and assess the biochemical impact of its inhibition through the precise measurement of 2-HG reduction.

References

Application Notes and Protocols for AGI-14100 in AML Primary Patient Sample Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AGI-14100 is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Mutations in IDH1 are frequently observed in several cancers, including Acute Myeloid Leukemia (AML).[2] The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote leukemogenesis.[3][4]

This compound was a developmental precursor to Ivosidenib (AG-120), an FDA-approved therapeutic for AML with an IDH1 mutation.[5] this compound demonstrates nanomolar potency in inhibiting mutant IDH1 and has been shown to induce cellular differentiation in AML patient samples ex vivo.[1] These application notes provide an overview of the use of this compound in primary AML patient sample studies, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound selectively binds to and inhibits the mutated IDH1 enzyme, preventing the conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels is hypothesized to restore the activity of α-KG-dependent dioxygenases, leading to the reversal of epigenetic modifications, such as DNA and histone hypermethylation. This epigenetic reprogramming allows for the normal differentiation of leukemic blasts into mature myeloid cells.

G cluster_0 Mutant IDH1 Signaling in AML cluster_1 Effect of this compound Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG WT IDH1 2-HG 2-HG alpha-KG->2-HG Mutant IDH1 (e.g., R132H) Histone/DNA Demethylases Histone/DNA Demethylases 2-HG->Histone/DNA Demethylases Inhibition Epigenetic Modifications Epigenetic Modifications Histone/DNA Demethylases->Epigenetic Modifications Blocks Demethylation Differentiation Block Differentiation Block Epigenetic Modifications->Differentiation Block Leukemogenesis Leukemogenesis Differentiation Block->Leukemogenesis This compound This compound Mutant IDH1 Mutant IDH1 This compound->Mutant IDH1 Inhibition 2-HG Production Reduced 2-HG Reduced 2-HG Reduced 2-HG Restored Demethylase Activity Restored Demethylase Activity Reduced 2-HG->Restored Demethylase Activity Reversal of Epigenetic Block Reversal of Epigenetic Block Restored Demethylase Activity->Reversal of Epigenetic Block Cellular Differentiation Cellular Differentiation Reversal of Epigenetic Block->Cellular Differentiation

Caption: this compound inhibits mutant IDH1, reducing 2-HG and restoring differentiation.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in various cell lines. Data from primary AML patient samples would need to be generated using the protocols outlined below.

Cell LineIDH1 MutationAssay TypeIC50 (nM)Reference
HT-1080R132C (endogenous)Cell Proliferation0.76[1]
U87-MGR132H (transfected)Cell Proliferation0.74[1]
TF1R132H (transfected)Cell Proliferation1.75[1]

Experimental Protocols

Preparation and Culture of Primary AML Samples

This protocol describes the isolation and culture of mononuclear cells from primary AML patient bone marrow or peripheral blood samples.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Recombinant human cytokines (e.g., SCF, TPO, FLT3-L, IL-3, IL-6)

Protocol:

  • Dilute bone marrow aspirate or peripheral blood 1:1 with PBS.

  • Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete culture medium (RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and a cytokine cocktail).

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Plate cells at a density of 1 x 10^6 cells/mL for subsequent experiments.

Ex Vivo Differentiation Assay

This assay assesses the ability of this compound to induce differentiation of primary AML blasts.

Materials:

  • Cultured primary AML cells

  • This compound (dissolved in DMSO)

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and blast markers (e.g., CD34, CD117).

Protocol:

  • Seed primary AML cells in a 24-well plate at 1 x 10^6 cells/mL.

  • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control.

  • Incubate the cells for 7-14 days, refreshing the media and compound every 3-4 days.

  • After the incubation period, harvest the cells and wash with flow cytometry buffer.

  • Stain the cells with a panel of antibodies against differentiation and blast markers for 30 minutes on ice in the dark.

  • Wash the cells and resuspend in flow cytometry buffer.

  • Acquire data on a flow cytometer and analyze the percentage of cells expressing mature myeloid markers.

G Primary AML Sample Primary AML Sample Isolate Mononuclear Cells Isolate Mononuclear Cells Primary AML Sample->Isolate Mononuclear Cells Cell Culture Cell Culture Isolate Mononuclear Cells->Cell Culture Treat with this compound Treat with this compound Cell Culture->Treat with this compound Incubate 7-14 days Incubate 7-14 days Treat with this compound->Incubate 7-14 days Stain with Antibodies Stain with Antibodies Incubate 7-14 days->Stain with Antibodies Flow Cytometry Analysis Flow Cytometry Analysis Stain with Antibodies->Flow Cytometry Analysis Assess Differentiation Assess Differentiation Flow Cytometry Analysis->Assess Differentiation

Caption: Workflow for assessing this compound-induced differentiation in primary AML cells.

Apoptosis Assay

This protocol determines if this compound induces apoptosis in primary AML cells.

Materials:

  • Cultured primary AML cells

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

Protocol:

  • Seed primary AML cells in a 96-well plate at 2 x 10^5 cells/well.

  • Treat cells with a dose range of this compound or DMSO control for 48-72 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Western Blot Analysis

This protocol can be used to assess changes in protein expression related to the mechanism of action of this compound.

Materials:

  • Cultured primary AML cells treated with this compound or DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, and downstream epigenetic markers)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse treated and control cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the results.

Intracellular 2-HG Measurement

This protocol outlines the measurement of the oncometabolite 2-HG in response to this compound treatment.

Materials:

  • Cultured primary AML cells treated with this compound or DMSO

  • Methanol/water/chloroform extraction solution

  • 2-HG Assay Kit (commercially available)

Protocol:

  • Harvest and count cells from treated and control groups.

  • Perform a metabolite extraction using a cold methanol/water/chloroform solution.

  • Separate the polar metabolite-containing aqueous phase by centrifugation.

  • Dry the aqueous phase under vacuum.

  • Reconstitute the dried metabolites in the assay buffer provided with the 2-HG assay kit.

  • Follow the manufacturer's instructions for the 2-HG assay, which typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output.

  • Measure the absorbance or fluorescence and calculate the 2-HG concentration relative to a standard curve. Normalize to the initial cell number.

Disclaimer

These protocols are intended as a guide and may require optimization for specific primary patient samples and laboratory conditions. It is recommended to consult relevant literature and perform initial validation experiments.

References

Application Notes and Protocols for Cell Viability Assays Using AGI-14100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-14100 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1][2][3] Mutations in the IDH1 gene, particularly at the R132 codon, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in tumorigenesis through epigenetic alterations and a block in cellular differentiation. This compound specifically targets the mIDH1 enzyme, leading to a reduction in 2-HG levels, which in turn can induce differentiation and inhibit cell proliferation in cancer cells harboring the IDH1 mutation.[1] These application notes provide detailed protocols for assessing the effect of this compound on the viability of cancer cells.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the enzymatic activity of mutant IDH1. This inhibition leads to a dose-dependent reduction in the production of the oncometabolite 2-HG. The subsequent decrease in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as histone demethylases and the TET family of DNA hydroxylases. This restoration of enzyme function can lead to epigenetic reprogramming, promoting cellular differentiation and reducing the proliferative capacity of cancer cells.

cluster_0 Mutant IDH1 Signaling Pathway cluster_1 Effect of this compound Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-type IDH1 D-2-Hydroxyglutarate D-2-Hydroxyglutarate alpha-Ketoglutarate->D-2-Hydroxyglutarate Mutant IDH1 (R132H) Histone Demethylases (e.g., KDMs) Histone Demethylases (e.g., KDMs) D-2-Hydroxyglutarate->Histone Demethylases (e.g., KDMs) Inhibition TET Enzymes TET Enzymes D-2-Hydroxyglutarate->TET Enzymes Inhibition Histone Hypermethylation Histone Hypermethylation Histone Demethylases (e.g., KDMs)->Histone Hypermethylation Leads to DNA Hypermethylation DNA Hypermethylation TET Enzymes->DNA Hypermethylation Leads to Blocked Differentiation Blocked Differentiation Histone Hypermethylation->Blocked Differentiation Results in DNA Hypermethylation->Blocked Differentiation Results in Tumor Growth Tumor Growth Blocked Differentiation->Tumor Growth This compound This compound Mutant IDH1 (R132H) Mutant IDH1 (R132H) This compound->Mutant IDH1 (R132H) Inhibition start Start cell_culture 1. Culture IDH1-mutant and wild-type cells start->cell_culture seeding 2. Seed cells into 96-well plates cell_culture->seeding treatment 3. Treat cells with varying concentrations of this compound seeding->treatment incubation 4. Incubate for predetermined time (e.g., 72h) treatment->incubation assay 5. Perform cell viability assay (e.g., MTT or Resazurin) incubation->assay readout 6. Measure absorbance or fluorescence assay->readout analysis 7. Analyze data and determine IC50 readout->analysis end End analysis->end

References

Application Note: Western Blot Analysis of IDH1 Inhibition by AGI-14100

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as histone demethylases, resulting in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][3][4] AGI-14100 is a potent and selective inhibitor of mutant IDH1, demonstrating low nanomolar efficacy in inhibiting 2-HG production and cell proliferation in preclinical models.[5][6] This application note provides a detailed protocol for utilizing Western blotting to monitor the inhibition of mutant IDH1 and its downstream effects on histone methylation in cancer cell lines treated with this compound.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample. In this context, it can be employed to:

  • Confirm the expression of mutant IDH1 protein in the chosen cell model.

  • Assess the potential impact of this compound on total IDH1 protein levels.

  • Analyze the downstream effects of IDH1 inhibition by measuring changes in the levels of specific histone methylation marks (e.g., H3K9me3, H3K27me3) that are regulated by 2-HG. A successful inhibition of mutant IDH1 by this compound is expected to decrease 2-HG levels, leading to a reduction in these repressive histone methylation marks.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound from cell proliferation assays in cell lines harboring IDH1 mutations. This data is crucial for determining the appropriate concentration range for treating cells in a Western blot experiment designed to confirm the on-target effects of the inhibitor.

Cell LineCancer TypeIDH1 MutationThis compound IC50 (nM)
HT-1080FibrosarcomaR132C (endogenous)0.76
U87-MGGlioblastomaTransfected with R132H0.74
TF-1ErythroleukemiaTransfected with R132H1.75

Data sourced from ProbeChem.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of mutant IDH1 and the experimental workflow for the Western blot analysis.

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 IDH1 Mutant Cancer Cell cluster_2 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 Histone_Demethylases Histone_Demethylases aKG->Histone_Demethylases Cofactor Normal_Differentiation Normal_Differentiation Histone_Demethylases->Normal_Differentiation Promotes mut_Isocitrate mut_Isocitrate mut_aKG mut_aKG mut_Isocitrate->mut_aKG Mutant IDH1 Two_HG Two_HG mut_aKG->Two_HG NADPH Histone_Demethylases_inhibited Histone Demethylases Two_HG->Histone_Demethylases_inhibited Inhibits Blocked_Differentiation Blocked_Differentiation Histone_Demethylases_inhibited->Blocked_Differentiation Leads to AGI14100 This compound AGI14100->mut_aKG Inhibits Mutant IDH1

Caption: Signaling pathway of wild-type and mutant IDH1.

Western_Blot_Workflow start Cell Culture (e.g., HT-1080) treatment Treat with this compound (Dose-response and time-course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-IDH1, anti-H3K9me3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Line: HT-1080 (ATCC® CCL-121™), a human fibrosarcoma cell line with an endogenous heterozygous IDH1 R132C mutation.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Seed HT-1080 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.

2. Protein Extraction

  • For Total Protein Lysate:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay kit.

  • For Histone Extraction (Acid Extraction Method):

    • Follow steps 1-3 for total protein lysate preparation using a nuclear extraction buffer.

    • Isolate the nuclear pellet according to the nuclear extraction kit protocol.

    • Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for 1 hour at 4°C.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing histones to a new tube and precipitate the proteins with trichloroacetic acid.

    • Wash the pellet with ice-cold acetone and resuspend in water.

    • Determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a 12% SDS-polyacrylamide gel for IDH1 analysis or a 15% gel for histone analysis. Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Anti-IDH1 antibody: Dilution will depend on the specific antibody used (e.g., 1:1000).

    • Anti-H3K9me3 antibody: Dilution will depend on the specific antibody used (e.g., 1:1000).

    • Anti-H3K27me3 antibody: Dilution will depend on the specific antibody used (e.g., 1:1000).

    • Loading Control: Anti-β-actin (for total lysate) or Anti-Histone H3 (for histone extracts) at the recommended dilution.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Expected Results

  • A dose-dependent decrease in the intensity of histone methylation marks (H3K9me3, H3K27me3) is expected with increasing concentrations of this compound, indicating successful inhibition of mutant IDH1 and its downstream epigenetic effects.

  • The total IDH1 protein levels are not expected to change significantly with this compound treatment, as it is an inhibitor of the enzyme's activity, not its expression.

  • The loading control (β-actin or Histone H3) should show consistent band intensity across all lanes, confirming equal protein loading.

This detailed protocol provides a robust framework for researchers to effectively utilize Western blotting as a tool to investigate the cellular effects of this compound on mutant IDH1 and its associated signaling pathways.

References

Troubleshooting & Optimization

AGI-14100 hPXR activation and CYP3A4 induction issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving AGI-14100, focusing on its known human Pregnane X Receptor (hPXR) activation and subsequent Cytochrome P450 3A4 (CYP3A4) induction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] It is designed to target enzymes with specific mutations, such as R132H, commonly found in certain cancers.[1][2]

Q2: What is the known off-target activity of this compound?

A2: this compound has been identified as an activator of the human Pregnane X Receptor (hPXR), a key regulator of drug-metabolizing enzymes.[1][4] This activation can lead to the induction of downstream targets, most notably Cytochrome P450 3A4 (CYP3A4).[1][4]

Q3: How potent is this compound as an hPXR activator?

A3: Studies have shown that this compound exhibits approximately 70% of the hPXR activation potential of rifampicin, a well-known strong CYP3A4 inducer.[1][4] This finding was significant enough to warrant the development of a successor compound, AG-120 (Ivosidenib), with reduced hPXR activity.[3]

Q4: Why is CYP3A4 induction a concern in drug development?

A4: CYP3A4 is a major enzyme responsible for the metabolism of a large number of clinically used drugs. Its induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy and leading to unpredictable drug-drug interactions.

Troubleshooting Guide

Issue 1: High variability in CYP3A4 induction results with this compound.

  • Possible Cause 1: Cell line instability. The expression and activity of hPXR and CYP3A4 can vary with passage number and cell culture conditions.

    • Troubleshooting Step: Use a consistent and low passage number of a well-characterized cell line (e.g., HepG2, primary human hepatocytes). Regularly perform quality control checks, including cell viability and basal CYP3A4 activity.

  • Possible Cause 2: Inconsistent this compound concentration. The compound may precipitate out of solution at higher concentrations or adhere to plasticware.

    • Troubleshooting Step: Visually inspect for precipitation after adding this compound to the culture medium. Consider using a lower concentration range or a different solvent. Pre-coating plates with a blocking agent may also be beneficial.

  • Possible Cause 3: Variability in donor hepatocytes. If using primary human hepatocytes, genetic variability among donors can significantly impact the extent of CYP3A4 induction.

    • Troubleshooting Step: Whenever possible, use hepatocytes from multiple donors to obtain a more representative assessment of induction potential.

Issue 2: Lower than expected CYP3A4 induction by this compound.

  • Possible Cause 1: Suboptimal this compound concentration. The concentration used may be on the lower end of the dose-response curve.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for CYP3A4 induction.

  • Possible Cause 2: Insufficient incubation time. The induction of CYP3A4 is a time-dependent process involving gene transcription and translation.

    • Troubleshooting Step: Ensure an adequate incubation period, typically 48-72 hours, for maximal induction.

  • Possible Cause 3: Cytotoxicity of this compound. At higher concentrations, this compound may be toxic to the cells, leading to reduced enzyme activity.

    • Troubleshooting Step: Perform a cytotoxicity assay in parallel with the induction experiment to ensure that the concentrations used are non-toxic.

Issue 3: Discrepancy between hPXR activation and CYP3A4 induction data.

  • Possible Cause 1: Use of different experimental systems. A direct comparison between a cell-free hPXR binding assay and a cell-based CYP3A4 induction assay can be misleading due to differences in cellular uptake, metabolism, and other cellular factors.

    • Troubleshooting Step: Use an integrated system where both hPXR activation (e.g., reporter gene assay) and CYP3A4 induction can be measured in the same cell line.

  • Possible Cause 2: this compound is also a CYP3A4 inhibitor. Some compounds can be both inducers and inhibitors of the same enzyme, which can mask the inductive effect at the activity level.

    • Troubleshooting Step: Measure CYP3A4 mRNA levels in addition to enzyme activity to differentiate between effects on gene expression and direct enzyme inhibition.

Data Presentation

Table 1: Summary of this compound Activity

ParameterTargetValueCell LinesNotes
IC50 Mutant IDH1 (R132H)0.76 nMHT-1080Potent on-target activity.[1][2]
Mutant IDH1 (R132H)0.74 nMU87-MGConsistent high potency across different cell lines.[1][2]
hPXR Activation hPXR~70% of RifampicinNot specifiedIndicates significant potential for CYP3A4 induction.[1][4]

Experimental Protocols

Protocol 1: hPXR Activation Reporter Gene Assay

This protocol describes a method to quantify the activation of hPXR by this compound using a luciferase reporter gene assay in a suitable cell line (e.g., HepG2 cells stably co-transfected with an hPXR expression vector and a CYP3A4 promoter-luciferase reporter construct).

Materials:

  • hPXR reporter cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • Rifampicin (positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the hPXR reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and Rifampicin in cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel cytotoxicity assay) and express the results as fold induction over the vehicle control.

Protocol 2: CYP3A4 Induction Assay in Primary Human Hepatocytes

This protocol details the measurement of CYP3A4 induction by this compound in primary human hepatocytes by quantifying both mRNA expression and enzyme activity.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Rifampicin (positive control)

  • DMSO (vehicle control)

  • Collagen-coated 48-well plates

  • RNA isolation kit

  • qRT-PCR reagents (primers for CYP3A4 and a housekeeping gene)

  • CYP3A4 probe substrate (e.g., midazolam)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Seeding: Thaw and seed primary human hepatocytes on collagen-coated 48-well plates according to the supplier's protocol and allow them to acclimate for 24-48 hours.

  • Compound Treatment: Treat the hepatocytes with various concentrations of this compound, Rifampicin, or vehicle control for 48-72 hours, with a medium change every 24 hours.

  • mRNA Analysis:

    • At the end of the treatment period, lyse the cells and isolate total RNA.

    • Perform qRT-PCR to quantify the relative mRNA expression of CYP3A4, normalized to a stable housekeeping gene.

  • Enzyme Activity Analysis:

    • After the treatment period, incubate the cells with a CYP3A4 probe substrate (e.g., midazolam) for a specified time.

    • Collect the supernatant and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

  • Data Analysis:

    • For mRNA, calculate the fold induction relative to the vehicle control.

    • For enzyme activity, determine the rate of metabolite formation and calculate the fold induction over the vehicle control.

Visualizations

hPXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AGI14100 This compound PXR hPXR (inactive) in Cytoplasm AGI14100->PXR Binds to PXR_active hPXR (active) PXR->PXR_active Conformational Change PXR_RXR hPXR-RXR Heterodimer PXR_active->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR DNA DNA (XREM) PXR_RXR->DNA Binds to Response Element CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Initiates Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: this compound activation of the hPXR signaling pathway leading to CYP3A4 expression.

CYP3A4_Induction_Workflow start Start: Seed Hepatocytes treatment Treat with this compound (48-72 hours) start->treatment endpoint Choose Endpoint treatment->endpoint mrna_analysis mRNA Analysis endpoint->mrna_analysis Gene Expression activity_analysis Enzyme Activity Analysis endpoint->activity_analysis Functional Activity q_pcr RNA Isolation & qRT-PCR (CYP3A4 Expression) mrna_analysis->q_pcr lc_ms Incubate with Probe Substrate & Analyze by LC-MS/MS activity_analysis->lc_ms data_analysis Data Analysis: Fold Induction vs. Vehicle q_pcr->data_analysis lc_ms->data_analysis

Caption: Experimental workflow for assessing CYP3A4 induction by this compound.

Troubleshooting_Tree issue Issue: Unexpected CYP3A4 Induction Results high_variability High Variability? issue->high_variability low_induction Low Induction? issue->low_induction discrepancy hPXR vs CYP3A4 Mismatch? issue->discrepancy cell_stability Check Cell Line Stability & Passage Number high_variability->cell_stability Yes compound_solubility Verify this compound Solubility high_variability->compound_solubility Yes donor_variability Consider Hepatocyte Donor Variation high_variability->donor_variability Yes concentration Optimize this compound Concentration low_induction->concentration Yes incubation_time Ensure Sufficient Incubation Time (48-72h) low_induction->incubation_time Yes cytotoxicity Assess Cytotoxicity low_induction->cytotoxicity Yes assay_system Use Integrated Assay System discrepancy->assay_system Yes inhibition Measure CYP3A4 mRNA to check for inhibition discrepancy->inhibition Yes

Caption: Troubleshooting decision tree for this compound CYP3A4 induction experiments.

References

How to mitigate AGI-14100 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of AGI-14100, a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue Possible Cause Recommended Action
Unexpected changes in the expression of drug-metabolizing enzymes (e.g., CYP3A4). This compound is a known activator of the human pregnane X receptor (hPXR), a key regulator of CYP3A4 gene expression.[1][2]1. Confirm hPXR Activation: Perform a reporter gene assay to quantify the level of hPXR activation by this compound in your experimental system. 2. Lower this compound Concentration: Titrate down the concentration of this compound to the lowest effective dose for mIDH1 inhibition to minimize hPXR activation. 3. Use a hPXR Antagonist: Co-administer a known hPXR antagonist to block the off-target effect. 4. Consider an Alternative Inhibitor: If feasible, use AG-120 (Ivosidenib), a successor to this compound, which was specifically designed to eliminate hPXR activation.[1][2][3]
Inconsistent results in cell-based assays. Off-target hPXR activation can lead to variable induction of metabolizing enzymes, affecting the stability and effective concentration of this compound or other compounds in the media.1. Monitor Compound Stability: Use analytical methods like LC-MS to determine the concentration of this compound in your cell culture media over time. 2. Control for CYP3A4 Induction: If co-treating with other compounds, be aware of potential drug-drug interactions mediated by induced CYP3A4. 3. Serum Batch Testing: Test different batches of serum for their potential to induce baseline CYP expression, which could exacerbate the off-target effects of this compound.
Discrepancies between in vitro and in vivo efficacy. The induction of CYP3A4 in vivo can lead to rapid metabolism and clearance of this compound, reducing its therapeutic efficacy at the target site.[1][2]1. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in your animal model. 2. Dose Adjustment: You may need to adjust the dosing regimen (e.g., increase frequency or dose) to maintain therapeutic concentrations. 3. Alternative Delivery Routes: Consider alternative routes of administration that may bypass first-pass metabolism in the liver.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary target?

This compound is a potent and selective, orally available inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[3][4][5] It is used in research to study cancers that have IDH1 mutations.[3]

What are the known off-target effects of this compound?

The primary documented off-target effect of this compound is the activation of the human pregnane X receptor (hPXR).[1][2] This can lead to the induction of cytochrome P450 enzymes, particularly CYP3A4.[1][2]

How does hPXR activation by this compound cause problems in experiments?

Activation of hPXR and subsequent induction of CYP3A4 can alter the metabolism of this compound itself, as well as other compounds in your experiment. This can lead to inconsistent results, reduced efficacy, and potential toxicity.

Are there any alternatives to this compound with fewer off-target effects?

Yes, AG-120 (Ivosidenib) was developed through the pharmacochemical optimization of this compound with the specific goal of eliminating hPXR activation.[1][2][3] For many applications, AG-120 is a more suitable compound due to its improved selectivity.

Quantitative Data Summary

The following table summarizes and compares the properties of this compound and its successor, AG-120 (Ivosidenib), highlighting the key difference in hPXR activation.

Compound Primary Target IC₅₀ (mIDH1) Key Off-Target Effect hPXR Activation
This compound Mutant IDH1~6 nM[3]hPXR activation leading to CYP3A4 induction[1][2]Approximately 70% of the activation by rifampicin[1][2]
AG-120 (Ivosidenib) Mutant IDH1-Designed to eliminate hPXR activation[1][2][3]Abolished or significantly reduced[1][2]

Experimental Protocols

Protocol 1: hPXR Reporter Gene Assay

This protocol outlines a method to quantify the activation of hPXR by this compound.

  • Cell Culture: Culture a suitable cell line (e.g., HepG2) that has been transiently or stably transfected with a plasmid containing a PXR response element driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the cells in a multi-well plate and allow them to attach. Treat the cells with a range of this compound concentrations. Include a positive control (e.g., rifampicin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to cell viability (e.g., using a CellTiter-Glo assay). Express the results as fold activation relative to the vehicle control.

Visualizations

AGI14100_Off_Target_Pathway cluster_cell Hepatocyte AGI14100 This compound hPXR_inactive hPXR (inactive) AGI14100->hPXR_inactive binds hPXR_active hPXR (active) hPXR_inactive->hPXR_active activates PXR_RXR_complex hPXR-RXR Complex hPXR_active->PXR_RXR_complex dimerizes with RXR RXR RXR->PXR_RXR_complex PBRE PBRE (Promoter Region) PXR_RXR_complex->PBRE binds to CYP3A4_gene CYP3A4 Gene PBRE->CYP3A4_gene regulates CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA transcription CYP3A4_protein CYP3A4 Protein (Drug Metabolism) CYP3A4_mRNA->CYP3A4_protein translation

Caption: this compound off-target signaling pathway via hPXR activation.

Mitigation_Workflow cluster_solutions Mitigation Strategies start Unexpected Experimental Result (e.g., altered drug metabolism) hypothesis Hypothesis: This compound is causing off-target hPXR activation. start->hypothesis confirm Confirm hPXR Activation (e.g., Reporter Assay) hypothesis->confirm lower_conc Lower this compound Concentration confirm->lower_conc If confirmed pxr_antagonist Use hPXR Antagonist confirm->pxr_antagonist If confirmed alt_inhibitor Switch to AG-120 (Ivosidenib) confirm->alt_inhibitor If confirmed evaluate Evaluate Mitigation Strategy lower_conc->evaluate pxr_antagonist->evaluate alt_inhibitor->evaluate end Optimized Experiment evaluate->end

Caption: Troubleshooting workflow for this compound off-target effects.

References

AGI-14100 Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AGI-14100, ensuring its proper dissolution and stability in Dimethyl Sulfoxide (DMSO) is critical for experimental success. This technical support center provides a comprehensive guide to the solubility and stability of this compound in DMSO, including frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Quantitative Data Summary

This table summarizes the key quantitative data regarding the solubility and stability of this compound in DMSO.

ParameterValueUnitSource
Solubility in DMSO 10mM[1]
Molecular Weight 599.97 g/mol [2]
Calculated Solubility ~6.0mg/mL-
Storage of Powder 12 months at -20°C, 6 months at 4°C-[1]
Stability in DMSO (Stock Solution) 6 months at -80°C, 6 months at -20°C, 2 weeks at 4°C-[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound that can be dissolved in DMSO?

A1: this compound has a reported solubility of 10 mM in DMSO.[1] This corresponds to approximately 6.0 mg/mL. It is recommended to not exceed this concentration to ensure complete dissolution.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a 10 mM stock solution, weigh out 6.0 mg of this compound and dissolve it in 1 mL of high-purity, anhydrous DMSO. Vortex or sonicate briefly to ensure complete dissolution. For detailed steps, refer to the Experimental Protocols section.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C, where it is stable for up to 6 months.[1][3] For shorter-term storage, solutions can be kept at -20°C for up to 6 months or at 4°C for up to 2 weeks.[1][3] It is advisable to avoid repeated freeze-thaw cycles.

Q4: I observed precipitation in my this compound stock solution after storage. What should I do?

A4: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to attempt to redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution. Refer to the Troubleshooting Guide for more details.

Q5: Can I store the powdered form of this compound?

A5: Yes, solid this compound is stable when stored correctly. It can be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1]

Troubleshooting Guide

Encountering issues with solubility and stability can be a common challenge in experimental workflows. This guide provides a systematic approach to troubleshoot common problems.

Issue 1: this compound powder does not fully dissolve in DMSO.
  • Possible Cause 1: The concentration exceeds the solubility limit of 10 mM.

    • Solution: Recalculate the amount of this compound and DMSO to ensure the concentration is at or below 10 mM.

  • Possible Cause 2: The DMSO is not of sufficient purity or contains water.

    • Solution: Use fresh, high-purity, anhydrous DMSO.

  • Possible Cause 3: Insufficient mixing.

    • Solution: Vortex the solution for a longer period or use a sonicator bath for a few minutes to aid dissolution. Gentle warming to 37°C can also be effective.

Issue 2: Precipitation is observed in the DMSO stock solution upon storage or after a freeze-thaw cycle.
  • Possible Cause 1: The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles.

    • Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Ensure storage at -80°C for long-term stability.

  • Possible Cause 2: The initial concentration was too close to the solubility limit.

    • Solution: Consider preparing a slightly more dilute stock solution (e.g., 5 mM) for long-term storage if precipitation is a persistent issue.

Issue 3: The compound precipitates when the DMSO stock is diluted into aqueous media for cell-based assays.
  • Possible Cause: The final concentration of the compound in the aqueous medium is above its aqueous solubility limit.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to minimize solvent-induced toxicity and that the final concentration of this compound is within its working range for the specific assay. A stepwise dilution may also help prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 6.0 mg of this compound (Molecular Weight: 599.97 g/mol ).

  • Carefully weigh the this compound powder and place it into a sterile vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • For storage, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -80°C for long-term use.

Visualizations

Troubleshooting_AGI14100_Solubility start Start: Solubility Issue with this compound in DMSO check_conc Is the concentration ≤ 10 mM? start->check_conc check_dmso Is the DMSO high-purity and anhydrous? check_conc->check_dmso Yes recalc Action: Recalculate and prepare a new solution at ≤ 10 mM check_conc->recalc No mix Was the solution vortexed/sonicated thoroughly? check_dmso->mix Yes new_dmso Action: Use fresh, high-purity, anhydrous DMSO check_dmso->new_dmso No remix Action: Vortex for a longer period or sonicate. Gentle warming to 37°C may also help. mix->remix No success Result: This compound is fully dissolved mix->success Yes recalc->start new_dmso->start remix->success fail Result: Issue persists. Consider further troubleshooting. remix->fail

References

Optimizing AGI-14100 dosage in mouse models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, AGI-14100, in mouse models. As this compound was a developmental precursor to Ivosidenib (AG-120), publicly available in vivo data is limited. This guide leverages data from its well-characterized successor, AG-120, to provide starting points for experimental design, alongside specific considerations for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally available small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 enzymes with mutations at the R132 residue, which are found in various cancers. These mutations confer a neomorphic (new) function, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis.[3] this compound inhibits this mutant enzyme, leading to a reduction in 2-HG levels.[3]

Q2: What is the relationship between this compound and AG-120 (Ivosidenib)?

This compound was a lead compound in the development of a clinical mIDH1 inhibitor.[4][5] During preclinical evaluation, this compound was found to be a potential inducer of the cytochrome P450 enzyme CYP3A4.[4][5] To mitigate this liability, further medicinal chemistry optimization was performed, leading to the development of AG-120 (Ivosidenib), which has a reduced potential for CYP induction and is an FDA-approved drug.[4][5]

Q3: Is there a recommended dosage for this compound in mouse models?

There is a lack of publicly available, specific dosage information for this compound in mouse models. One study notes its efficacy in a primary human AML xenograft model but does not specify the dose.[2] However, data from its successor, AG-120, can provide a valuable starting point for dose-range finding studies. For AG-120, doses of 50 mg/kg and 150 mg/kg administered by oral gavage have been shown to be effective in reducing tumor 2-HG levels in an HT1080 xenograft mouse model.[4][5][6][7] Another study in an orthotopic glioma model used AG-120 at 150 mg/kg twice daily (BID) .[8] Researchers should perform their own dose-finding studies for this compound, starting with doses in this range.

Q4: How should I formulate this compound for oral administration in mice?

While specific formulation details for this compound are not published, standard vehicles for oral gavage of small molecules can be used. A common formulation for the related compound AG-120 involves creating a suspension in a vehicle appropriate for animal studies. A general-purpose vehicle that can be tested is a solution of 0.5% methylcellulose in sterile water. It is critical to ensure the compound is uniformly suspended before each administration.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variable or suboptimal tumor 2-HG reduction. 1. Inadequate Dose: The dose of this compound may be too low. 2. Poor Formulation/Administration: Non-uniform suspension or incorrect gavage technique. 3. Pharmacokinetic Issues: Rapid metabolism or clearance.1. Conduct a Dose-Response Study: Test a range of doses (e.g., 25, 50, 100, 150 mg/kg) to determine the optimal dose for 2-HG reduction in your model. 2. Optimize Formulation: Ensure the compound is micronized and well-suspended. Use a fresh preparation for each dosing session. Verify gavage technique to ensure full dose delivery to the stomach. 3. Assess Dosing Frequency: Consider twice-daily (BID) dosing to maintain compound exposure, as was done with AG-120 in some models.[8]
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy). 1. Dose is too high: The administered dose may exceed the Maximum Tolerated Dose (MTD). 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects.1. Determine the MTD: Conduct a dose escalation study in a small cohort of non-tumor-bearing mice to identify the MTD. Monitor for clinical signs of toxicity and body weight changes. 2. Vehicle Control Group: Always include a group of animals that receives the vehicle only to rule out any vehicle-related toxicity.
Inconsistent results when co-administering with other drugs. CYP3A4 Induction: this compound is a potential inducer of CYP3A4.[4][5] This can increase the metabolism of co-administered drugs that are substrates of this enzyme, reducing their efficacy.1. Review Drug Metabolism: Check if the co-administered drug is a known substrate of CYP3A4. 2. Stagger Dosing: If possible, consider staggering the administration of this compound and the other agent. 3. Consider an Alternative: If significant drug-drug interaction is suspected, using AG-120, which was designed to have lower CYP induction potential, may be a better alternative.[4][5]
Difficulty establishing a tumor model. Cell Line Viability/Engraftment: The tumor cell line may have poor viability or engraftment rates.Optimize Xenograft Protocol: Ensure tumor cells are in the logarithmic growth phase at the time of implantation. Determine the optimal number of cells for successful engraftment. Consider using immunodeficient mouse strains like NOD/SCID or NSG for AML models.[9]

Quantitative Data Summary

As specific in vivo pharmacokinetic and efficacy data for this compound is scarce, the following tables summarize the available in vitro data for this compound and the in vivo data for its successor, AG-120, which can serve as a reference.

Table 1: this compound In Vitro Potency

Assay TypeCell Line / EnzymeIC₅₀Reference
Enzymatic InhibitionmIDH16 nM[1]
Cellular ProliferationHT-1080 (IDH1 R132C)0.76 nM[2]
Cellular ProliferationU87-MG (IDH1 R132H)0.74 nM[2]
Cellular ProliferationTF1 (IDH1 R132H)1.75 nM[2]

Table 2: AG-120 (Ivosidenib) In Vivo Efficacy in HT1080 Xenograft Mouse Model

Dose (Oral Gavage)Maximum Tumor 2-HG InhibitionTime to Max InhibitionReference
50 mg/kg92.0%~12 hours[4][5][6]
150 mg/kg95.2%~12 hours[4][5][6]

Experimental Protocols

Protocol 1: Establishing an AML Xenograft Model

This protocol is a general guideline for establishing a cell line-derived xenograft (CDX) model for Acute Myeloid Leukemia (AML), a common application for mIDH1 inhibitors.

  • Cell Culture: Culture human AML cells with an IDH1 mutation (e.g., TF-1 R132H) in appropriate media, ensuring they are in the exponential growth phase.

  • Animal Model: Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, aged 6-8 weeks.

  • Cell Preparation: Harvest cells, wash with sterile, serum-free media or PBS, and resuspend at the desired concentration (e.g., 5 x 10⁶ cells per 200 µL). Maintain cells on ice.

  • Injection: Inject the cell suspension intravenously (i.v.) via the tail vein.

  • Monitoring: Monitor mice for signs of disease progression, such as weight loss, hind-limb paralysis, or ruffled fur. Engraftment can be confirmed by flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.

Protocol 2: Oral Gavage Administration of Test Compound
  • Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose in sterile water) at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before drawing each dose.

  • Dosing: Administer the formulation to mice via oral gavage using a proper-sized, ball-tipped feeding needle. The typical volume for a mouse is 10 mL/kg.

  • Controls: Always include a vehicle control group that receives the formulation without the active compound.

  • Schedule: Dosing can be once daily (QD) or twice daily (BID), depending on the experimental design determined from dose-finding studies.

Visualizations

AGI-14100_Mechanism_of_Action cluster_enzyme Mutant IDH1 Enzyme cluster_metabolites Metabolic Conversion cluster_inhibitor Inhibitor cluster_downstream Downstream Effects mIDH1 IDH1-R132 Mutant HG2 2-Hydroxyglutarate (Oncometabolite) mIDH1->HG2 Neomorphic Activity aKG α-Ketoglutarate aKG->mIDH1 Substrate Epigenetics Epigenetic Dysregulation HG2->Epigenetics Causes AGI14100 This compound AGI14100->mIDH1 Inhibits Differentiation Blocked Cellular Differentiation Epigenetics->Differentiation Leads to Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis Contributes to

Caption: Mechanism of action of this compound on the mutant IDH1 pathway.

Experimental_Workflow start Start: Establish Xenograft Model randomize Randomize Mice into Treatment Groups start->randomize dose_finding Phase 1: Dose-Finding Study (e.g., 25, 50, 100 mg/kg) randomize->dose_finding efficacy_study Phase 2: Efficacy Study (Optimal Dose vs. Vehicle) dose_finding->efficacy_study Determine Optimal Dose treatment Daily Oral Gavage (this compound or Vehicle) efficacy_study->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring Repeat for study duration monitoring->treatment endpoint Endpoint Analysis: Tumor 2-HG, Size, Survival monitoring->endpoint finish End endpoint->finish

Caption: Recommended workflow for in vivo studies using this compound.

Troubleshooting_Logic start Suboptimal Efficacy Observed check_dose Is dose optimized? start->check_dose check_formulation Is formulation uniform & administration correct? check_dose->check_formulation Yes action_dose Action: Perform Dose-Response Study check_dose->action_dose No check_interaction Is this compound co-administered with another drug? check_formulation->check_interaction Yes action_formulation Action: Re-evaluate vehicle & gavage technique check_formulation->action_formulation No action_interaction Action: Check for potential CYP3A4 interaction check_interaction->action_interaction Yes resolve Problem Resolved check_interaction->resolve No action_dose->resolve action_formulation->resolve action_interaction->resolve

References

AGI-14100 Technical Support Center: Troubleshooting Unexpected Results in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AGI-14100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues that may arise during cell-based assays with the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, orally available inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] In cancer cells with IDH1 mutations (such as R132H, R132C, and R132G), the mutant enzyme neomorphically produces the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3] this compound allosterically inhibits this mutant enzyme, leading to a reduction in 2-HG levels.[4] This can induce cellular differentiation and inhibit cell proliferation in mIDH1 cancer cells.[1]

Q2: What are the typical IC50 values for this compound in cell-based assays?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and assay conditions. Reported values for inhibition of cell proliferation are in the low nanomolar range.

Cell LineIDH1 MutationIC50 (nM)
HT-1080R132C0.76
U87-MG (transfected)R132H0.74
TF1 (transfected)R132H1.75

Data sourced from ProbeChem.[1]

Q3: Is this compound selective for mutant IDH1 over wild-type IDH1?

Yes, this compound and its analogs are designed to be selective for mutant IDH1. For instance, its successor, AG-120, showed high selectivity for mIDH1 isoforms with no inhibition of wild-type IDH1 or IDH2 at micromolar concentrations.[2] However, it's important to note that under certain conditions, such as low magnesium and low glucose, some mIDH1 inhibitors have been shown to inhibit wild-type IDH1.[5]

Q4: Are there any known liabilities or off-target effects of this compound?

A significant liability of this compound is its potential to induce cytochrome P450 (CYP) 3A4. This is due to its activation of the human pregnane X receptor (hPXR), with activity measured at approximately 70% of that of the strong CYP3A4 inducer, rifampicin.[2][6] This property was a key reason for its further optimization to the clinical candidate AG-120 (Ivosidenib).[6][7] Researchers should be aware of this, especially in experimental systems involving other small molecules that are CYP3A4 substrates.

Troubleshooting Guide

Issue 1: No or minimal reduction in 2-HG levels in mIDH1 cell lines.

This is a common issue that can point to several factors in the experimental setup.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incorrect IDH1 mutation status: The cell line may not harbor an IDH1 mutation, or the mutation may be a rare variant not potently inhibited by this compound. Solution: Confirm the IDH1 mutation status of your cell line by sequencing.
Compound inactivity: The this compound stock solution may have degraded. Solution: Prepare a fresh stock solution from a new aliquot. Ensure proper storage of the compound as a solid powder (-20°C for up to 12 months) and in solvent (-80°C for up to 6 months).[1]
Solubility issues: This compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. The compound is soluble at 10 mM in DMSO.[1] Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls. Visually inspect the medium for any precipitation after adding the compound.
Insufficient incubation time: The reduction of 2-HG is time-dependent. Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for significant 2-HG reduction in your cell line. Some studies with similar inhibitors show effects after 72 hours or longer.[3]
Cell permeability or efflux: While this compound is orally available, its permeability and potential for efflux could be a factor in certain cell lines. Modifications to the this compound chemical scaffold were made to improve these properties in its successor, AG-120.[2][6] Solution: If possible, measure the intracellular concentration of this compound. If this is not feasible, consider using a positive control compound known to have good cell permeability in your system.

Workflow for Troubleshooting Lack of 2-HG Reduction

Start No 2-HG Reduction Observed CheckMutation Verify IDH1 Mutation Status of Cell Line Start->CheckMutation CheckCompound Prepare Fresh this compound Stock CheckMutation->CheckCompound Mutation Confirmed CheckSolubility Optimize Compound Solubilization CheckCompound->CheckSolubility TimeCourse Perform Time-Course Experiment CheckSolubility->TimeCourse Permeability Consider Permeability/Efflux TimeCourse->Permeability PositiveControl Use a Positive Control Inhibitor Permeability->PositiveControl Resolution Problem Resolved PositiveControl->Resolution

Caption: Troubleshooting workflow for absent 2-HG reduction.

Issue 2: Unexpectedly high cytotoxicity in both mIDH1 and wild-type IDH1 cell lines.

Observing widespread cell death, even in cells without the target mutation, suggests off-target effects or issues with the experimental conditions.

Possible Causes and Solutions:

Possible CauseRecommended Action
High compound concentration: The concentration of this compound used may be too high, leading to off-target toxicity. Solution: Perform a dose-response curve starting from a low nanomolar range and extending to micromolar concentrations to determine the therapeutic window for your specific cell line.
DMSO toxicity: The concentration of the vehicle (DMSO) may be too high. Solution: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%, ideally <0.1%) and is consistent across all treatment groups, including the vehicle-only control.
Solvent or compound precipitation: Precipitated compound can cause non-specific stress and cell death. Solution: Visually inspect your culture wells for any signs of precipitation. If observed, remake the working solutions and ensure proper solubilization.
Interaction with media components: This compound or its vehicle may interact with components of the cell culture medium, leading to the formation of toxic byproducts. Solution: Test the stability of this compound in your specific cell culture medium over the time course of your experiment.
Off-target effects: While designed to be selective, at higher concentrations, this compound may inhibit other cellular processes. Solution: If possible, perform washout experiments to see if the cytotoxic effect is reversible. Consider using a structurally unrelated mIDH1 inhibitor as a comparator.

Signaling Pathway of this compound Action

cluster_cell mIDH1 Cancer Cell AKG α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H) AKG->mIDH1 TwoHG 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG NADPH -> NADP+ Epigenetics Epigenetic Dysregulation (Histone & DNA Hypermethylation) TwoHG->Epigenetics Inhibition of α-KG-dependent dioxygenases AGI14100 This compound AGI14100->mIDH1 Inhibition DiffBlock Differentiation Block Epigenetics->DiffBlock

Caption: this compound inhibits mutant IDH1, reducing 2-HG levels.

Experimental Protocols

Protocol: 2-HG Reduction Assay in Adherent Cells

This protocol provides a general framework for assessing the effect of this compound on 2-HG levels in adherent mIDH1 cancer cells.

Materials:

  • This compound (stored as a 10 mM stock in DMSO at -80°C)

  • mIDH1 and wild-type IDH1 cell lines

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis (e.g., methanol/water extraction buffer)

  • 2-HG detection kit (commercially available, typically LC-MS/MS or enzymatic assay based)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control (0.1% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • Metabolite Extraction:

    • Aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold 80% methanol to each well.

    • Incubate at -80°C for at least 15 minutes to lyse the cells and precipitate proteins.

    • Centrifuge the plate to pellet cell debris.

  • 2-HG Quantification:

    • Carefully collect the supernatant (which contains the metabolites).

    • Analyze the 2-HG levels in the supernatant according to the manufacturer's instructions for your chosen 2-HG assay kit.

    • Normalize the 2-HG levels to cell number or protein concentration from a parallel plate.

Protocol: Cell Viability (Cytotoxicity) Assay

This protocol can be used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • This compound

  • mIDH1 and wild-type IDH1 cell lines

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays, or similar)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Treatment: Treat cells with a range of this compound concentrations and a vehicle control as described above.

  • Incubation: Incubate for a period relevant to your experimental question (e.g., 72 hours to 7 days).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a suitable plate reader (luminescence or fluorescence).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

General Experimental Workflow

cluster_assays Assay Type Start Start Experiment Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound Dilutions Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Assay Incubate->Assay TwoHG_Assay 2-HG Reduction Assay->TwoHG_Assay Viability_Assay Cell Viability Assay->Viability_Assay Data Data Analysis TwoHG_Assay->Data Viability_Assay->Data End End Data->End

Caption: General workflow for this compound cell-based assays.

References

Technical Support Center: AGI-14100 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AGI-14100 in vitro. The information is designed to address common challenges and ensure the successful application of this potent mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective small molecule inhibitor of mutated isocitrate dehydrogenase 1 (mIDH1).[1] Its primary mechanism of action is to specifically bind to the mutant IDH1 enzyme, thereby blocking the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG in cancer cells with IDH1 mutations leads to epigenetic dysregulation and a block in cellular differentiation.[4] By inhibiting 2-HG production, this compound can induce cellular differentiation in mIDH1-harboring cancer cells.[1]

Q2: In which cell lines has this compound shown efficacy?

This compound has demonstrated low nanomolar efficacy in several human cell lines engineered to express or endogenously harboring IDH1 mutations. The half-maximal inhibitory concentration (IC50) for cell proliferation has been determined in the following cell lines:

  • HT-1080 (fibrosarcoma): 0.76 nM[1]

  • U87-MG (glioblastoma): 0.74 nM[1]

  • TF1 (erythroleukemia): 1.75 nM[1]

Q3: How should I prepare and store this compound stock solutions?

For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of at least 20 mg/mL.[5]

  • Preparation: Dissolve the powdered this compound in pure, anhydrous DMSO to your desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Storage:

    • For short-term storage (up to 2 weeks), the DMSO stock solution can be kept at 4°C.[6]

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[6]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

It is crucial to maintain a low final concentration of DMSO in your cell culture media to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally recommended for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guide: Low Efficacy of this compound in Vitro

This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your in vitro experiments and provides actionable troubleshooting steps.

Issue 1: Suboptimal Inhibition of 2-HG Production
Possible Cause Troubleshooting Step
Incorrect Cell Line: The cell line used does not harbor an IDH1 mutation.Verify the IDH1 mutation status of your cell line through sequencing. This compound is highly selective for mIDH1 and will not be effective in wild-type IDH1 cells.
Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh dilutions from a new aliquot of your stock solution for each experiment. Ensure stock solutions are stored correctly as per the guidelines.
Insufficient Treatment Duration: The incubation time may not be sufficient for this compound to effectively reduce 2-HG levels.Perform a time-course experiment, measuring 2-HG levels at various time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and experimental conditions. A 48-hour incubation is often a good starting point.[7]
Low Compound Bioavailability: The compound may not be efficiently entering the cells.While this compound is orally available, in vitro bioavailability can be influenced by cell type and culture conditions. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
Issue 2: Lack of Expected Phenotypic Effect (e.g., No Change in Cell Viability or Differentiation)
Possible Cause Troubleshooting Step
Inappropriate Assay Endpoint: The chosen assay may not be sensitive enough to detect the effects of 2-HG inhibition in your cell model.Consider using multiple assays to assess the cellular response. For example, in addition to cell viability, measure markers of cellular differentiation specific to your cell type (e.g., surface markers by flow cytometry, morphological changes).
Incorrect Cell Seeding Density: The cell density may be too high or too low, affecting the cellular response to the inhibitor.Optimize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the exponential growth phase during the experiment.[8]
Cell Culture Media Components: Components in the cell culture media may interfere with the activity of this compound.Use a consistent and well-defined cell culture medium for all experiments. Be aware that high serum concentrations could potentially bind to the compound and reduce its effective concentration.
Resistance Mechanisms: Cells may have developed resistance to the inhibitor.Although less common in short-term in vitro studies, consider the possibility of acquired resistance, especially in long-term cultures. This can involve secondary mutations in IDH1 or upregulation of compensatory pathways.[9]

Quantitative Data Summary

ParameterValueCell Line(s)Reference
Cell Proliferation IC50 0.76 nMHT-1080[1]
0.74 nMU87-MG[1]
1.75 nMTF1[1]
Enzymatic IC50 (mIDH1) 6 nMN/A[10]
Solubility in DMSO ≥ 20 mg/mLN/A[5]
Storage (in DMSO) 2 weeks at 4°CN/A[6]
6 months at -80°CN/A[6]

Experimental Protocols

Protocol 1: In Vitro 2-HG Measurement Assay

This protocol outlines a general procedure for measuring the inhibition of 2-HG production by this compound in mIDH1-harboring cells.

  • Cell Seeding:

    • Seed mIDH1-mutant cells in a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase for the duration of the experiment. A typical starting density is 1 x 10^4 to 5 x 10^4 cells per well.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO only) and a negative control (untreated cells).

    • Remove the seeding medium and add the medium containing the different concentrations of this compound to the cells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for extracellular 2-HG measurement.

    • For intracellular 2-HG measurement, wash the cells with ice-cold PBS and lyse the cells using a suitable method (e.g., methanol/water extraction).

  • 2-HG Quantification:

    • Quantify 2-HG levels using a commercially available 2-HG assay kit (e.g., colorimetric or fluorometric) or by LC-MS/MS, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the 2-HG levels to the vehicle control.

    • Plot the normalized 2-HG levels against the log of the this compound concentration and calculate the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability and proliferation of mIDH1-mutant cells.

  • Cell Seeding:

    • Seed mIDH1-mutant cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations (and a vehicle control) as described in Protocol 1.

  • Incubation:

    • Incubate the cells for 72 hours, or a duration determined to be optimal for observing phenotypic effects.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

mIDH1_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Isocitrate Isocitrate mIDH1 mIDH1 Isocitrate->mIDH1 Substrate alpha-KG alpha-KG 2-HG 2-HG mIDH1->2-HG Product alpha-KG->mIDH1 Substrate TET_Enzymes TET_Enzymes 2-HG->TET_Enzymes Inhibits Histone_Demethylases Histone_Demethylases 2-HG->Histone_Demethylases Inhibits This compound This compound This compound->mIDH1 Inhibits Epigenetic_Dysregulation Epigenetic_Dysregulation TET_Enzymes->Epigenetic_Dysregulation Histone_Demethylases->Epigenetic_Dysregulation Blocked_Differentiation Blocked_Differentiation Epigenetic_Dysregulation->Blocked_Differentiation

Caption: mIDH1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed mIDH1-mutant Cells in 96-well Plate D Treat Cells with this compound (include controls) B->D C->D E Incubate for Optimal Duration (e.g., 48-72h) D->E F Perform Endpoint Assay E->F G 2-HG Measurement F->G H Cell Viability Assay F->H I Differentiation Marker Analysis F->I J Data Analysis (IC50 Calculation) G->J H->J I->J

Caption: General Experimental Workflow for this compound In Vitro.

Troubleshooting_Flowchart Start Low this compound Efficacy Q1 Is 2-HG inhibition suboptimal? Start->Q1 A1 Verify mIDH1 status of cells. Check compound integrity. Optimize treatment duration. Q1->A1 Yes Q2 Is phenotypic effect absent? Q1->Q2 No End Problem Resolved A1->End A2 Use multiple, sensitive assays. Optimize cell seeding density. Check for media interference. Q2->A2 Yes Q2->End No A2->End

Caption: Troubleshooting Flowchart for Low this compound Efficacy.

References

Addressing AGI-14100 variability in experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This guide focuses on addressing the common challenge of variability in experimental replicates through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a metabolically stable and orally available small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) with a reported IC50 of 6 nM.[1] It was a developmental precursor to the clinical candidate AG-120 (Ivosidenib). This compound specifically targets cancer cells harboring IDH1 mutations, which have a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). By inhibiting this mutant enzyme, this compound reduces the levels of 2-HG, which is implicated in epigenetic alterations and impaired cellular differentiation in cancer.

Q2: What are the most common sources of variability when using this compound in cellular assays?

A2: The most common sources of variability in this compound experiments include:

  • Compound Handling: Inconsistent preparation of stock solutions, improper storage, and multiple freeze-thaw cycles can lead to degradation or precipitation of the compound.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can alter cellular metabolism and response to the inhibitor.

  • Assay-Specific Factors: Differences in incubation times, reagent concentrations, and detection methods can all contribute to replicate variability.

  • CYP3A4 Induction: this compound is a potential inducer of the cytochrome P450 enzyme CYP3A4.[2] This is particularly relevant in long-term cell culture experiments with primary human hepatocytes or other metabolically active cell lines, as it can alter the metabolism of this compound or other compounds in the media.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal results and to minimize variability, follow these guidelines for preparing and storing this compound:

  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental cultures (typically <0.1%).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions are generally stable for several months. Before use, allow an aliquot to thaw completely and come to room temperature.

Q4: What are the expected IC50 values for this compound in different cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific IDH1 mutation. Refer to the data table below for reported IC50 values in commonly used cell lines.

Data Presentation

Table 1: this compound In Vitro Activity

Cell LineCancer TypeIDH1 MutationReported IC50 (nM)Reference
HT-1080FibrosarcomaR132C0.76[3]
U87-MGGlioblastomaR132H (transfected)0.74[3]
TF1ErythroleukemiaR132H (transfected)1.75[3]

Experimental Protocols

Protocol 1: General Cell-Based Assay for 2-HG Inhibition

This protocol provides a general framework for assessing the inhibition of 2-hydroxyglutarate (2-HG) production by this compound in adherent cancer cell lines harboring an IDH1 mutation.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT-1080)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • 2-HG detection kit (commercially available)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. Include a vehicle control (DMSO only) and a no-treatment control.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the this compound dilutions or controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • 2-HG Measurement: At the end of the incubation period, collect the cell culture supernatant or cell lysate to measure the concentration of 2-HG using a commercial detection kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the 2-HG levels to the vehicle control. Plot the normalized 2-HG levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Biochemical Assay for mIDH1 Inhibition

This protocol describes a method to assess the direct inhibitory activity of this compound on purified recombinant mIDH1 enzyme.

Materials:

  • Recombinant mIDH1 (e.g., R132H or R132C)

  • Assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 0.5 mM TCEP)

  • α-ketoglutarate (α-KG)

  • NADPH

  • This compound

  • DMSO

  • 384-well assay plates

  • Plate reader capable of detecting NADPH autofluorescence or a coupled enzymatic assay endpoint.

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the 384-well assay plate.

  • Enzyme Addition: Add the recombinant mIDH1 enzyme diluted in assay buffer to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of α-KG and NADPH in assay buffer to each well.

  • Kinetic Reading: Immediately begin monitoring the decrease in NADPH fluorescence (or the product of a coupled reaction) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Plot the percent inhibition (relative to the DMSO control) against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

AGI14100_Pathway This compound Mechanism of Action cluster_cell Cancer Cell with IDH1 Mutation Isocitrate Isocitrate mIDH1 Mutant IDH1 (e.g., R132H, R132C) Isocitrate->mIDH1 Wild-type activity alpha_KG α-Ketoglutarate alpha_KG->mIDH1 Neomorphic activity mIDH1->alpha_KG Two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->Two_HG Epigenetic_Changes Epigenetic Dysregulation (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis AGI14100 This compound AGI14100->mIDH1 Inhibition

Caption: this compound inhibits mutant IDH1, blocking 2-HG production.

Troubleshooting_Workflow Troubleshooting this compound Experimental Variability cluster_compound Compound Integrity Checks cluster_cell Cell Culture Consistency Checks cluster_assay Assay Protocol Review Start High Variability in Replicates Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Fresh_Stock Prepare fresh stock solution Check_Compound->Fresh_Stock Storage Check storage conditions (-20°C or -80°C, protected from light) Check_Compound->Storage Freeze_Thaw Minimize freeze-thaw cycles Check_Compound->Freeze_Thaw Check_Cell_Culture Step 2: Assess Cell Culture Consistency Passage_Number Use consistent cell passage number Check_Cell_Culture->Passage_Number Cell_Density Ensure consistent seeding density Check_Cell_Culture->Cell_Density Mycoplasma Test for mycoplasma contamination Check_Cell_Culture->Mycoplasma Check_Assay_Protocol Step 3: Review Assay Protocol Incubation_Time Standardize incubation times Check_Assay_Protocol->Incubation_Time Reagent_Conc Verify reagent concentrations and stability Check_Assay_Protocol->Reagent_Conc Controls Include appropriate controls (vehicle, positive/negative) Check_Assay_Protocol->Controls Consider_CYP_Induction Step 4: Consider CYP3A4 Induction Solution Consistent Results Consider_CYP_Induction->Solution Fresh_Stock->Check_Cell_Culture Storage->Check_Cell_Culture Freeze_Thaw->Check_Cell_Culture Passage_Number->Check_Assay_Protocol Cell_Density->Check_Assay_Protocol Mycoplasma->Check_Assay_Protocol Incubation_Time->Consider_CYP_Induction Reagent_Conc->Consider_CYP_Induction Controls->Consider_CYP_Induction

Caption: A logical workflow for troubleshooting this compound variability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Compound instability: Degradation of this compound in stock solution or working dilutions. 2. Cellular variability: Differences in cell health, passage number, or seeding density. 3. Assay conditions: Minor variations in incubation time or reagent preparation.1. Prepare fresh this compound stock solution from powder. Avoid multiple freeze-thaw cycles of the same aliquot. 2. Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 3. Strictly adhere to the standardized assay protocol. Prepare fresh reagents for each experiment.
Loss of this compound activity over time in culture 1. Metabolic degradation: If using metabolically active cells (e.g., primary hepatocytes), this compound may be metabolized. 2. CYP3A4 induction: this compound can induce its own metabolism in certain cell types.[2]1. Consider a shorter treatment duration or replenish the compound in the media for longer experiments. 2. If CYP3A4 induction is suspected, consider co-treatment with a CYP3A4 inhibitor (e.g., ketoconazole) as a control experiment to assess its impact. Be aware of potential off-target effects of the co-treatment.
High background or no dose-response 1. Compound precipitation: this compound may precipitate in the culture medium if the final concentration of DMSO is too high or if the compound's solubility limit is exceeded. 2. Inactive compound: The batch of this compound may be inactive. 3. Incorrect assay setup: The chosen cell line may not have the target IDH1 mutation, or the assay endpoint may not be sensitive enough.1. Ensure the final DMSO concentration is below 0.1%. Visually inspect the media for any signs of precipitation after adding the compound. 2. Verify the activity of the compound with a positive control cell line known to be sensitive to mIDH1 inhibition. 3. Confirm the IDH1 mutation status of your cell line. Optimize the assay conditions, such as cell number and incubation time, to ensure a sufficient signal-to-noise ratio.
Variability in replicates within the same plate 1. Pipetting errors: Inaccurate or inconsistent pipetting of cells, compound, or reagents. 2. Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. 3. Uneven cell distribution: A non-uniform cell monolayer at the start of the experiment.1. Use calibrated pipettes and ensure proper mixing of all solutions. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with PBS or sterile water to minimize evaporation. 3. Ensure a single-cell suspension before seeding and gently rock the plate after seeding to ensure even distribution.

References

Navigating AGI-14100 Resistance in Cancer Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering potential resistance to AGI-14100, a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), in cancer cell lines. This resource offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to help identify, understand, and potentially overcome resistance mechanisms.

Quick Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased sensitivity to this compound (Increased IC50) Acquired resistance through secondary mutations.Sequence the IDH1 gene to check for mutations, particularly at the S280 residue.
Upregulation of drug efflux pumps.Perform RT-qPCR or Western blot for common drug transporters (e.g., MDR1, BCRP).
Alterations in downstream signaling pathways.Analyze downstream targets of 2-hydroxyglutarate (2-HG) to assess pathway activity.
Inconsistent experimental results Cell line heterogeneity.Perform single-cell cloning to establish a homogenous population.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma.
This compound degradation.Prepare fresh stock solutions and store them properly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of mutant IDH1. The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG). However, mutations in IDH1, most commonly at the R132 residue, confer a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that contributes to tumorigenesis. This compound binds to the mutant IDH1 enzyme, inhibiting the production of 2-HG.

Q2: What are the known mechanisms of resistance to mIDH1 inhibitors like this compound?

The most well-documented mechanism of acquired resistance to mIDH1 inhibitors, such as the structurally similar compound Ivosidenib (AG-120), is the development of secondary mutations in the IDH1 gene. A notable example is the S280F mutation, which is located at the dimer interface of the IDH1 protein. This mutation sterically hinders the binding of the inhibitor to the enzyme, thereby rendering it ineffective.[2][3]

Q3: How can I confirm if my cancer cell line has developed resistance to this compound?

The primary method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be further investigated by sequencing the IDH1 gene to identify potential secondary mutations.

Q4: My cells show resistance, but I don't see the S280F mutation. What are other possibilities?

While secondary IDH1 mutations are a key mechanism, other factors could contribute to resistance:

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of mIDH1 inhibition.

  • Epigenetic modifications: Alterations in the epigenetic landscape could lead to the expression of genes that promote cell survival in the presence of the inhibitor.

Quantitative Data Summary: Resistance to mIDH1 Inhibitors

The following table summarizes the impact of a known resistance mutation on the efficacy of Ivosidenib (AG-120), a compound analogous to this compound. This data highlights the dramatic loss of potency conferred by the secondary S280F mutation.

IDH1 Mutant Inhibitor IC50 (nM) Fold Change in Resistance
R132CIvosidenib2.5-
R132C/S280FIvosidenibNo Inhibition>400-fold (based on the highest concentration tested without inhibition)
R132C/S280AIvosidenib992~397-fold

Data adapted from Reinbold et al., Nature Communications, 2022.[2]

Key Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line with a known IDH1 mutation (e.g., HT-1080, U-87 MG)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates and standard cell culture flasks

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Initiate resistance induction:

    • Culture the parental cells in a flask with this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).

    • Maintain the culture, changing the medium with fresh this compound every 3-4 days, until the cell proliferation rate returns to a level comparable to the untreated parental cells.

  • Escalate the this compound concentration:

    • Once the cells have adapted, increase the concentration of this compound by 1.5 to 2-fold.

    • Repeat the process of continuous culture and adaptation.

  • Monitor for resistance:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.

    • A significant and stable increase in the IC50 value (e.g., >10-fold) indicates the establishment of a resistant cell line.

  • Characterize the resistant cell line:

    • Once a resistant line is established, perform molecular analyses, such as IDH1 gene sequencing, to identify the mechanism of resistance.

    • Cryopreserve aliquots of the resistant cell line at different passage numbers.

Protocol 2: IDH1 Gene Sequencing to Detect Resistance Mutations

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the IDH1 coding sequence (specifically exon 4 containing the R132 and S280 codons)

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Sanger sequencing service or Next-Generation Sequencing (NGS) platform

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both the parental (sensitive) and the this compound-resistant cell lines.

  • PCR Amplification: Amplify the region of the IDH1 gene containing the potential mutation sites using high-fidelity PCR.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sequencing:

    • Sanger Sequencing: Send the purified PCR product for Sanger sequencing. Analyze the sequencing chromatograms for any nucleotide changes that would result in an amino acid substitution.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis, prepare a library from the PCR product and perform NGS. This can detect mutations at low allele frequencies.

  • Data Analysis: Align the sequencing data to the reference IDH1 gene sequence to identify any mutations in the resistant cell line that are not present in the parental line.

Visualizations

mIDH1_Signaling_Pathway mIDH1 Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Neomorphic activity mIDH1 Mutant IDH1 (e.g., R132H) Histone_Demethylases Histone Demethylases (e.g., KDM4A/C, KDM7A) Two_HG->Histone_Demethylases Inhibition TET_Enzymes TET DNA Demethylases (e.g., TET2) Two_HG->TET_Enzymes Inhibition AGI14100 This compound AGI14100->mIDH1 Inhibition Hypermethylation Histone & DNA Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block

Caption: this compound inhibits mutant IDH1, preventing 2-HG production and subsequent epigenetic dysregulation.

Experimental_Workflow Workflow for Investigating this compound Resistance Start Start with mIDH1 Cancer Cell Line Generate_Resistant_Line Generate Resistant Line (Protocol 1) Start->Generate_Resistant_Line IC50_Determination Determine IC50 (Sensitive vs. Resistant) Generate_Resistant_Line->IC50_Determination Fold_Change Calculate Fold Change in Resistance IC50_Determination->Fold_Change Sequence_IDH1 Sequence IDH1 Gene (Protocol 2) Fold_Change->Sequence_IDH1 If Resistant Analyze_Downstream Analyze Downstream (2-HG levels, Methylation) Sequence_IDH1->Analyze_Downstream End Characterize Resistance Mechanism Sequence_IDH1->End If mutation found Other_Mechanisms Investigate Other Mechanisms (Efflux pumps, Bypass pathways) Analyze_Downstream->Other_Mechanisms If no mutation Other_Mechanisms->End

Caption: A logical workflow for generating and characterizing this compound resistant cancer cell lines.

Resistance_Mechanisms Potential Mechanisms of this compound Resistance Resistance This compound Resistance Target_Alteration Target Alteration (e.g., S280F mutation) Resistance->Target_Alteration Drug_Efflux Increased Drug Efflux (e.g., MDR1 upregulation) Resistance->Drug_Efflux Bypass_Pathways Activation of Bypass Pathways Resistance->Bypass_Pathways Epigenetic_Changes Epigenetic Reprogramming Resistance->Epigenetic_Changes

Caption: An overview of the primary mechanisms leading to resistance against this compound in cancer cells.

References

AGI-14100 Technical Support Center: Experimental Controls & Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with AGI-14100, an experimental inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally available inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It is a precursor to the clinically approved drug Ivosidenib (AG-120). The primary mechanism of action is the inhibition of the gain-of-function activity of mutant IDH1, which results in the production of the oncometabolite 2-hydroxyglutarate (2-HG). By inhibiting mIDH1, this compound aims to reduce 2-HG levels, thereby promoting cellular differentiation and inhibiting tumor growth in IDH1-mutant cancers.[3]

Q2: What are the key differences between this compound and Ivosidenib (AG-120)?

This compound was a lead compound in the development of Ivosidenib. While both are potent mIDH1 inhibitors, this compound was found to be a potential inducer of cytochrome P450 (CYP) 3A4 through activation of the human pregnane X receptor (hPXR).[4][5] Ivosidenib was developed through medicinal chemistry optimization of this compound to eliminate this hPXR activation, thereby improving its drug properties.[1][6]

Q3: In which cell lines can I expect to see activity with this compound?

This compound is effective in cell lines harboring an IDH1 mutation, such as the R132H mutation. Examples of cell lines where this compound has shown activity include HT-1080 (fibrosarcoma) and U87-MG (glioblastoma) cells engineered to express mutant IDH1.[2] It is crucial to confirm the IDH1 mutation status of your cell line before initiating experiments.

Q4: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no reduction in 2-HG levels Cell line does not have an IDH1 mutation.Confirm the IDH1 mutation status of your cell line using sequencing.
Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your cell line.
Incorrect sample preparation or 2-HG measurement.Review and optimize your protocol for 2-HG extraction and measurement. Ensure proper sample handling and storage.
High background signal in assays Non-specific binding of this compound.Include appropriate controls, such as a vehicle-only control (DMSO) and a negative control cell line (wild-type IDH1).
Contamination of cell cultures.Regularly test your cell lines for mycoplasma contamination.
Observed cytotoxicity at expected effective concentrations Off-target effects of this compound.Lower the concentration of this compound and/or reduce the treatment duration.
High sensitivity of the cell line.Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line.
Compound precipitation in cell culture medium Poor solubility of this compound at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols & Data

Cell-Based Assay for mIDH1 Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on 2-HG production in IDH1-mutant cells.

Methodology:

  • Cell Seeding: Plate IDH1-mutant cells (e.g., HT-1080 R132H) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should typically range from 1 nM to 10 µM. Add the diluted compound to the cells and incubate for 48-72 hours.

  • 2-HG Measurement: After incubation, lyse the cells and measure the intracellular 2-HG levels using a commercially available 2-HG assay kit or by LC-MS/MS.

  • Data Analysis: Normalize the 2-HG levels to the vehicle control (DMSO) and plot the results to determine the IC50 value.

Parameter Value Reference
This compound IC50 (mIDH1) 6 nM[1][6]
This compound IC50 (HT-1080 cells) 0.76 nM[2]
This compound IC50 (U87-MG cells) 0.74 nM[2]
This compound IC50 (TF1 cells) 1.75 nM[2]
Western Blot Analysis of Downstream Targets

To investigate the downstream effects of this compound, you can perform a western blot to analyze the levels of histone methylation marks that are affected by 2-HG.

Methodology:

  • Cell Treatment: Treat IDH1-mutant cells with this compound at a concentration around the IC50 for 48-72 hours.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against relevant histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.

AGI14100_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle Isocitrate_mut Isocitrate alpha_KG_mut alpha-Ketoglutarate Isocitrate_mut->alpha_KG_mut Mutant IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Gain of Function Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Alterations AGI_14100 This compound AGI_14100->alpha_KG_mut Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Experimental_Workflow Start Start Cell_Culture Culture IDH1-Mutant and Wild-Type Cells Start->Cell_Culture Compound_Prep Prepare this compound Stock (in DMSO) Start->Compound_Prep Treatment Treat Cells with this compound (and Vehicle Control) Cell_Culture->Treatment Compound_Prep->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Two_HG_Assay 2-HG Measurement Endpoint_Assays->Two_HG_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Endpoint_Assays->Viability_Assay Western_Blot Western Blot for Downstream Targets Endpoint_Assays->Western_Blot Data_Analysis Analyze and Interpret Data Two_HG_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

A Preclinical Head-to-Head: AGI-14100 vs. AG-120 (Ivosidenib) in Targeting Mutant IDH1

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA - In the landscape of targeted cancer therapies, the development of inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1) has marked a significant advancement, particularly for hematologic malignancies like acute myeloid leukemia (AML) and solid tumors such as cholangiocarcinoma. This guide provides a detailed preclinical comparison of two notable mIDH1 inhibitors: AGI-14100 and its optimized successor, AG-120 (Ivosidenib). AG-120 was developed from this compound to mitigate potential drug-drug interactions, specifically the induction of the cytochrome P450 3A4 (CYP3A4) enzyme observed with this compound.[1][2] This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective preclinical performance based on available experimental data.

Executive Summary

This compound is a potent and orally available inhibitor of mutant IDH1.[2] Further pharmacochemical optimization of this compound led to the development of AG-120 (Ivosidenib) with the goal of eliminating the activation of the human pregnane X receptor (hPXR), which is associated with CYP3A4 induction.[1][2] Preclinical data demonstrates that while both compounds exhibit potent inhibition of mIDH1, AG-120 maintains this potency with a more favorable safety profile regarding drug-drug interactions. AG-120 has shown robust preclinical efficacy in reducing the oncometabolite 2-hydroxyglutarate (2-HG), inducing cellular differentiation, and inhibiting tumor growth in various models.[1][3]

Data Presentation

Table 1: In Vitro Biochemical and Cellular Potency
CompoundEnzymatic IC50 (mIDH1-R132H)Cellular IC50 (2-HG Inhibition in HT1080 cells)
This compound 6 nM[2]Single-digit nM range[1][3]
AG-120 (Ivosidenib) 12 nM[1]8 nM (IDH1-R132C)[1]

IC50: Half-maximal inhibitory concentration.

Table 2: Comparative Pharmacokinetic and Safety Profile
ParameterThis compoundAG-120 (Ivosidenib)
hPXR Activation ~70% of rifampicin (a strong CYP3A4 inducer)[1][3]Abolished[1]
Metabolic Stability Desirable[1][3]Low turnover in liver microsomes[1]
Oral Bioavailability Orally available[2]Rapid oral absorption[1]
Brain Penetration Not explicitly stated4.1% in rats with intact blood-brain barrier[1][3]

Signaling Pathway and Experimental Workflows

The gain-of-function mutation in IDH1 leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[4] Downstream signaling pathways, including the PI3K/AKT/mTOR pathway, have been implicated in mIDH1-driven oncogenesis.

Mutant_IDH1_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Signaling Isocitrate Isocitrate Wild-type_IDH1 Wild-type_IDH1 Isocitrate->Wild-type_IDH1 alpha-KG alpha-KG Mutant_IDH1 Mutant_IDH1 alpha-KG->Mutant_IDH1 2-HG 2-HG PI3K_AKT_mTOR_Pathway PI3K_AKT_mTOR_Pathway 2-HG->PI3K_AKT_mTOR_Pathway Activates Blocked_Differentiation Blocked_Differentiation 2-HG->Blocked_Differentiation Causes Wild-type_IDH1->alpha-KG Produces Mutant_IDH1->2-HG Produces (Oncometabolite) Cell_Growth_Proliferation Cell_Growth_Proliferation PI3K_AKT_mTOR_Pathway->Cell_Growth_Proliferation Promotes AGI-14100_AG-120 This compound / AG-120 AGI-14100_AG-120->Mutant_IDH1 Inhibits

Caption: Mutant IDH1 Signaling and Inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Enzymatic_Assay mIDH1 Enzymatic Assay (Biochemical Potency) Cell_Based_Assay Cellular 2-HG Assay (Cellular Potency) Xenograft_Model AML Xenograft Model (Efficacy & PD) Compound This compound or AG-120 Compound->Enzymatic_Assay Compound->Cell_Based_Assay Compound->Xenograft_Model

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Mutant IDH1 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the mutant IDH1 enzyme.

Methodology:

  • Enzyme and Substrates: Recombinant human mIDH1-R132H enzyme is used. The reaction mixture contains the enzyme, α-ketoglutarate (α-KG), and the cofactor NADPH in an appropriate assay buffer (e.g., Tris-HCl buffer at pH 7.5 with MgCl2 and NaCl).[5]

  • Compound Preparation: this compound and AG-120 are serially diluted in DMSO to generate a range of concentrations.

  • Reaction Initiation and Incubation: The enzyme is pre-incubated with the test compounds for a defined period (e.g., 30 minutes) at room temperature. The reaction is initiated by the addition of α-KG and NADPH.[5]

  • Detection: The consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.[6]

  • Data Analysis: The rate of NADPH consumption is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular 2-HG Inhibition Assay

Objective: To measure the ability of the test compounds to inhibit the production of 2-HG in cancer cells harboring an IDH1 mutation.

Methodology:

  • Cell Culture: A human cancer cell line with an endogenous IDH1 mutation, such as the fibrosarcoma cell line HT1080 (IDH1-R132C), is cultured in appropriate media.[1]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or AG-120 for a specified duration (e.g., 48-72 hours).

  • 2-HG Extraction: After treatment, the cells and/or the culture medium are collected. For intracellular 2-HG measurement, cells are lysed, and proteins are precipitated. The supernatant containing metabolites is collected.[5][7]

  • 2-HG Quantification: The concentration of 2-HG in the extracts is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.[5][8]

  • Data Analysis: The percent inhibition of 2-HG production is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value is then determined as described for the enzymatic assay.

In Vivo Xenograft Model of Acute Myeloid Leukemia (AML)

Objective: To evaluate the in vivo efficacy of the test compounds in a patient-derived or cell line-derived xenograft model of mIDH1 AML.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human AML cells.[9][10]

  • Tumor Implantation: Human AML cells harboring an IDH1 mutation (either from a cell line or a patient sample) are injected intravenously or subcutaneously into the mice.[9][10]

  • Compound Administration: Once the tumors are established or leukemic cells have engrafted (as determined by monitoring peripheral blood for human CD45+ cells), the mice are randomized into treatment and control groups. The test compounds (e.g., AG-120) are administered orally at specified doses and schedules.[3]

  • Efficacy Assessment: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemic cells in the peripheral blood and bone marrow over time.[3][9]

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors and/or bone marrow samples can be collected to measure the levels of 2-HG to confirm target engagement.[3]

  • Data Analysis: Tumor growth inhibition or reduction in leukemic burden is calculated for the treatment groups compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The preclinical data clearly illustrates the successful optimization of this compound to AG-120 (Ivosidenib). While both compounds are potent inhibitors of mutant IDH1, AG-120 was specifically engineered to eliminate the hPXR activation and subsequent potential for CYP3A4 induction, a critical improvement for clinical development.[1] The robust preclinical efficacy of AG-120 in reducing 2-HG levels and inducing differentiation in cancer models provided a strong rationale for its advancement into clinical trials, where it has since demonstrated significant therapeutic benefit for patients with mIDH1-mutated cancers.[1] This comparison underscores the importance of meticulous preclinical evaluation in identifying and refining drug candidates with optimal efficacy and safety profiles.

References

A Comparative Analysis of AGI-14100 and AGI-5198: Efficacy as Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), AGI-14100 and AGI-5198. Both compounds have been instrumental in the preclinical validation of mIDH1 as a therapeutic target in various cancers, including glioma and acute myeloid leukemia (AML). This document synthesizes available experimental data to objectively compare their performance, offering insights into their respective strengths and liabilities.

Introduction to this compound and AGI-5198

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer metabolism. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that contributes to tumorigenesis.[1]

AGI-5198 was one of the first-in-class, potent, and selective small molecule inhibitors of the mIDH1 enzyme.[2][3] While demonstrating robust preclinical efficacy, its development was hampered by poor pharmaceutical properties.[4][5] this compound was developed through medicinal chemistry optimization to improve upon the characteristics of earlier inhibitors, offering enhanced metabolic stability and oral availability.[5][6] This effort ultimately led to the development of AG-120 (Ivosidenib), a clinically approved mIDH1 inhibitor.[6]

Comparative Efficacy Data

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and AGI-5198.

Table 1: In Vitro Enzymatic and Cellular Activity

ParameterThis compoundAGI-5198Cell Lines/EnzymeReference
Enzymatic IC50 6 nM70 nMmIDH1 (R132H)[3][6]
-160 nMmIDH1 (R132C)[7]
Cellular IC50 (2-HG Inhibition) -70 nMU87MG (IDH1 R132H)[7]
Cellular IC50 (Proliferation) 0.76 nM-HT-1080 (IDH1 R132C)[4]
0.74 nM-U87-MG (IDH1 R132H)[4]
1.75 nM-TF-1 (IDH1 R132H)[4]
Selectivity Selective for mIDH1Selective for mIDH1 over wtIDH1 and IDH2 (>100 µM)-[3][7]

Table 2: In Vivo Efficacy in Xenograft Models

ModelCompoundDosingKey FindingsReference
Human Glioma Xenografts AGI-5198450 mg/kg/day50-60% tumor growth inhibition. Reduced Ki-67 staining.[7]
Primary Human AML Xenograft (IDH1 R132H/FLT3-ITD) This compoundNot specifiedSignificantly decreased peripheral blood tumor burden. Combination with Ara-C reduced bone marrow tumor burden.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by these inhibitors and a general workflow for evaluating their efficacy.

IDH1_Pathway cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway in Cancer cluster_2 Downstream Effects cluster_3 Inhibitor Action Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 NADP+ alpha_KG α-Ketoglutarate wtIDH1->alpha_KG NADPH alpha_KG2 α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG2->mIDH1 NADPH two_HG D-2-Hydroxyglutarate (Oncometabolite) TET_JmjC α-KG-Dependent Dioxygenases (e.g., TET, JmjC) two_HG->TET_JmjC Inhibition mIDH1->two_HG NADP+ Epigenetic_Changes Histone & DNA Hypermethylation TET_JmjC->Epigenetic_Changes Diff_Block Block in Cellular Differentiation Epigenetic_Changes->Diff_Block Tumorigenesis Tumorigenesis Diff_Block->Tumorigenesis Inhibitors This compound / AGI-5198 Inhibitors->mIDH1 Inhibition

Figure 1: Mutant IDH1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_cellular Cellular Evaluation start Start enzymatic_assay Enzymatic Assay (NADPH Depletion) start->enzymatic_assay cell_based_assays Cell-Based Assays enzymatic_assay->cell_based_assays two_hg_measurement 2-HG Measurement (LC-MS) cell_based_assays->two_hg_measurement proliferation_assay Cell Proliferation Assay cell_based_assays->proliferation_assay differentiation_assay Differentiation Marker Analysis cell_based_assays->differentiation_assay in_vivo_studies In Vivo Xenograft Studies end End in_vivo_studies->end two_hg_measurement->in_vivo_studies proliferation_assay->in_vivo_studies differentiation_assay->in_vivo_studies

Figure 2: General Experimental Workflow for mIDH1 Inhibitor Evaluation.

Detailed Experimental Protocols

IDH1 Enzyme Activity Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH1 by monitoring the depletion of NADPH.

  • Reagents: Purified recombinant IDH1 enzyme (wild-type or mutant), α-ketoglutarate (α-KG), NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Procedure: a. The inhibitor (this compound or AGI-5198) at various concentrations is pre-incubated with the IDH1 enzyme and NADPH. b. The reaction is initiated by the addition of α-KG. c. The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm over time using a plate reader. d. IC50 values are calculated from the dose-response curves.[7]

Cellular 2-Hydroxyglutarate (2-HG) Measurement

This method quantifies the intracellular levels of the oncometabolite 2-HG.

  • Cell Culture: Cancer cell lines harboring an IDH1 mutation (e.g., U87-MG, HT-1080) are cultured under standard conditions.

  • Treatment: Cells are treated with various concentrations of the inhibitor for a specified period (e.g., 48 hours).

  • Metabolite Extraction: a. Cells are harvested and washed with PBS. b. Metabolites are extracted using a cold solvent mixture (e.g., 80% methanol). c. The extracts are centrifuged to remove cell debris.

  • LC-MS/MS Analysis: a. The supernatant containing the metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The concentration of 2-HG is determined by comparing the signal to a standard curve of known 2-HG concentrations.[7]

Cell Proliferation Assay

This assay determines the effect of the inhibitors on the growth of cancer cells.

  • Cell Seeding: IDH1-mutant cancer cells are seeded in 96-well plates.

  • Treatment: After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

  • Data Analysis: The results are used to generate dose-response curves and calculate IC50 values for cell proliferation.

In Vivo Xenograft Studies

This protocol evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells with an IDH1 mutation are subcutaneously or orthotopically implanted into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

  • Efficacy Evaluation: a. Tumor volume is measured regularly. b. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or analysis of intratumoral 2-HG levels).[7]

Discussion and Conclusion

Both this compound and AGI-5198 are potent and selective inhibitors of mutant IDH1. The available data suggests that this compound exhibits greater potency in cellular proliferation assays, with IC50 values in the low nanomolar range.[4] In contrast, AGI-5198 has a reported enzymatic IC50 of 70 nM.[3]

A key differentiating factor is their pharmaceutical properties. AGI-5198 was noted to have poor metabolic stability, which limited its clinical development.[4][5] this compound was specifically designed to overcome these limitations, demonstrating improved metabolic stability and oral bioavailability, which are critical for an orally administered therapeutic.[5][6] The in vivo data, although from different models, supports the anti-tumor activity of both compounds. AGI-5198 demonstrated significant growth inhibition in a glioma xenograft model[7], while this compound showed efficacy in a challenging primary AML xenograft model.[4]

References

A Head-to-Head Comparison of AGI-14100 and Other Mutant IDH1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical and clinical landscape of selective inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1), with a focus on the pioneering compound AGI-14100 and its successors.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation. This guide provides a head-to-head comparison of this compound, an early, potent mIDH1 inhibitor, with other key inhibitors that have since been developed, including the clinically approved ivosidenib (AG-120), the brain-penetrant vorasidenib (AG-881), and the structurally distinct olutasidenib (FT-2102).

From this compound to Ivosidenib: A Story of Optimization

This compound was a significant step forward in the development of mIDH1 inhibitors, demonstrating high potency in both enzymatic and cellular assays.[1] However, preclinical studies revealed a potential liability: this compound was found to be a potential inducer of the cytochrome P450 enzyme CYP3A4.[2][3] This was attributed to its activation of the human pregnane X receptor (hPXR), with activity approximately 70% that of the strong CYP3A4 inducer rifampicin.[2][3]

This finding prompted further medicinal chemistry efforts to mitigate the risk of drug-drug interactions in a clinical setting. The result of this optimization was AG-120, later known as ivosidenib. By introducing a hydroxyl group to increase polarity, the researchers were able to significantly reduce hPXR activation, leading to a more favorable safety profile while maintaining potent inhibition of the mIDH1 enzyme.[2] Ivosidenib has since gone on to receive FDA approval for the treatment of mIDH1-mutated AML and cholangiocarcinoma.[4]

Quantitative Comparison of mIDH1 Inhibitor Potency

The following tables summarize the available quantitative data for this compound and other prominent mIDH1 inhibitors, providing a comparative view of their biochemical and cellular activities.

Table 1: Biochemical Potency against mIDH1-R132H

CompoundIC50 (nM)Assay ConditionsReference(s)
This compound 6Enzymatic assay with mIDH1-R132H homodimer[5]
Ivosidenib (AG-120) 2.9 - 12Enzymatic assays with mIDH1-R132H[6][7]
Olutasidenib (FT-2102) 10Enzymatic assay with mIDH1-R132H[6][7]
Vorasidenib (AG-881) 0.04 - 22Enzymatic assays against various mIDH1 mutations[4]

Table 2: Cellular Potency in mIDH1 Mutant Cell Lines

CompoundCell LineIC50 (nM)Reference(s)
This compound HT-1080 (R132C)0.76[8]
U87-MG (R132H)0.74[8]
TF1 (R132H)1.75[8]
Ivosidenib (AG-120) HT-1080 (R132C)12[2]
Olutasidenib (FT-2102) Not specifiedNot specified
Vorasidenib (AG-881) Not specifiedNot specified

Differentiating Features of Key mIDH1 Inhibitors

Beyond direct potency, several key characteristics differentiate the clinical and preclinical profiles of these inhibitors.

Table 3: Comparative Properties of mIDH1 Inhibitors

FeatureThis compoundIvosidenib (AG-120)Vorasidenib (AG-881)Olutasidenib (FT-2102)
Primary Advantage High preclinical potencyOptimized safety profile, clinically approvedBrain-penetrant, dual mIDH1/2 inhibitorStructurally distinct, active against certain resistance mutations
Key Differentiator CYP3A4 induction liabilityReduced CYP3A4 inductionCNS activity for glioma treatmentSmaller molecular size, may overcome steric hindrance-based resistance
Clinical Status PreclinicalApproved for AML and cholangiocarcinomaIn clinical trials for gliomaApproved for AML
Selectivity Selective for mIDH1Potently inhibits both mutant and wild-type IDH1Dual inhibitor of mIDH1 and mIDH2Highly selective for mutant IDH1 over wild-type

Signaling Pathways and Experimental Workflows

Mechanism of Action of mIDH1 and 2-HG

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[9] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation.[10] One of the downstream effects of 2-HG accumulation is the activation of the mTOR signaling pathway.[9][11][12]

mIDH1_Signaling_Pathway cluster_0 Mitochondria / Cytoplasm cluster_1 Downstream Oncogenic Effects Isocitrate Isocitrate mIDH1 mIDH1 Isocitrate->mIDH1 Wild-type activity (reduced) alpha-KG alpha-KG alpha-KG->mIDH1 Neomorphic activity mIDH1->alpha-KG Wild-type activity (reduced) 2-HG 2-HG mIDH1->2-HG Neomorphic activity alpha-KG_Dioxygenases α-KG-dependent Dioxygenases 2-HG->alpha-KG_Dioxygenases Inhibition mTOR_Activation mTOR Pathway Activation 2-HG->mTOR_Activation Activation Epigenetic_Changes Epigenetic Changes (Histone & DNA Hypermethylation) alpha-KG_Dioxygenases->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block mIDH1_Inhibitors mIDH1 Inhibitors (this compound, Ivosidenib, etc.) mIDH1_Inhibitors->mIDH1 Inhibition

Caption: The mIDH1 signaling pathway, illustrating the production of 2-HG and its downstream effects.

Experimental Workflow: Cellular 2-HG Inhibition Assay

A common method to assess the potency of mIDH1 inhibitors is to measure their ability to reduce 2-HG levels in cancer cell lines harboring an IDH1 mutation.

Experimental_Workflow Cell_Culture Culture mIDH1 mutant cells (e.g., HT-1080, U87-MG) Inhibitor_Treatment Treat cells with varying concentrations of inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Lyse cells and extract metabolites Inhibitor_Treatment->Cell_Lysis LC_MS Quantify 2-HG levels using LC-MS/MS Cell_Lysis->LC_MS IC50_Calculation Calculate IC50 value LC_MS->IC50_Calculation

Caption: A typical experimental workflow for determining the cellular IC50 of an mIDH1 inhibitor.

Experimental Protocols

Biochemical mIDH1 Inhibition Assay (Coupled Enzyme Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant mIDH1 protein.

  • Principle: The production of NADPH by the mIDH1 enzyme is coupled to a second enzymatic reaction that generates a fluorescent or colorimetric signal.

  • Materials: Purified recombinant mIDH1-R132H protein, α-ketoglutarate (substrate), NADPH (cofactor), diaphorase, and resazurin (or similar detection reagents).

  • Procedure:

    • The mIDH1 enzyme is pre-incubated with the test compound at various concentrations in a microplate.

    • The reaction is initiated by the addition of α-KG and NADPH.

    • The diaphorase enzyme uses the NADPH produced by mIDH1 to convert the resazurin substrate into the fluorescent product resorufin.

    • The fluorescence is measured over time using a plate reader.

    • The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Cellular 2-HG Inhibition Assay

This assay determines the potency of an inhibitor in a more physiologically relevant context by measuring the reduction of the oncometabolite 2-HG in whole cells.

  • Principle: Cancer cells with an IDH1 mutation produce high levels of 2-HG. The effectiveness of an inhibitor is determined by its ability to lower these intracellular 2-HG levels.

  • Materials: mIDH1-mutant cell line (e.g., HT-1080, which is R132C, or U87-MG, which can be engineered to express R132H), cell culture reagents, test compounds.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 24-72 hours).

    • After treatment, the cells are washed and then lysed to release intracellular metabolites.

    • The concentration of 2-HG in the cell lysates is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

    • The IC50 value is calculated by plotting the percentage of 2-HG reduction against the inhibitor concentration.[2][8]

Conclusion

This compound was a foundational molecule in the development of targeted therapies for mIDH1 cancers, demonstrating the feasibility of potent and selective inhibition. While its own clinical development was halted due to potential CYP3A4 induction, the lessons learned from this compound directly led to the creation of ivosidenib (AG-120), a clinically successful therapeutic. The landscape of mIDH1 inhibitors continues to evolve with the development of compounds like vorasidenib, which addresses the challenge of the blood-brain barrier for treating gliomas, and olutasidenib, which offers a distinct chemical scaffold that may be effective against certain resistance mutations. The ongoing research and development in this area hold great promise for patients with mIDH1-mutated cancers.

References

AGI-14100: Unwavering Specificity for Mutant IDH1 in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) has emerged as a pivotal strategy. The gain-of-function mutation in IDH1, most commonly the R132H substitution, leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), a key driver of tumorigenesis. AGI-14100, a potent and orally available small molecule inhibitor, has demonstrated remarkable specificity for mutant IDH1, offering a valuable tool for preclinical research and a foundation for the development of clinically approved therapeutics. This guide provides a comprehensive comparison of this compound with other notable mutant IDH1 inhibitors, supported by experimental data and detailed protocols.

Potency and Selectivity: A Quantitative Comparison

The efficacy of a targeted inhibitor is defined by its potency against the intended target and its selectivity over related proteins, such as the wild-type enzyme. This compound exhibits high potency against the mutant IDH1 enzyme, with minimal activity against the wild-type counterpart, thereby reducing the potential for off-target effects. The following table summarizes the inhibitory activity of this compound and other key mutant IDH1 inhibitors.

CompoundTargetIC50 (Enzymatic Assay)Cellular 2-HG Inhibition IC50Reference
This compound Mutant IDH1 (R132H) 6 nM 0.74 nM (U87-MG cells)[1][2]
Wild-type IDH1 >100 µM (inferred)Not Reported[3]
AGI-5198Mutant IDH1 (R132H)70 nMNot Reported[3]
Wild-type IDH1>100 µMNot Reported[3]
AG-120 (Ivosidenib)Mutant IDH1 (R132H)~5 nM12 nM (U87-MG cells)[4]
Wild-type IDH1>100 µMNot Reported[4]

Note: The IC50 value for this compound against wild-type IDH1 is inferred from the high selectivity profile of its closely related predecessor, AGI-5198, and its successor, AG-120 (Ivosidenib), which both show negligible inhibition of the wild-type enzyme at high concentrations.[3][4]

The Allosteric Advantage: Mechanism of Selective Inhibition

The remarkable specificity of this compound and other related inhibitors for mutant IDH1 stems from their unique allosteric mechanism of action. These inhibitors do not bind to the active site of the enzyme but rather to a novel allosteric pocket located at the dimer interface of the mutant IDH1 homodimer. This binding is dependent on the conformational changes induced by the R132H mutation.

Wild-type IDH1 exists in a conformational equilibrium that does not favor the formation of this allosteric pocket. The mutation, however, shifts this equilibrium, creating a stable binding site for the inhibitor. By binding to this allosteric site, this compound locks the mutant enzyme in an inactive conformation, preventing it from converting α-ketoglutarate to 2-HG.

G start Seed Mutant IDH1 Expressing Cells treat Treat with this compound (48 hours) start->treat lyse Cell Lysis and Metabolite Extraction treat->lyse analyze LC-MS/MS Analysis of 2-HG Levels lyse->analyze calculate Calculate IC50 analyze->calculate

References

A Comparative Guide to AGI-14100 and BAY-1436032 in Glioma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two investigational small molecule inhibitors, AGI-14100 and BAY-1436032, which have been evaluated in the context of isocitrate dehydrogenase 1 (IDH1) mutated gliomas. Mutations in the IDH1 enzyme are a hallmark of lower-grade gliomas and secondary glioblastomas, representing a key therapeutic target. This document summarizes their mechanisms of action, preclinical and clinical data, and the experimental protocols utilized in their evaluation.

Introduction to IDH1 Inhibition in Glioma

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, most commonly the R132H substitution, are a frequent and early event in the development of a significant subset of gliomas. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The mutant IDH1 enzyme gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations that drive oncogenesis by promoting a block in cellular differentiation.[3][4] The development of small molecule inhibitors that specifically target the mutant IDH1 enzyme aims to reverse these effects by lowering 2-HG levels.

Compound Overview

This compound

This compound is a potent and selective, orally available inhibitor of the mutant IDH1 enzyme.[5][6] It emerged from a medicinal chemistry program aimed at improving the metabolic stability of earlier compounds.[7][8] While demonstrating excellent in vitro potency, the preclinical development of this compound revealed its potential as an inducer of the cytochrome P450 enzyme CYP3A4, a property that could lead to unfavorable drug-drug interactions.[7][8] This finding led to further optimization efforts, resulting in the development of AG-120 (ivosidenib), a structurally related compound with a reduced risk of CYP3A4 induction that has since progressed into clinical trials and received regulatory approval for other indications.[7][9] Direct preclinical data for this compound in glioma models is limited in publicly available literature; therefore, data from the closely related and extensively studied mIDH1 inhibitor, AGI-5198, and its successor, AG-120, are used here to infer its potential activity.

BAY-1436032

BAY-1436032 is a novel, orally available, pan-mutant IDH1 inhibitor, meaning it is active against various IDH1 R132 mutations, including R132H, R132C, R132G, R132L, and R132S.[10][11] It is a non-competitive allosteric inhibitor that has demonstrated brain penetrance in preclinical models.[12] BAY-1436032 has been investigated in both preclinical glioma models and in a Phase I clinical trial for patients with IDH1-mutant solid tumors, including glioma.[13]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and BAY-1436032. It is important to note that direct head-to-head comparative studies are not available, and the data has been collated from separate publications.

Table 1: In Vitro Potency

CompoundTargetAssayIC50Cell LineCitation(s)
This compoundmIDH1 (R132H)Enzymatic6 nM-[5]
This compoundmIDH1 (R132H)Cell-based (Proliferation)0.74 nMU87-MG (transfected)[6][14]
This compoundmIDH1 (R132H)Cell-based (Proliferation)0.76 nMHT-1080[6][14]
BAY-1436032mIDH1 (R132H)Enzymatic15 nM-[15]
BAY-1436032mIDH1 (R132C)Enzymatic15 nM-[15]
BAY-1436032mIDH1 (R132H)Cell-based (2-HG production)60 nMMouse hematopoietic cells[10]
BAY-1436032mIDH1 (R132C)Cell-based (2-HG production)45 nMMouse hematopoietic cells[10]

Table 2: Preclinical In Vivo Efficacy in Glioma Models

CompoundAnimal ModelDosingKey FindingsCitation(s)
AGI-5198Orthotopic patient-derived glioma xenograft (IDH1-R132H)150 mg/kg and 450 mg/kgSuppressed tumor cell growth.[16]
AGI-5198Genetically engineered mouse model of mIDH1 gliomaNot specifiedReduced D-2HG levels, induced radiosensitivity, and decreased proliferation of mIDH1 glioma neurospheres in vitro.[17]
AG-120**Orthotopic mouse xenograft model of human mIDH1-R132H glioma150 mg/kg PO BIDInhibited 2-HG production by >80%.[18]
BAY-1436032Murine orthotopic NCH551b xenograft model (IDH1-R132H)150 mg/kg dailySignificantly prolonged survival and reduced intra-tumoral 2-HG levels.[15]

* Data for AGI-5198, a closely related selective mIDH1 inhibitor, is presented as a surrogate for this compound. ** Data for AG-120, the clinical successor to this compound, is provided for context.

Table 3: Clinical Trial Data in Glioma

CompoundTrial PhasePatient PopulationDosingKey FindingsCitation(s)
AG-120 (Ivosidenib)Phase IRecurrent, IDH1-mutant, low-grade glioma500 mg QDCNS penetrant, lowered tumor 2-HG levels >90%.[18][19]
BAY-1436032Phase IIDH1-mutant solid tumors (including glioma)Dose escalation up to 1,500 mg BIDWell-tolerated. In lower-grade glioma (n=35), Objective Response Rate was 11% and Stable Disease was 43%.[13]

Mechanism of Action and Signaling Pathways

Both this compound and BAY-1436032 target the mutant IDH1 enzyme, albeit with different specificities. Their primary mechanism of action is the inhibition of the neomorphic enzymatic activity of mutant IDH1, leading to a reduction in the oncometabolite 2-HG.

The downstream effects of 2-HG reduction are primarily mediated through the de-repression of α-KG-dependent dioxygenases. This leads to:

  • Histone Demethylation: Reversal of hypermethylation on histone tails, leading to changes in chromatin structure and gene expression.

  • DNA Demethylation: Increased activity of TET enzymes, resulting in DNA demethylation and reactivation of silenced tumor suppressor genes.

These epigenetic modifications ultimately aim to restore normal cellular differentiation programs that are blocked by the accumulation of 2-HG.

IDH1_Inhibition_Pathway cluster_Metabolism Cellular Metabolism cluster_Inhibitors Therapeutic Intervention cluster_Epigenetics Epigenetic Regulation cluster_Oncogenesis Glioma Development Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate->Mutant_IDH1 Wild-type activity (reduced) alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Mutant_IDH1 Neomorphic activity 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) Mutant_IDH1->2-Hydroxyglutarate alpha_KG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, JHDM) 2-Hydroxyglutarate->alpha_KG_Dioxygenases AGI_14100 This compound AGI_14100->Mutant_IDH1 BAY_1436032 BAY-1436032 BAY_1436032->Mutant_IDH1 Histone_Hypermethylation Histone Hypermethylation alpha_KG_Dioxygenases->Histone_Hypermethylation DNA_Hypermethylation DNA Hypermethylation alpha_KG_Dioxygenases->DNA_Hypermethylation Differentiation_Block Block in Cellular Differentiation Histone_Hypermethylation->Differentiation_Block DNA_Hypermethylation->Differentiation_Block Tumor_Growth Glioma Growth Differentiation_Block->Tumor_Growth

Caption: Signaling pathway of mutant IDH1 and the mechanism of its inhibitors.

Experimental Protocols

Detailed step-by-step protocols are often proprietary or vary between laboratories. However, the following sections describe the general methodologies used to evaluate this compound and BAY-1436032 in glioma research.

In Vitro Cell-Based Assays

Objective: To determine the potency of the inhibitors on glioma cells harboring IDH1 mutations.

a) Cell Culture:

  • Human glioma cell lines (e.g., U87-MG) are often transfected to express the specific IDH1 mutation (e.g., R132H).

  • Patient-derived glioma stem-like cell cultures endogenously expressing IDH1 mutations (e.g., NCH551b) are also used for more clinically relevant models.

  • Cells are maintained in appropriate media (e.g., DMEM for U87-MG) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

b) Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or BAY-1436032) or vehicle control (e.g., DMSO).

  • After a set incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.

c) 2-Hydroxyglutarate (2-HG) Measurement:

  • Glioma cells are cultured and treated with the inhibitors as described above.

  • After the treatment period, both the cell culture medium and cell lysates are collected.

  • 2-HG levels are quantified using either a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) based method. This allows for the sensitive and specific detection of 2-HG.

  • Alternatively, for in vivo studies, magnetic resonance spectroscopy (MRS) can be used to non-invasively measure 2-HG levels in tumors.[20]

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Culture IDH1-mutant Glioma Cell Culture Treatment_IV Treat with This compound or BAY-1436032 Cell_Culture->Treatment_IV MTT_Assay Cell Viability (MTT Assay) Treatment_IV->MTT_Assay 2HG_Assay_IV 2-HG Measurement (LC-MS) Treatment_IV->2HG_Assay_IV Xenograft Orthotopic Glioma Xenograft Model Treatment_V Oral Administration of This compound or BAY-1436032 Xenograft->Treatment_V Tumor_Monitoring Tumor Growth Monitoring (Imaging) Treatment_V->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis 2HG_Assay_V Tumor 2-HG Measurement (MRS/LC-MS) Tumor_Monitoring->2HG_Assay_V

References

AGI-14100: A Comparative Analysis of Cross-reactivity with Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AGI-14100 is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Developed as a targeted therapy for cancers harboring specific IDH1 mutations, its selectivity is a critical determinant of its therapeutic window and potential off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other metabolic enzymes, presenting available experimental data and methodologies to inform preclinical and clinical research.

On-Target and Off-Target Activity of this compound

This compound was designed to selectively inhibit the neomorphic activity of mutant IDH1 enzymes, which catalyze the reduction of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). While highly potent against its intended target, preclinical studies revealed a significant off-target liability related to the induction of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.

Comparative Selectivity Profile
Target EnzymeThis compound (Cell-based IC50)Notes
Mutant IDH1 (R132H) ~0.74 - 1.75 nM [1]High potency against the primary oncogenic target.
Wild-Type IDH1 Not explicitly reported for this compound. Predecessor AGI-5198 had an IC50 > 100 µM.[2][3]Expected to have significantly lower potency compared to mutant IDH1, indicating high selectivity.
Wild-Type IDH2 Not explicitly reported for this compound. Predecessor AGI-5198 had an IC50 > 100 µM.[2]Expected to be inactive against IDH2 isoforms.
CYP3A4 Induction Potential Inducer Mediated through activation of the human pregnane X receptor (hPXR).[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for assessing its cross-reactivity.

AGI_14100_Signaling_Pathway cluster_cell Cancer Cell cluster_idh1 IDH1 Enzyme Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ -> NADPH alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132H) alpha_KG->Mutant_IDH1 NADPH -> NADP+ Two_HG 2-Hydroxyglutarate (Oncometabolite) Histone_Demethylases Histone Demethylases & other α-KG-dependent dioxygenases Two_HG->Histone_Demethylases Epigenetic_Changes Epigenetic Changes & Blocked Differentiation Histone_Demethylases->Epigenetic_Changes WT_IDH1->alpha_KG Mutant_IDH1->Two_HG AGI_14100 This compound AGI_14100->Mutant_IDH1 Inhibition

Targeted inhibition of mutant IDH1 by this compound.

Cross_Reactivity_Workflow Start This compound Primary_Assay Primary Biochemical Assay (Mutant IDH1 R132H) Start->Primary_Assay Selectivity_Panel Selectivity Panel Assays Primary_Assay->Selectivity_Panel Off_Target_Screen Off-Target Liability Screen Primary_Assay->Off_Target_Screen WT_IDH1_Assay Wild-Type IDH1 Assay Selectivity_Panel->WT_IDH1_Assay IDH2_Assay IDH2 Isoform Assays Selectivity_Panel->IDH2_Assay Data_Analysis Data Analysis & Comparison (IC50 Determination) WT_IDH1_Assay->Data_Analysis IDH2_Assay->Data_Analysis hPXR_Assay hPXR Activation Assay Off_Target_Screen->hPXR_Assay CYP_Induction_Assay CYP3A4 Induction Assay (Hepatocytes) hPXR_Assay->CYP_Induction_Assay CYP_Induction_Assay->Data_Analysis

Experimental workflow for assessing cross-reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols and may require optimization based on specific laboratory conditions and reagents.

Mutant IDH1 (R132H) Biochemical Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant mutant IDH1.

Methodology:

  • Enzyme and Substrates: Recombinant human mutant IDH1 (R132H) enzyme is used. The substrates are α-ketoglutarate (α-KG) and NADPH.

  • Assay Principle: The assay measures the consumption of NADPH, which is oxidized to NADP+ during the conversion of α-KG to 2-HG by the mutant IDH1 enzyme. The decrease in NADPH is monitored by measuring the decrease in fluorescence or absorbance at 340 nm.[6][7]

  • Procedure:

    • A solution of mutant IDH1 (R132H) enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 0.05% BSA, pH 7.5).

    • The enzymatic reaction is initiated by the addition of a mixture of α-KG and NADPH.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at 25°C).

    • The rate of NADPH consumption is measured kinetically using a microplate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-Hydroxyglutarate (2-HG) Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the production of the oncometabolite 2-HG in cells expressing mutant IDH1.

Methodology:

  • Cell Lines: Human cancer cell lines endogenously expressing or engineered to overexpress mutant IDH1 (e.g., U87-MG glioblastoma cells with IDH1 R132H).[1]

  • Assay Principle: The assay quantifies the level of intracellular or secreted 2-HG in the presence of the inhibitor.

  • Procedure:

    • Mutant IDH1-expressing cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).

    • Following treatment, cell lysates or conditioned media are collected.

    • The concentration of 2-HG is determined using a specific and sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are determined by plotting the percentage of 2-HG inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Human Pregnane X Receptor (hPXR) Activation Assay

Objective: To assess the potential of this compound to activate the human pregnane X receptor (hPXR), a key regulator of drug-metabolizing enzymes.

Methodology:

  • Assay System: A cell-based reporter gene assay is commonly used. This typically involves a human liver cell line (e.g., HepG2) stably transfected with a plasmid containing the hPXR gene and a reporter gene (e.g., luciferase) under the control of a CYP3A4 promoter.

  • Assay Principle: Activation of hPXR by a compound leads to the transcriptional activation of the reporter gene, resulting in a measurable signal (e.g., luminescence).

  • Procedure:

    • The engineered cells are plated and treated with various concentrations of this compound. A known hPXR activator, such as rifampicin, is used as a positive control.

    • After an incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene activity is measured.

    • The fold activation relative to a vehicle control is calculated. Significant activation indicates that the compound is a potential inducer of CYP enzymes.

Cytochrome P450 (CYP) 3A4 Induction Assay

Objective: To confirm the potential of this compound to induce the expression and activity of the CYP3A4 enzyme in a more physiologically relevant system.

Methodology:

  • Test System: Cryopreserved or fresh primary human hepatocytes are considered the gold standard.

  • Assay Principle: The assay measures the increase in CYP3A4 mRNA expression and/or enzymatic activity following treatment with the test compound.

  • Procedure:

    • Human hepatocytes are cultured and treated with this compound at multiple concentrations for a period of 48-72 hours. A known inducer (e.g., rifampicin) serves as a positive control.

    • mRNA Analysis: Total RNA is isolated from the treated cells, and the relative expression of CYP3A4 mRNA is quantified using quantitative real-time PCR (qRT-PCR).

    • Enzymatic Activity Analysis: Following treatment, the cells are incubated with a specific CYP3A4 probe substrate (e.g., midazolam or testosterone). The formation of the corresponding metabolite is measured by LC-MS.

    • The fold induction of mRNA or activity compared to the vehicle control is calculated to determine the induction potential of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of mutant IDH1, a critical therapeutic target in several cancers. While demonstrating excellent on-target activity, its development highlighted a significant off-target effect as a potential inducer of CYP3A4 via hPXR activation. This cross-reactivity profile underscores the importance of comprehensive selectivity and safety screening in drug development. The experimental protocols detailed in this guide provide a framework for researchers to assess the on-target and off-target activities of similar metabolic enzyme inhibitors, facilitating the development of safer and more effective targeted therapies.

References

Comparative Analysis of AGI-14100 and GSK864: Potent and Selective Inhibitors of Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent research compounds, AGI-14100 and GSK864, both targeting mutant forms of isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, making it a critical therapeutic target. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Performance Indicators

The following tables summarize the available quantitative data for this compound and GSK864, focusing on their inhibitory potency against mutant IDH1 enzymes and their effects in cellular models.

Compound Target(s) Enzymatic IC50 Cellular IC50/EC50 Reference Cell Line(s)
This compound mIDH16 nM (for mIDH1)[1]0.76 nM (IC50)HT-1080 (R132H transfected)[2]
0.74 nM (IC50)U87-MG (R132H transfected)[2]
1.75 nM (IC50)TF1 (R132H transfected)[2]
GSK864 mIDH1 (R132C, R132H, R132G)8.8 nM (R132C)[3]320 nM (EC50 for 2-HG production)[3][4]HT1080 (endogenous R132C)[3][4]
15.2 nM (R132H)[3]
16.6 nM (R132G)[3]

In Vivo Efficacy and Pharmacokinetics

Both this compound and GSK864 have demonstrated anti-tumor activity in preclinical xenograft models of human cancers bearing IDH1 mutations.

Compound Animal Model Dosing Key In Vivo Findings Pharmacokinetic Profile
This compound Primary human IDH1 R132H/FLT3-ITD AML xenograftNot specifiedSignificantly reduces leukemic blast burden in peripheral blood.[2]Orally available with low clearance in liver microsomes across species (rat, dog, cynomolgus monkey).[5][6] Potential for CYP3A4 induction via hPXR activation.[5][6]
GSK864 Primary human IDH1-mutant AML xenograft in NSG mice150 mg/kg, intraperitoneal (IP) administrationMaintained significant concentrations in peripheral blood for up to 24 hours.[4] Analysis of bone marrow cells showed a slight increase in markers of early differentiation.[3]Developed to have improved pharmacokinetic properties over earlier compounds.[4]

Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1

Mutations in the IDH1 enzyme, most commonly at the R132 residue, confer a neomorphic gain-of-function. Instead of its normal activity of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.[7]

Both this compound and GSK864 are allosteric inhibitors that bind to the mutant IDH1 enzyme, locking it in an inactive conformation. This prevents the conversion of α-KG to 2-HG, thereby reducing intracellular 2-HG levels and reversing the downstream epigenetic effects.

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate IDH1_WT Wild-type IDH1 Isocitrate->IDH1_WT NADP+ -> NADPH aKG α-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 (R132H/C/G) aKG->IDH1_mut NADPH -> NADP+ IDH1_WT->aKG Two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) IDH1_mut->Two_HG TET_enzymes TET Enzymes (DNA Demethylases) Two_HG->TET_enzymes Inhibition Histone_demethylases Histone Demethylases Two_HG->Histone_demethylases Inhibition AGI14100 This compound AGI14100->IDH1_mut Inhibition GSK864 GSK864 GSK864->IDH1_mut Inhibition Epigenetic_dysregulation Epigenetic Dysregulation (Hypermethylation) Differentiation_block Block in Cellular Differentiation Epigenetic_dysregulation->Differentiation_block

Caption: Mutant IDH1 converts α-KG to 2-HG, which inhibits epigenetic regulators, leading to a block in cell differentiation. This compound and GSK864 inhibit this process.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison.

Enzymatic Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified mutant IDH1 by 50%.

Methodology:

  • Purified recombinant mutant IDH1 enzyme (e.g., R132H, R132C, or R132G) is incubated with varying concentrations of the test compound (this compound or GSK864) in an appropriate assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate α-ketoglutarate and the cofactor NADPH.

  • The consumption of NADPH is monitored over time by measuring the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.

  • The rate of reaction at each inhibitor concentration is calculated and plotted against the log of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular 2-HG Production Assay (EC50 Determination)

Objective: To measure the effective concentration of the inhibitor required to reduce the production of 2-HG in cancer cells harboring an IDH1 mutation by 50%.

Methodology:

  • Cancer cells with an endogenous or transfected IDH1 mutation (e.g., HT1080) are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of the test compound (this compound or GSK864) for a specified period (e.g., 24-48 hours).

  • After treatment, the cell culture medium is collected, and/or the cells are lysed to extract intracellular metabolites.

  • The concentration of 2-HG in the samples is quantified using liquid chromatography-mass spectrometry (LC-MS/MS) or a commercially available 2-HG assay kit.

  • The 2-HG levels are normalized to the cell number or total protein concentration.

  • The EC50 value is calculated by plotting the percentage of 2-HG inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular_2HG_Assay_Workflow Cellular 2-HG Assay Workflow cluster_workflow Experimental Workflow A 1. Seed IDH1-mutant cells in multi-well plates B 2. Treat with serial dilutions of This compound or GSK864 A->B C 3. Incubate for 24-48 hours B->C D 4. Collect cell lysates and/or culture medium C->D E 5. Quantify 2-HG levels (LC-MS/MS or assay kit) D->E F 6. Normalize 2-HG to cell number/protein E->F G 7. Plot dose-response curve and calculate EC50 F->G

Caption: A typical workflow for determining the cellular potency of an IDH1 inhibitor by measuring its effect on 2-HG production.

Cell Viability/Proliferation Assay (IC50 Determination)

Objective: To assess the effect of the inhibitors on the viability and proliferation of IDH1-mutant cancer cells.

Methodology:

  • IDH1-mutant cell lines (e.g., HT-1080, U87-MG, TF1) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of this compound or GSK864.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue). These assays measure the metabolic activity of viable cells, which is proportional to the cell number.

  • The absorbance or fluorescence is read using a plate reader.

  • The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.

  • The IC50 value, the concentration of inhibitor that causes 50% growth inhibition, is determined from the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

  • Immunocompromised mice (e.g., NSG mice) are subcutaneously or orthotopically implanted with human cancer cells harboring an IDH1 mutation.

  • Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the inhibitor (e.g., GSK864 at 150 mg/kg via intraperitoneal injection) on a defined schedule. The control group receives a vehicle solution.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, or at specified time points, blood and tumor tissue can be collected for pharmacokinetic and pharmacodynamic (e.g., 2-HG levels) analysis.

  • The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.

Summary and Conclusion

Both this compound and GSK864 are potent and selective inhibitors of mutant IDH1, demonstrating low nanomolar efficacy in enzymatic and cellular assays.

  • This compound exhibits particularly high potency in cell-based assays with IC50 values in the sub-nanomolar to low nanomolar range. It is orally available but has shown a potential for drug-drug interactions through the induction of CYP3A4.

  • GSK864 demonstrates potent inhibition against multiple IDH1-R132 mutations and has been shown to have favorable pharmacokinetic properties for in vivo studies. Its cellular potency for inhibiting 2-HG production is in the sub-micromolar range.

The choice between this compound and GSK864 will depend on the specific research question and experimental context. For in vitro studies requiring high cellular potency, this compound may be a suitable choice. For in vivo studies, particularly those where oral administration is not a prerequisite and a well-characterized compound with good in vivo exposure is needed, GSK864 presents a strong option. Researchers should consider the specific IDH1 mutation in their model system and the potential for off-target effects or drug-drug interactions when selecting an inhibitor. This guide provides a foundation of publicly available data to inform this decision-making process.

References

A Comparative Guide to the In Vitro Potency of Novel Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis.[2] The development of small molecule inhibitors targeting mutant IDH1 (mIDH1) has therefore become a significant therapeutic strategy. This guide provides an objective comparison of the in vitro potency of several novel mIDH1 inhibitors, supported by experimental data, to aid researchers in selecting appropriate compounds for their studies.

Data Presentation: In Vitro Potency (IC50) of Novel mIDH1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of novel mIDH1 inhibitors against various mIDH1 mutations and cell lines. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (nM)Cell LineIC50 (nM)
Ivosidenib (AG-120) mIDH1 R132H40-50U87 (R132H)50-220
mIDH1 R132C40-50HT1080 (R132C)50-220
Wild-Type IDH124-71
Olutasidenib mIDH1 R132H, R132L, R132G, R132CPotent Inhibition
Wild-Type IDH122,400
Novartis 530 mIDH1 R132H40-50U87 (R132H)50-220
mIDH1 R132C40-50HT1080 (R132C)50-220
AGI-5198 mIDH1 R132H70U87 (R132H)40
THP-1 (R132H)50
GSK321 mIDH1 R132H4.6
ML309 mIDH1 R132H / R132CCompetitive Inhibitor
T001-0657 HT1080 (R132C)1,311
U87 (Wild-Type IDH1)49,041
IDH-305 mIDH1Pre-clinical

Data compiled from multiple sources.[1][2][3][4][5][6][7] Note that assay conditions can vary between studies, affecting absolute IC50 values.

Ivosidenib (AG-120) and Novartis 530 have demonstrated high potency against both R132H and R132C mIDH1 enzymes, with IC50 values in the low nanomolar range.[3][7] Olutasidenib shows high selectivity for mutant IDH1 over the wild-type form.[5] AGI-5198 also shows potent inhibition, particularly in R132H cell lines.[3] GSK321 stands out with a very low IC50 value for mIDH1 R132H.[2] T001-0657 displays high selectivity for cancer cells with the IDH1-R132C mutation over cells with wild-type IDH1.[4]

Experimental Protocols

The in vitro potency of mIDH1 inhibitors is primarily determined through biochemical and cell-based assays.

1. Biochemical Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mIDH1.

  • Principle: The assay quantifies the reduction in the production of 2-HG from α-ketoglutarate (α-KG) in the presence of the inhibitor. The reaction is coupled to a detection system, often involving the consumption of NADPH, which can be monitored by fluorescence or absorbance.[3][8]

  • Protocol Outline:

    • Purified recombinant mIDH1 enzyme (e.g., R132H or R132C) is added to a multi-well assay plate.

    • A range of concentrations of the test inhibitor is added to the wells.

    • The plate is incubated to allow for inhibitor binding to the enzyme.

    • The enzymatic reaction is initiated by adding a solution containing the substrate α-KG and the cofactor NADPH.

    • After a set incubation period, a detection reagent is added to measure the amount of NADPH remaining or 2-HG produced.

    • IC50 values are calculated from the dose-response curves.[7]

2. Cell-Based 2-HG Production Assay

This assay measures the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.

  • Principle: Mutant IDH1-expressing cancer cell lines (e.g., HT1080, U87) are treated with the inhibitor. The concentration of 2-HG in the cell culture medium or cell lysate is then quantified, typically using mass spectrometry (MS) or an enzymatic detection method.[3][9]

  • Protocol Outline:

    • Cancer cells with a known IDH1 mutation are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the mIDH1 inhibitor.

    • After an incubation period (e.g., 48 hours), the cell culture medium is collected.

    • The samples are prepared for analysis, which may involve a deproteination step.

    • The concentration of 2-HG is quantified using a sensitive analytical method like mass spectrometry.[8][9]

    • IC50 values are determined by plotting the reduction in 2-HG levels against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

mIDH1 Signaling Pathway

Mutant IDH1 plays a crucial role in oncogenesis by producing 2-HG, which in turn affects various cellular processes. One of the key pathways implicated is the mTOR signaling pathway, which is involved in cell proliferation, growth, and survival. The diagram below illustrates the interaction between mIDH1 and the mTOR pathway.[10][11]

mIDH1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Key Enzymes cluster_2 Metabolites cluster_3 Downstream Signaling alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 alpha_KG->mIDH1 Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 wtIDH1->alpha_KG Two_HG 2-Hydroxyglutarate (2-HG) mIDH1->Two_HG mTOR_pathway mTOR Signaling Pathway Two_HG->mTOR_pathway Activates Proliferation Cell Proliferation & Invasion mTOR_pathway->Proliferation Promotes

Caption: Interaction of mutant IDH1 with the mTOR signaling pathway.

Experimental Workflow for In Vitro Potency Assessment

The following diagram outlines the general workflow for determining the in vitro potency of novel mIDH1 inhibitors.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Purified_Enzyme Purified mIDH1 Enzyme Inhibitor_Addition_Bio Add Inhibitor Purified_Enzyme->Inhibitor_Addition_Bio Substrate_Addition Add α-KG + NADPH Inhibitor_Addition_Bio->Substrate_Addition Enzymatic_Reaction Enzymatic Reaction Substrate_Addition->Enzymatic_Reaction Detection_Bio Measure NADPH Consumption Enzymatic_Reaction->Detection_Bio IC50_Calc_Bio Calculate IC50 Detection_Bio->IC50_Calc_Bio Cell_Culture Culture mIDH1 Cancer Cells Inhibitor_Addition_Cell Add Inhibitor Cell_Culture->Inhibitor_Addition_Cell Incubation 48h Incubation Inhibitor_Addition_Cell->Incubation Sample_Collection Collect Media Incubation->Sample_Collection Detection_Cell Quantify 2-HG (MS) Sample_Collection->Detection_Cell IC50_Calc_Cell Calculate IC50 Detection_Cell->IC50_Calc_Cell

Caption: Workflow for assessing mIDH1 inhibitor potency.

References

Validating the On-Target Effects of AGI-14100: A Comparative Guide with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AGI-14100, a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), with genetic knockout approaches to validate its on-target effects. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of its mechanism of action and performance against alternative validation methods.

Introduction to this compound and On-Target Validation

This compound is a metabolically stable and orally available small molecule inhibitor of mutant IDH1, an enzyme implicated in various cancers.[1][2] Somatic point mutations in the IDH1 gene confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated 2-HG levels disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[3] this compound was a developmental precursor to Ivosidenib (AG-120), a first-in-class mIDH1 inhibitor, with optimization aimed at eliminating human Pregnane X Receptor (hPXR) activation.[1][2][4]

Validating that the observed effects of a drug candidate are due to its intended target is a critical step in drug development. Genetic knockouts, such as those generated using CRISPR/Cas9, provide a powerful tool for on-target validation by mimicking the complete loss of a protein's function. This guide will compare the pharmacological inhibition by this compound with the phenotypic consequences of IDH1 knockout.

Performance Comparison: this compound vs. Alternative mIDH1 Inhibitors

This compound demonstrates potent inhibition of mIDH1. The following table summarizes its performance in comparison to other well-characterized mIDH1 inhibitors.

CompoundTarget(s)Enzymatic IC50 (nM)Cellular 2-HG IC50 (nM)Cell Line(s)Reference(s)
This compound mIDH160.74 - 1.75U87-MG, HT-1080, TF1[5]
AG-120 (Ivosidenib) mIDH140-5050-220HT1080, U87, THP-1, etc.[6]
AGI-5198 mIDH17040-50 (R132H)U87, THP-1[6][7]
ML309 mIDH1>10-fold loss of activity with high α-KGNot specifiedNot specified[6]
Olutasidenib mIDH1Not specifiedNot specifiedNot specified[8][9]

Validating On-Target Effects: Pharmacological Inhibition vs. Genetic Knockout

FeaturePharmacological Inhibition with this compoundGenetic Knockout of IDH1 (Wild-Type)Interpretation for On-Target Validation
2-HG Production Potent and dose-dependent reduction of 2-HG levels in mIDH1-expressing cells.[10]Does not directly address mutant IDH1-driven 2-HG production. However, knockout of wild-type IDH1 alters the cellular metabolic landscape.[11]The specific reduction of 2-HG by this compound in mIDH1 cells strongly supports its on-target activity against the neomorphic function of the mutant enzyme.
Cellular Differentiation Induces differentiation of mIDH1-harboring cells, such as AML patient samples.[5]Knockout of wild-type IDH1 can impair cell proliferation and induce cell cycle arrest.[11]The ability of this compound to reverse the differentiation block caused by mIDH1 and 2-HG is a key indicator of its on-target therapeutic effect.
Epigenetic Modifications Reverses histone hypermethylation marks associated with mIDH1 activity.[3]The direct impact of wild-type IDH1 knockout on the specific epigenetic alterations caused by 2-HG is not directly comparable.This compound's ability to correct the epigenetic dysregulation downstream of mIDH1 further validates its on-target mechanism.

Experimental Protocols

Cellular 2-HG Measurement Assay

Objective: To quantify the effect of mIDH1 inhibitors on the production of 2-hydroxyglutarate in cancer cell lines harboring IDH1 mutations.

Methodology:

  • Cell Culture: Culture mIDH1-mutant cell lines (e.g., HT1080, U87-MG) in appropriate media.

  • Compound Treatment: Plate cells and treat with a dose range of this compound or other inhibitors for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • 2-HG Quantification: Measure 2-HG levels in the supernatant using a specific 2-HG assay kit or by LC-MS/MS.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of 2-HG production against the log concentration of the inhibitor.

IDH1 Knockout using CRISPR/Cas9

Objective: To generate an IDH1 knockout cell line to study the effects of complete loss of IDH1 function.

Methodology:

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the IDH1 gene.

  • Vector Construction: Clone the gRNAs into a Cas9-expressing vector.

  • Transfection: Transfect the target cancer cell line with the CRISPR/Cas9-gRNA plasmid.

  • Single-Cell Cloning: Isolate single cells to establish clonal populations.

  • Knockout Validation: Screen the clones for IDH1 knockout by Western blot and Sanger sequencing of the targeted genomic region.

  • Phenotypic Analysis: Characterize the phenotype of the knockout clones, including proliferation, cell cycle, and metabolic profiling.[11]

Visualizing the Pathways and Workflows

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

mIDH1_pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Neomorphic Activity NADPH NADPH NADP NADP+ mIDH1 Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis AGI_14100 This compound AGI_14100->mIDH1 Inhibition

Caption: The signaling pathway of mutant IDH1 and its inhibition by this compound.

Experimental Workflow for Validating this compound On-Target Effects

validation_workflow cluster_0 Pharmacological Approach cluster_1 Genetic Approach cluster_2 Comparison and Validation Treat_Cells Treat mIDH1 cells with this compound Measure_2HG Measure 2-HG levels Treat_Cells->Measure_2HG Assess_Phenotype_Pharm Assess cellular phenotype (e.g., differentiation) Treat_Cells->Assess_Phenotype_Pharm Compare Compare Phenotypic Outcomes Assess_Phenotype_Pharm->Compare CRISPR Generate IDH1 Knockout (e.g., via CRISPR/Cas9) Validate_KO Validate Knockout CRISPR->Validate_KO Assess_Phenotype_Genetic Assess cellular phenotype (e.g., proliferation, metabolism) Validate_KO->Assess_Phenotype_Genetic Assess_Phenotype_Genetic->Compare

Caption: Workflow for validating the on-target effects of this compound.

Logical Relationship: On-Target vs. Off-Target Effects

logical_relationship cluster_0 Potential Causes cluster_1 Validation Methods Observed_Effect Observed Cellular Effect On_Target On-Target Effect (Inhibition of mIDH1) On_Target->Observed_Effect Off_Target Off-Target Effect (Interaction with other proteins) Off_Target->Observed_Effect Genetic_KO Genetic Knockout of IDH1 Genetic_KO->On_Target Mimics Dose_Response Dose-Response Correlation with 2-HG reduction Dose_Response->On_Target Correlates with

Caption: Differentiating on-target from off-target effects of this compound.

References

A Comparative Analysis of AGI-14100 and Standard-of-Care Therapies in IDH1-Mutant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical investigational agent AGI-14100 against the current standard-of-care treatments for cancers harboring isocitrate dehydrogenase 1 (IDH1) mutations. The focus of this analysis is to present objective, data-driven insights into the therapeutic potential of this compound in the context of existing treatment paradigms for malignancies such as acute myeloid leukemia (AML) and glioma.

Mutations in the IDH1 gene represent a significant therapeutic target in several cancers. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis by disrupting cellular metabolism and epigenetic regulation.[1][2] this compound is a potent and selective inhibitor of the mutant IDH1 enzyme.[3] This guide will delve into its preclinical efficacy and compare it with established therapeutic regimens.

Performance Data: this compound vs. Standard-of-Care

The following tables summarize the available quantitative data for this compound and the current standard-of-care treatments in relevant IDH1-mutant models. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons in the same experimental settings are limited.

In Vitro Potency and Efficacy
Compound/RegimenCancer TypeCell LineKey Efficacy MetricResultCitation
This compound ChondrosarcomaHT-1080 (IDH1 R132C)IC50 (Cell Proliferation)0.76 nM[4]
This compound GlioblastomaU87-MG (IDH1 R132H transfected)IC50 (Cell Proliferation)0.74 nM[4]
This compound ErythroleukemiaTF1 (IDH1 R132H transfected)IC50 (Cell Proliferation)1.75 nM[4]
Ivosidenib (AG-120) AMLPrimary AML Samples (ex vivo)2-HG Reduction, Blast Reduction, Myeloid DifferentiationDemonstrated[2]
Azacitidine + Venetoclax AMLN/A (Clinical Data)Median Overall Survival~10 months (IDH1-mutant)[5]
Azacitidine + Ivosidenib AMLN/A (Clinical Data)Median Overall Survival~2.5 years[5]
Temozolomide GliomaN/A (Clinical Data)Part of standard chemoradiation protocolsStandard of Care[6]
Vorasidenib GliomaN/A (Clinical Data)FDA-approved for grade 2 IDH-mutant gliomaNew Standard of Care[7]
In Vivo Efficacy
Compound/RegimenCancer TypeModelKey Efficacy MetricResultCitation
This compound AMLPrimary human IDH1 R132H/FLT3-ITD xenograftLeukemic Blast BurdenSignificantly reduced in peripheral blood[4]
Ivosidenib (AG-120) AMLMouse xenograft models of IDH1-mutated AML2-HG Levels & Myeloid DifferentiationDose-dependent decrease in 2-HG and induction of differentiation[8]
Ivosidenib (AG-120) GliomaOrthotopic glioma mouse modelTumor 2-HG LevelsReduced by 85%[9]
Vorasidenib GliomaOrthotopic glioma mouse modelTumor 2-HG LevelsReduced by 98%[9]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental designs, the following diagrams have been generated using Graphviz.

IDH1_Pathway cluster_normal_cell Normal Cell Metabolism cluster_idh1_mutant_cell IDH1-Mutant Cancer Cell Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG WT_IDH1 Epigenetic Regulation\n& Cellular Differentiation Epigenetic Regulation & Cellular Differentiation WT_IDH1 Wild-Type IDH1 mut_Isocitrate Isocitrate mut_alpha_KG α-Ketoglutarate D2HG D-2-Hydroxyglutarate (Oncometabolite) mut_alpha_KG->D2HG mut_IDH1 Altered Epigenetics\n& Blocked Differentiation Altered Epigenetics & Blocked Differentiation D2HG->Altered Epigenetics\n& Blocked Differentiation mut_IDH1 Mutant IDH1 AGI_14100 This compound / Ivosidenib AGI_14100->mut_IDH1 Inhibits experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture IDH1-Mutant Cancer Cell Lines (e.g., HT-1080, U87-MG) treatment Treatment with This compound or Standard-of-Care Agents cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) treatment->proliferation_assay d2hg_assay_invitro 2-HG Measurement (LC-MS/MS or Colorimetric) treatment->d2hg_assay_invitro ic50 Determine IC50 Values proliferation_assay->ic50 d2hg_reduction_invitro Quantify 2-HG Reduction d2hg_assay_invitro->d2hg_reduction_invitro xenograft Establishment of IDH1-Mutant Xenograft Model (e.g., Orthotopic Glioma) animal_treatment Animal Treatment with This compound or Standard-of-Care xenograft->animal_treatment tumor_monitoring Tumor Growth Monitoring animal_treatment->tumor_monitoring d2hg_assay_invivo 2-HG Measurement in Tumor Tissue/Plasma animal_treatment->d2hg_assay_invivo survival_analysis Overall Survival Analysis tumor_monitoring->survival_analysis d2hg_reduction_invivo Assess 2-HG Inhibition d2hg_assay_invivo->d2hg_reduction_invivo

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AGI-14100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper handling and disposal of AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Adherence to these procedures is essential to ensure laboratory safety and environmental protection.

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound. It is important to note that many physical properties have not been fully characterized.

PropertyValueReference
Molecular Formula C29H22ClF4N5O3[1][2][3]
Molecular Weight 599.971 g/mol [1][2][3]
CAS Number 1448346-43-7[1][2]
Appearance Solid[2]
Storage Conditions 2 years at -20°C (Powder) 6 months at -80°C (in solvent) 2 weeks at 4°C (in DMSO)[1]
Melting/Freezing Point No data available[2]
Boiling Point/Range No data available[2]
Flash Point No data available[2]
Solubility No data available
Stability Stable under recommended storage conditions.[2]

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. All personnel must adhere to the following personal protective equipment (PPE) and handling guidelines:

  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure an accessible safety shower and eye wash station are present[2].

  • Eye Protection: Wear safety goggles with side-shields[2].

  • Hand Protection: Wear protective gloves[2].

  • Skin and Body Protection: Wear impervious clothing[2].

  • Respiratory Protection: Use a suitable respirator, especially where dust or aerosols may be generated[2].

  • Handling: Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke when using this product[2].

Proper Disposal Procedures

The primary directive for the disposal of this compound is to avoid release to the environment [2]. Due to its high aquatic toxicity, all waste containing this compound must be managed as hazardous waste.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spillage cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[2].

  • Spill Management:

    • In case of a spill, evacuate personnel to a safe area[2].

    • Wear full personal protective equipment[2].

    • Absorb solutions with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders)[2].

    • For solid spills, carefully collect the material to avoid dust generation.

    • Collect all spillage and contaminated materials and place them in the designated hazardous waste container[2].

    • Prevent the spilled product from entering drains or water courses[2].

  • Final Disposal:

    • Dispose of the sealed hazardous waste container through an approved and licensed waste disposal plant[2].

    • Follow all local, state, and federal regulations for hazardous chemical waste disposal.

    • Do not dispose of this compound down the drain or in general laboratory trash.

Biological Pathway and Experimental Workflow

This compound is a selective inhibitor of the mutant IDH1 enzyme, which is found in certain cancers. The mutant enzyme gains a new function, converting α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), an oncometabolite. This compound allosterically inhibits the mutant IDH1, blocking the production of 2-HG.

AGI14100_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate Wild-Type_IDH1 Wild-Type_IDH1 Isocitrate->Wild-Type_IDH1 alpha-KG alpha-KG Wild-Type_IDH1->alpha-KG Produces alpha-KG_cancer alpha-KG Mutant_IDH1 Mutant_IDH1 alpha-KG_cancer->Mutant_IDH1 2-HG 2-HG Mutant_IDH1->2-HG Produces (Oncometabolite) AGI14100 This compound Mutant_IDH1_inhibited Mutant IDH1 AGI14100->Mutant_IDH1_inhibited Inhibits No_2HG No_2HG Mutant_IDH1_inhibited->No_2HG Blocks Production

Caption: Mechanism of this compound action on mutant IDH1.

Disposal_Workflow Start Start Collect_Waste 1. Collect this compound Waste (Unused product, contaminated items) Start->Collect_Waste Spill_Containment 2. Manage Spills (Absorb and collect) Collect_Waste->Spill_Containment Seal_Container 3. Seal in Labeled Hazardous Waste Container Spill_Containment->Seal_Container Contact_Disposal 4. Arrange Pickup by Approved Waste Disposal Plant Seal_Container->Contact_Disposal End End Contact_Disposal->End

Caption: this compound hazardous waste disposal workflow.

References

Essential Safety and Operational Guide for Handling AGI-14100

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with AGI-14100. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4), harmful if swallowed.[1]

  • Acute and chronic aquatic toxicity (Category 1), very toxic to aquatic life with long-lasting effects.[1]

Hazard StatementGHS ClassificationPrecautionary Statement Codes
Harmful if swallowed.[1]Acute toxicity, Oral (Category 4)P264, P270, P301 + P312, P330, P501
Very toxic to aquatic life with long lasting effects.[1]Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273, P391, P501

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Usage
Eyes Safety goggles with side-shieldsMust be worn at all times in the laboratory where this compound is handled.
Hands Protective glovesChemical-resistant gloves are required. Inspect gloves for integrity before each use.
Body Impervious clothingA lab coat or other protective clothing that is impervious to chemicals should be worn.
Respiratory Suitable respiratorUse in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:
  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use only in areas equipped with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke in handling areas.[1]

  • Wash hands thoroughly after handling.[1]

Storage:
  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency and Disposal Protocols

Immediate and appropriate action is crucial in the event of an emergency. Likewise, proper disposal is essential to prevent environmental contamination.

First Aid Measures:
Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Ingestion If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1]
Spill and Disposal Plan:
  • Spillage: Collect spillage to prevent it from entering drains or water courses.[1]

  • Disposal: Dispose of this compound and its container at an approved waste disposal plant.[1] Avoid release to the environment.[1]

Visual Workflow for Handling this compound

The following diagrams illustrate the necessary procedural steps for safe handling and in case of accidental exposure.

This compound Handling Workflow start Start: Prepare for Handling this compound ppe 1. Don Personal Protective Equipment (PPE) - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator (if needed) start->ppe handling 2. Handle this compound in Ventilated Area - Avoid dust/aerosol formation - No eating, drinking, or smoking ppe->handling storage 3. Store Properly - Tightly sealed container - Cool, well-ventilated area - Away from sunlight/ignition handling->storage cleanup 4. Post-Handling - Wash hands thoroughly - Decontaminate work surfaces storage->cleanup end End: Procedure Complete cleanup->end This compound Emergency Response Plan exposure Exposure Event eye_contact Eye Contact: - Flush with water - Seek medical attention exposure->eye_contact skin_contact Skin Contact: - Rinse with water - Remove contaminated clothing - Seek medical attention exposure->skin_contact ingestion Ingestion: - Call Poison Center/Doctor - Rinse mouth exposure->ingestion spill Spill Occurs collect_spill Collect Spillage - Prevent entry into waterways spill->collect_spill disposal Dispose of Waste - Use approved waste disposal plant collect_spill->disposal

References

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